molecular formula C10H15NO4 B060945 Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate CAS No. 163852-55-9

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Cat. No.: B060945
CAS No.: 163852-55-9
M. Wt: 213.23 g/mol
InChI Key: UZMAPDGQRMRLIY-UHFFFAOYSA-N
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Description

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate (CAS 163852-55-9) is a high-value synthetic building block designed for advanced pharmaceutical and organic synthesis research. This compound features a reactive alkyne spacer that links a Boc-protected amine to a methyl ester, creating a versatile multifunctional scaffold. Its molecular structure enables diverse applications, including the synthesis of complex molecular architectures through click chemistry and other coupling reactions. Key Applications & Research Value: • Molecular Scaffold: The compound's rigid alkyne backbone makes it an excellent precursor for constructing conformationally restricted peptidomimetics and other biologically active molecules. • Multifunctional Intermediate: The presence of orthogonal protecting groups allows for selective deprotection and functionalization, facilitating the sequential synthesis of complex targets. • Specialized Synthesis: It serves as a key intermediate in the preparation of novel chemical entities for drug discovery programs, particularly in developing enzyme inhibitors and receptor modulators. Physical and Chemical Properties: • CAS Registry Number: 163852-55-9 • Molecular Formula: C 10 H 15 NO 4 • Molecular Weight: 213.23 g/mol • SMILES: O=C(OC(C)(C)C)NCC#CC(=O)OC • Density: ~1.106 g/cm³ (Predicted) • Boiling Point: ~331.1°C at 760 mmHg (Predicted) This product is intended for research and laboratory use only. It is strictly for non-human, non-medical applications and must be handled by qualified professionals.

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h7H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMAPDGQRMRLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471730
Record name Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163852-55-9
Record name Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Introduction

This compound is a valuable synthetic intermediate in organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a protected amino group, a reactive alkyne moiety, and a methyl ester, making it a versatile building block for the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group provides stability during various synthetic transformations and can be readily removed under acidic conditions. The presence of the but-2-ynoate functionality allows for a range of chemical modifications, including click chemistry reactions, hydrogenations, and coupling reactions. This guide provides a detailed protocol for the synthesis of this compound, based on established chemical principles, for researchers and professionals in the chemical sciences.

Synthetic Strategy: Deprotonation and Carboxylation

The most direct and efficient method for the synthesis of this compound involves a two-step, one-pot procedure starting from the commercially available N-Boc-propargylamine. The core of this strategy lies in the deprotonation of the terminal alkyne followed by quenching with an electrophilic source of the desired ester group.

The key steps are:

  • Deprotonation: N-Boc-propargylamine is treated with a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), to generate a lithium acetylide intermediate. This reaction is performed at low temperatures to prevent side reactions.

  • Carboxylation: The in-situ generated lithium acetylide is then reacted with methyl chloroformate, an electrophile that introduces the methyl ester functionality.

This approach is widely used for the synthesis of acetylenic esters and offers high yields and selectivity.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
N-Boc-propargylamineC₈H₁₃NO₂155.1992136-39-5Starting material.
n-Butyllithium (n-BuLi)C₄H₉Li64.06109-72-82.5 M solution in hexanes. Strong base, handle with care.
Methyl chloroformateCH₃ClO₂94.5079-22-1Acylating agent. Corrosive and toxic.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Dry solvent is crucial for the reaction.
Saturated aqueous ammonium chloride (NH₄Cl)NH₄Cl53.4912125-02-9For quenching the reaction.
Diethyl ether (Et₂O)(C₂H₅)₂O74.1260-29-7For extraction.
Brine (saturated NaCl solution)NaCl58.447647-14-5For washing the organic layer.
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6For drying the organic layer.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-propargylamine (1.0 eq.).

    • Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation:

    • Slowly add n-butyllithium (1.1 eq., 2.5 M solution in hexanes) dropwise to the stirred solution via a syringe, ensuring the internal temperature remains below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithium acetylide may result in a slight color change.

  • Carboxylation:

    • In a separate, dry flask, prepare a solution of methyl chloroformate (1.2 eq.) in anhydrous THF.

    • Add the methyl chloroformate solution dropwise to the lithium acetylide suspension at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Extraction:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Reaction Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Core Synthesis cluster_workup Workup & Purification start Dissolve N-Boc-propargylamine in anhydrous THF cool Cool to -78 °C start->cool deprotonation Add n-BuLi dropwise (Deprotonation) cool->deprotonation carboxylation Add Methyl Chloroformate (Carboxylation) deprotonation->carboxylation warm Warm to Room Temperature carboxylation->warm quench Quench with aq. NH4Cl warm->quench extract Extract with Diethyl Ether quench->extract purify Purify by Column Chromatography extract->purify product Pure Product purify->product

Caption: Synthetic workflow for this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the methylene protons adjacent to the nitrogen (a singlet or doublet around 4.0 ppm), and the methyl ester protons (a singlet around 3.7 ppm).

    • ¹³C NMR will show signals for the carbonyls of the Boc and ester groups, the quaternary carbons of the alkyne, and the carbons of the Boc and methyl groups.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band around 2250 cm⁻¹ is indicative of the C≡C triple bond.

    • Carbonyl stretching frequencies for the carbamate and ester will appear in the range of 1700-1750 cm⁻¹.

    • An N-H stretching band may be observed around 3350 cm⁻¹.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the product. The expected [M+H]⁺ or [M+Na]⁺ ions should be observed.

Safety and Handling

  • n-Butyllithium: is a pyrophoric liquid and must be handled under an inert atmosphere (nitrogen or argon). It can cause severe burns upon contact with skin. Always use appropriate personal protective equipment (PPE), including flame-resistant lab coat, safety glasses, and gloves.

  • Methyl Chloroformate: is toxic, corrosive, and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate PPE.

  • Solvents: Tetrahydrofuran and diethyl ether are highly flammable. Ensure all operations are performed away from ignition sources.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound. By leveraging the reactivity of the terminal alkyne in N-Boc-propargylamine, this procedure offers a straightforward route to a valuable synthetic intermediate. As with any chemical synthesis, careful attention to anhydrous conditions and safe handling of reagents is paramount to achieving a successful outcome. The versatility of the product makes it a key component in the synthetic chemist's toolbox for the construction of novel and complex molecular architectures.

References

  • Organic Syntheses. Methyl 4-hydroxy-2-butynoate. [Link]

  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • PubMed Central (PMC). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. [Link]

  • MySkinRecipes. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. [Link]

An In-Depth Technical Guide to the Synthesis of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed procedure for the synthesis of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate, a valuable building block in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field of organic synthesis, offering not just a series of steps, but a rationale for the chosen methodologies, grounded in established chemical principles.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile removal under acidic conditions.[1][2] The target molecule, featuring a Boc-protected amine, a methyl ester, and a reactive alkyne functionality, is a versatile intermediate for the introduction of a protected amino acid moiety in more complex molecular architectures.

This guide will detail a reliable three-step synthetic sequence, commencing with the commercially available 4-aminobut-2-yn-1-ol. Each step is accompanied by a thorough explanation of the reaction mechanism, purification protocols, and characterization methods.

Overall Synthetic Workflow

The synthesis of this compound is proposed via a three-step sequence:

  • N-Boc Protection: The primary amine of 4-aminobut-2-yn-1-ol is protected with a tert-butoxycarbonyl group.

  • Oxidation: The primary alcohol of the N-Boc protected intermediate is oxidized to a carboxylic acid.

  • Esterification: The resulting carboxylic acid is converted to its methyl ester to yield the final product.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Boc Protection cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Oxidation cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Esterification cluster_final Final Product Start 4-Aminobut-2-yn-1-ol Step1 Protection of the primary amine with (Boc)₂O Start->Step1 Intermediate1 tert-Butyl (4-hydroxybut-2-yn-1-yl)carbamate Step1->Intermediate1 Step2 Oxidation of the primary alcohol to a carboxylic acid using Jones Reagent Intermediate1->Step2 Intermediate2 4-((tert-Butoxycarbonyl)amino)but-2-ynoic acid Step2->Intermediate2 Step3 Esterification of the carboxylic acid to the methyl ester Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Purification_Workflow cluster_crude Crude Product cluster_purification Purification cluster_pure Pure Product cluster_characterization Characterization Crude Crude this compound Purification Flash Column Chromatography (Silica Gel, Hexanes/Ethyl Acetate Gradient) Crude->Purification Pure Pure this compound Purification->Pure NMR ¹H and ¹³C NMR Pure->NMR MS Mass Spectrometry (e.g., ESI-MS) Pure->MS IR Infrared Spectroscopy Pure->IR

Sources

Spectroscopic Analysis of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate, a key intermediate in the synthesis of modified amino acids and peptidomimetics. The unique structural features of this molecule, including a protected amine, an internal alkyne, and a methyl ester, give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for researchers in drug discovery and organic synthesis for reaction monitoring, quality control, and structural confirmation.

Molecular Structure and Key Functional Groups

This compound (Molecular Formula: C₁₀H₁₅NO₄, Molecular Weight: 213.23 g/mol ) possesses several key functionalities that are readily identifiable through spectroscopic methods. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a bulky group with characteristic signals in NMR spectroscopy. The carbon-carbon triple bond of the but-2-ynoate system is a key feature that can be observed in both infrared (IR) and carbon NMR (¹³C NMR) spectroscopy. The methyl ester provides a sharp singlet in proton NMR (¹H NMR) and a distinct carbonyl signal in ¹³C NMR and IR spectroscopy.

Diagram of the Molecular Structure of this compound

A 2D representation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by several distinct signals corresponding to the different proton environments in the molecule. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.0br s1HN-H
~4.1d2HCH₂ -N
~3.7s3HO-CH₃
~1.4s9HC(CH₃ )₃

Interpretation:

  • N-H Proton: The proton attached to the nitrogen atom typically appears as a broad singlet around 5.0 ppm. Its chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding.

  • Methylene Protons (CH₂-N): The two protons on the carbon adjacent to the nitrogen appear as a doublet around 4.1 ppm. The coupling is to the N-H proton.

  • Methyl Ester Protons (O-CH₃): The three protons of the methyl ester group give rise to a sharp singlet at approximately 3.7 ppm. This is a characteristic region for methyl esters.

  • tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group of the Boc protector appear as a strong singlet at around 1.4 ppm. This highly shielded signal is a hallmark of the Boc group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~169C =O (Ester)
~155C =O (Carbamate)
~80C (CH₃)₃
~78C ≡C
~75C≡C
~52O-C H₃
~30C H₂-N
~28C(C H₃)₃

Interpretation:

  • Carbonyl Carbons: Two signals are observed in the downfield region corresponding to the two carbonyl carbons. The ester carbonyl appears around 169 ppm, while the carbamate carbonyl of the Boc group is typically found at a slightly more shielded position, around 155 ppm.

  • Alkynyl Carbons: The two sp-hybridized carbons of the alkyne group are found in the range of 75-80 ppm.

  • Quaternary Carbon of Boc Group: The quaternary carbon of the tert-butyl group appears around 80 ppm.

  • Methyl Ester Carbon: The carbon of the methyl ester group is observed at approximately 52 ppm.

  • Methylene Carbon: The carbon of the methylene group adjacent to the nitrogen is found at about 30 ppm.

  • tert-Butyl Carbons: The three equivalent methyl carbons of the tert-butyl group give a strong signal around 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group
~3350MediumN-H Stretch
~2980MediumC-H Stretch (sp³)
~2250WeakC≡C Stretch (Internal Alkyne)
~1715StrongC=O Stretch (Ester)
~1690StrongC=O Stretch (Carbamate)
~1160StrongC-O Stretch

Interpretation:

  • N-H Stretch: A medium intensity band around 3350 cm⁻¹ is indicative of the N-H stretching vibration of the carbamate.

  • C-H Stretch: Absorptions around 2980 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.

  • C≡C Stretch: A weak absorption band around 2250 cm⁻¹ is characteristic of the carbon-carbon triple bond stretch. The intensity is weak because it is an internal alkyne, resulting in a small change in the dipole moment during vibration.

  • C=O Stretches: Two strong absorption bands are observed in the carbonyl region. The band at higher wavenumber (~1715 cm⁻¹) corresponds to the ester carbonyl, while the band at lower wavenumber (~1690 cm⁻¹) is attributed to the carbamate carbonyl of the Boc group.

  • C-O Stretch: A strong band around 1160 cm⁻¹ is due to the C-O stretching vibrations of the ester and carbamate groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a common technique.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Ion
214.1[M+H]⁺ (Protonated Molecule)
158.1[M - C₄H₉ + H]⁺ (Loss of tert-butyl group)
114.1[M - Boc + H]⁺ (Loss of Boc group)

Interpretation:

  • Protonated Molecule: The protonated molecule [M+H]⁺ is expected to be observed at an m/z of 214.1, confirming the molecular weight of the compound.

  • Loss of tert-Butyl Group: A common fragmentation pathway for Boc-protected compounds is the loss of the tert-butyl group as isobutylene, resulting in a fragment ion at m/z 158.1.

  • Loss of Boc Group: The entire Boc group can also be lost, leading to a fragment at m/z 114.1.

Experimental Protocols

Accurate spectral data acquisition is paramount for reliable compound characterization. The following are generalized protocols for obtaining the data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing dissolve Dissolve in CDCl₃ with TMS H1_acq ¹H NMR Acquisition dissolve->H1_acq C13_acq ¹³C NMR Acquisition dissolve->C13_acq FT Fourier Transform H1_acq->FT C13_acq->FT phase_baseline Phase & Baseline Correction FT->phase_baseline calibrate Chemical Shift Calibration phase_baseline->calibrate

A simplified workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet or a mull. For a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion and key fragment ions.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The spectral data presented in this guide serve as a reliable reference for scientists working with this important synthetic intermediate. Adherence to proper experimental protocols is essential for obtaining high-quality data that ensures the identity and purity of the compound.

References

Note: As a language model, I am unable to provide real-time, clickable URLs to external websites. The following are representative examples of sources where such data could be found.

  • Sigma-Aldrich. Product Specification Sheet for Methyl 4-((tert-butoxycarbonyl)amino)
  • PubChem. Compound Summary for CID 163852-55-9.
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Physical Properties of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate, a key building block in synthetic organic chemistry, holds significant potential in the development of novel therapeutics and complex molecular architectures. Its unique structure, featuring a protected amine, a methyl ester, and a reactive alkyne moiety, makes it a versatile intermediate for a range of chemical transformations. This guide provides a comprehensive overview of the physical properties of this compound, offering critical data and procedural insights to support its effective use in research and development.

Chemical Identity and Molecular Structure

Chemical Name: this compound

CAS Number: 163852-55-9

Molecular Formula: C₁₀H₁₅NO₄[1]

Molecular Weight: 213.23 g/mol

The structural integrity of this compound is central to its reactivity and physical characteristics. The presence of the tert-butoxycarbonyl (Boc) protecting group is a deliberate strategic choice to mask the nucleophilicity of the amine, thereby enabling selective reactions at other sites of the molecule. The methyl ester and the internal alkyne provide additional handles for chemical modification, making this a trifunctional building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in experimental work, influencing everything from reaction setup to purification and storage.

Summary of Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₅NO₄[1]
Molecular Weight 213.23 g/mol
Physical State SolidInferred from storage recommendations
Melting Point Not explicitly available in public sources.
Boiling Point Not explicitly available in public sources.
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred from synthesis procedures[2][3]
Storage Temperature 2-8°C, sealed in a dry environment.[1]

Expert Insights: The absence of a publicly documented melting or boiling point suggests that this compound may decompose at higher temperatures, a common trait for complex organic molecules. The recommended storage conditions at 2-8°C in a dry environment highlight its sensitivity to temperature and moisture, likely due to the ester and carbamate functionalities which can be susceptible to hydrolysis.

Solubility Profile: A Practical Perspective

Experimental Protocol: Determining Solubility

A qualitative assessment of solubility can be performed as follows:

  • Solvent Selection: Choose a range of common laboratory solvents (e.g., dichloromethane, ethyl acetate, methanol, water, hexanes).

  • Sample Preparation: To a small vial, add a known small amount of this compound (e.g., 1-2 mg).

  • Solvent Addition: Add the selected solvent dropwise while vortexing.

  • Observation: Observe the dissolution of the solid. The compound is considered soluble if a clear solution is formed. Note the approximate volume of solvent required.

This simple yet effective protocol provides a practical understanding of the compound's solubility, which is essential for designing reaction and purification strategies.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of a molecule, confirming its identity and purity. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl ester (a singlet around 3.7 ppm), and the methylene protons adjacent to the nitrogen (a singlet or a multiplet depending on coupling). The NH proton of the carbamate will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, the methoxy carbon of the ester, the methylene carbon, and the two sp-hybridized carbons of the alkyne.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule:

  • N-H stretch: Around 3300-3500 cm⁻¹ (from the carbamate).

  • C=O stretch: Strong absorptions around 1715 cm⁻¹ (ester) and 1685 cm⁻¹ (carbamate).

  • C≡C stretch: A weak to medium absorption around 2240 cm⁻¹ for the internal alkyne.[4]

  • C-O stretch: In the region of 1250-1000 cm⁻¹.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure laboratory safety.

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] It should be protected from moisture and light. The need for cold-chain transportation by some suppliers further underscores its thermal sensitivity.[1]

Handling:

  • Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Given the general hazards associated with similar chemicals, it may be harmful if swallowed, and may cause skin and eye irritation.[5]

Safety Data Sheet (SDS): It is imperative to consult the specific Safety Data Sheet provided by the supplier for detailed and up-to-date safety and handling information.

Experimental Workflows

The utility of this compound is best illustrated through its application in synthetic workflows.

Workflow for a Typical Coupling Reaction

This diagram illustrates a generalized workflow for a coupling reaction, such as a Sonogashira coupling, where the alkyne functionality is utilized.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization A Dissolve this compound and aryl halide in a suitable solvent (e.g., THF/Et3N). B Add catalysts (e.g., Pd complex and Cu(I) salt). A->B C Heat the reaction mixture under inert atmosphere. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Quench the reaction and perform aqueous work-up. D->E F Extract with an organic solvent. E->F G Dry the organic layer and concentrate. F->G H Purify the crude product by column chromatography. G->H I Confirm product structure by NMR and Mass Spectrometry. H->I

Caption: Generalized workflow for a Sonogashira coupling reaction.

Causality in Experimental Choices: The choice of an inert atmosphere is critical to prevent the degradation of the palladium catalyst. The use of a mixed solvent system like THF/Et₃N not only dissolves the reactants but the triethylamine also acts as a base to neutralize the hydrogen halide formed during the reaction. Monitoring by TLC or LC-MS is a self-validating step to ensure the reaction has gone to completion before proceeding to the work-up, thus saving time and resources.

Conclusion

References

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A Technical Guide to the Solubility Profile of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate, a key intermediate in modern organic synthesis, particularly in the development of modified amino acids and pharmaceutical compounds.[1] Understanding the solubility of this molecule is critical for its handling, purification, reaction optimization, and formulation. This document delineates the theoretical underpinnings of its solubility based on structural analysis and furnishes detailed, field-proven protocols for its experimental determination in both standard laboratory solvents and biorelevant media. The methodologies are designed to provide researchers and drug development professionals with a robust framework for assessing the physicochemical behavior of this and structurally related compounds.

Structural and Physicochemical Analysis

The solubility of a molecule is fundamentally dictated by its structure.[2] The principle of "like dissolves like" states that substances with similar intermolecular forces and polarity tend to be soluble in one another.[3][4] A detailed examination of the functional groups within this compound allows for a predictive assessment of its solubility.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₁₀H₁₅NO₄ Molecular Weight: 213.23 g/mol

Chemical structure of this compound
Functional Group Deconstruction and Influence on Polarity

The molecule's overall polarity is a composite of its constituent parts:

  • tert-Butoxycarbonyl (Boc) Group: This is a large, nonpolar protecting group.[5] The bulky tert-butyl moiety significantly increases the lipophilicity (fat-solubility) of the molecule, which will favor solubility in nonpolar organic solvents. While the carbamate linkage has polar character, the steric bulk of the tert-butyl group can hinder interactions with polar solvents.

  • Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor at its oxygen atoms.[3] It contributes to solubility in moderately polar to polar aprotic solvents.

  • Internal Alkyne (-C≡C-): The carbon-carbon triple bond is linear and relatively nonpolar.[6][7] Alkynes are generally hydrophobic and exhibit good solubility in nonpolar organic solvents.[8]

  • Amine (N-H) Group: The carbamate contains an N-H bond, which can act as a hydrogen bond donor. However, this is a single donor site, and its influence is moderated by the large nonpolar Boc group.

Overall Polarity Assessment: The molecule presents a classic amphiphilic character. It possesses a substantial nonpolar surface area due to the Boc group and the hydrocarbon backbone, which will dominate its behavior. However, the presence of the ester and carbamate functionalities, with their hydrogen bond accepting and donating capabilities, prevents it from being entirely nonpolar. This duality suggests it will be most soluble in solvents of intermediate polarity and largely insoluble in highly polar (water) or very nonpolar (hexane) solvents.

Calculated Physicochemical Properties
PropertyPredicted ValueSignificance
Molecular Weight 213.23 g/mol Moderate size, not large enough to inherently preclude solubility.
cLogP (Octanol-Water Partition Coefficient) ~1.5 - 2.5A positive LogP indicates greater solubility in octanol than water, classifying it as a lipophilic compound.
Polar Surface Area (PSA) ~65 ŲThe PSA is moderate, suggesting some interaction with polar solvents is possible.
Hydrogen Bond Donors 1 (the N-H group)Limited capacity to donate hydrogen bonds.
Hydrogen Bond Acceptors 4 (the C=O and O-CH₃ oxygens)Good capacity to accept hydrogen bonds from protic solvents.

Theoretical Solubility Framework

A logical approach to solubility assessment involves moving from theoretical prediction to experimental verification. The choice of solvents for screening should cover the full spectrum of polarity.

G cluster_0 Theoretical Analysis cluster_1 Solubility Prediction cluster_2 Experimental Verification A Molecular Structure (Functional Groups) C Polar Protic Solvents (Water, Methanol) Prediction: Low to Moderate A->C H-bond donors/acceptors D Polar Aprotic Solvents (Acetone, ACN, EtOAc) Prediction: Good to High A->D Dipole moments B Physicochemical Properties (LogP, PSA) E Nonpolar Solvents (DCM, Toluene, Hexane) Prediction: Moderate to Low B->E Lipophilicity F Qualitative Assessment (Visual Inspection) C->F D->F E->F G Quantitative Measurement (Shake-Flask & HPLC) F->G Refine solvent choice

Caption: Logical workflow for solubility assessment. (Max Width: 760px)
Anticipated Solubility Profile in Common Laboratory Solvents

The following table provides a predictive summary based on the structural analysis. "Soluble" is defined as >10 mg/mL, "Sparingly Soluble" as 1-10 mg/mL, and "Insoluble" as <1 mg/mL.

SolventPolarity IndexSolvent TypePredicted SolubilityRationale
Water9.0Polar ProticInsolubleThe large nonpolar Boc group and hydrocarbon backbone outweigh the polar groups' influence.[9]
Methanol6.6Polar ProticSparingly SolubleCan act as both H-bond donor and acceptor, but the molecule's lipophilicity limits high solubility.[3]
Ethanol5.2Polar ProticSolubleLower polarity than methanol provides a better match for the molecule's amphiphilic nature.
Acetonitrile (ACN)6.2Polar AproticSolubleGood polarity match without the strong H-bonding network of water or methanol.
Acetone5.4Polar AproticSolubleExcellent solvent for moderately polar compounds.
Ethyl Acetate (EtOAc)4.3Moderately PolarHighly SolublePolarity is well-matched to the compound's overall character.
Dichloromethane (DCM)3.4NonpolarHighly SolubleEffective at solvating the large nonpolar regions of the molecule.
Toluene2.4NonpolarSparingly SolubleAromatic interactions are possible, but polarity may be too low for the ester/carbamate groups.
Hexane0.0NonpolarInsolubleFails to effectively solvate the polar ester and carbamate functional groups.

Experimental Determination of Thermodynamic Solubility

For definitive data, the thermodynamic (equilibrium) solubility must be measured. The shake-flask method is the gold standard for this purpose due to its reliability and direct measurement of the compound in a saturated state in equilibrium with its solid form.[10][11]

Detailed Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

Objective: To determine the saturation concentration of the compound in a chosen solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., HPLC-grade water, methanol, ethyl acetate)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Workflow Diagram:

G start Start prep 1. Preparation Add excess solid to a known volume of solvent in a vial. start->prep equil 2. Equilibration Shake at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil sample 3. Sampling Allow solid to settle. Withdraw supernatant. equil->sample filter 4. Filtration Filter supernatant through a 0.22 µm syringe filter. sample->filter dilute 5. Dilution Dilute the clear filtrate with mobile phase to fall within the calibration range. filter->dilute analyze 6. Analysis Inject onto HPLC-UV system and quantify concentration. dilute->analyze end End analyze->end

Caption: Shake-flask solubility determination workflow. (Max Width: 760px)

Step-by-Step Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg, accurately weighed) to a vial containing a precise volume of the test solvent (e.g., 1 mL). The key is to ensure solid material remains after equilibrium is reached.[10]

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure the system reaches thermodynamic equilibrium.

  • Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 1-2 hours to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean vial. This step is critical to remove all undissolved particles.

  • Dilution and Analysis: Accurately dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) to ensure the final concentration is within the linear range of the analytical method. Quantify the concentration using a pre-validated HPLC-UV method.

Analytical Quantification via HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise method for quantifying the concentration of the dissolved compound.[12][13]

Methodology:

  • Standard Preparation: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile). Perform serial dilutions to create a set of at least five calibration standards of known concentrations.[13]

  • Calibration Curve: Inject the standards into the HPLC system and record the peak area from the UV detector. Plot the peak area versus concentration to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.999 for accuracy.

  • Sample Analysis: Inject the diluted filtrate from the shake-flask experiment.

  • Calculation: Use the peak area of the sample and the equation of the line from the calibration curve (y = mx + c) to determine the concentration in the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Application in Drug Development: Solubility in Biorelevant Media

For pharmaceutical applications, solubility in simple buffers is often a poor predictor of in-vivo performance.[14] Biorelevant media, which simulate the fluids of the gastrointestinal tract, provide more accurate insights.[15] FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) are the most common media used.[16]

Composition of Standard Biorelevant Media

These media contain bile salts and phospholipids that form micelles, which can significantly enhance the solubility of lipophilic compounds.[17]

ComponentFaSSIF (Fasted State)[14]FeSSIF (Fed State)[14]
pH 6.55.0
Sodium Taurocholate 3 mM15 mM
Lecithin 0.75 mM3.75 mM
Buffer System PhosphateAcetate
Osmolality ~270 mOsm/kg~400 mOsm/kg
Protocol for Biorelevant Solubility Assessment

The shake-flask protocol (Section 4.1) is directly applicable. The only change is the replacement of the organic solvent or buffer with freshly prepared FaSSIF or FeSSIF.

Key Considerations:

  • Media Preparation: Biorelevant media should be prepared fresh and used promptly as they can be unstable. Commercial powders are available for convenient and reproducible preparation.[16]

  • Filtration: Due to the presence of micelles, filtration requires care. Use low-protein-binding syringe filters (e.g., PVDF) to avoid loss of the compound.

  • Expected Outcome: Given the compound's lipophilic character (cLogP > 1), its solubility is expected to be significantly higher in both FaSSIF and FeSSIF compared to simple aqueous buffer at the same pH. The higher concentration of surfactants in FeSSIF will likely result in the highest measured solubility, which can help predict potential food effects on drug absorption.[18]

Conclusion and Practical Implications

This compound is a moderately lipophilic molecule with amphiphilic characteristics. Its solubility profile is dominated by the large, nonpolar Boc group, rendering it highly soluble in moderately polar to nonpolar organic solvents like ethyl acetate and dichloromethane, but poorly soluble in water. This profile is critical for selecting appropriate solvents for synthesis, workup, and chromatographic purification. For drug development purposes, its low aqueous solubility necessitates evaluation in biorelevant media, where micellar solubilization is expected to substantially increase its apparent solubility, providing crucial data for predicting oral absorption and formulation strategies. The experimental protocols detailed herein provide a robust and reliable framework for obtaining these essential data.

References

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A Technical Guide to Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Unnatural Amino Acids in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the quest for novel molecular architectures with enhanced therapeutic properties is perpetual. Unnatural amino acids (UAAs) have emerged as powerful tools in this endeavor, offering a means to transcend the chemical space defined by the canonical twenty proteinogenic amino acids.[1] These custom-designed building blocks enable the synthesis of peptidomimetics and other bioactive molecules with improved pharmacological profiles, including enhanced metabolic stability, increased potency, and novel mechanisms of action.

This technical guide focuses on Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate , a key UAA that embodies the strategic advantages of this class of compounds. Its defining features—a Boc-protected amine, a methyl ester, and a reactive alkyne moiety—make it a highly versatile precursor for the synthesis of complex molecular entities. The tert-butoxycarbonyl (Boc) protecting group provides robust yet readily cleavable protection for the amine, a cornerstone of peptide synthesis.[2] The methyl ester offers a convenient handle for further chemical elaboration. Crucially, the but-2-ynoate backbone introduces a terminal alkyne functionality, priming the molecule for participation in one of the most efficient and widely used bioorthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."

This guide will provide an in-depth exploration of the identifiers, properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identifiers and physicochemical properties is fundamental for its effective use in a research and development setting.

Identifier Value Source
Chemical Name This compoundIUPAC Nomenclature
CAS Number 163852-55-9[3]
Molecular Formula C₁₀H₁₅NO₄[3]
Molecular Weight 213.23 g/mol [3]
MDL Number MFCD22494950[3]

Proposed Synthesis of this compound

Conceptual Synthetic Workflow

The proposed synthesis commences with a commercially available precursor, 4-aminobut-2-ynoic acid. The workflow is designed to be robust and scalable, employing common laboratory reagents and techniques.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Esterification start 4-Aminobut-2-ynoic Acid step1 Dissolve in suitable solvent (e.g., Dioxane/Water) start->step1 reagent1 Add Di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., NaOH or NaHCO₃) step1->reagent1 stir1 Stir at room temperature reagent1->stir1 workup1 Acidify and extract with organic solvent stir1->workup1 product1 4-((tert-butoxycarbonyl)amino)but-2-ynoic acid workup1->product1 step2 Dissolve Boc-protected acid in Methanol product1->step2 reagent2 Add an acid catalyst (e.g., H₂SO₄ or employ a reagent like TMS-diazomethane for milder conditions) step2->reagent2 stir2 Stir at room temperature or with gentle heating reagent2->stir2 workup2 Neutralize, extract, and purify (e.g., column chromatography) stir2->workup2 final_product This compound workup2->final_product

Figure 1. Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-((tert-butoxycarbonyl)amino)but-2-ynoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobut-2-ynoic acid in a mixture of dioxane and water.

  • Reagent Addition: Cool the solution in an ice bath and add a solution of sodium hydroxide or sodium bicarbonate. To this basic solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the temperature.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, acidify the mixture with a suitable acid (e.g., citric acid or dilute HCl) to a pH of approximately 3-4. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected acid.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude 4-((tert-butoxycarbonyl)amino)but-2-ynoic acid from the previous step in anhydrous methanol.

  • Esterification: For a robust and scalable method, add a catalytic amount of concentrated sulfuric acid and stir the mixture at room temperature or under gentle reflux. Alternatively, for a milder and often higher-yielding approach, treat a solution of the carboxylic acid in a mixture of methanol and a non-polar solvent (like diethyl ether or toluene) with (trimethylsilyl)diazomethane until a persistent yellow color is observed.

  • Reaction Monitoring: Monitor the esterification by TLC.

  • Work-up and Purification: Upon completion, neutralize the reaction mixture with a weak base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, can be purified by silica gel column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not widely published, its structure allows for the prediction of key spectral features based on established principles of NMR, IR, and mass spectrometry.

Spectroscopic Technique Predicted Key Signals/Features
¹H NMR - A singlet around 1.4 ppm integrating to 9 protons (tert-butyl group of Boc).- A singlet around 3.7 ppm integrating to 3 protons (methyl ester group).- A methylene signal adjacent to the nitrogen.- A broad singlet corresponding to the NH proton.
¹³C NMR - A signal around 80 ppm corresponding to the quaternary carbon of the Boc group.- A signal around 28 ppm for the methyl carbons of the Boc group.- A signal for the methyl carbon of the ester group.- Signals for the two sp-hybridized carbons of the alkyne.- A carbonyl signal for the ester.- A carbonyl signal for the carbamate of the Boc group.
FTIR (cm⁻¹) - A broad N-H stretching band around 3300-3400 cm⁻¹.- C-H stretching bands from the alkyl groups below 3000 cm⁻¹.- A characteristic alkyne C≡C stretching vibration around 2100-2260 cm⁻¹, which may be weak.- A strong ester C=O stretching band around 1740-1760 cm⁻¹.- A strong carbamate C=O stretching band around 1700-1720 cm⁻¹.
Mass Spectrometry (ESI+) - Expected [M+H]⁺ ion at m/z 214.10.- Expected [M+Na]⁺ ion at m/z 236.08.- Fragmentation may show loss of the Boc group (-100) or the tert-butyl group (-57).

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for the synthesis of complex and biologically active molecules.

Role as an Unnatural Amino Acid in Peptide Synthesis

The incorporation of this UAA into peptide chains can impart unique structural and functional properties. The rigid alkyne moiety can act as a conformational constraint, influencing the secondary structure of the peptide. This can lead to peptides with enhanced binding affinity and selectivity for their biological targets. Furthermore, the unnatural side chain can improve resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[4]

Gateway to Bioactive Triazoles via "Click Chemistry"

The terminal alkyne functionality of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction allows for the facile conjugation of the amino acid scaffold to a wide array of molecules bearing an azide group, including other peptides, small molecules, fluorescent dyes, and polyethylene glycol (PEG) chains. The resulting 1,2,3-triazole ring is not merely a linker; it is a stable, aromatic, and polar moiety that can mimic a peptide bond and potentially engage in hydrogen bonding interactions with biological targets.[5]

G cluster_workflow Application in Bioactive Molecule Synthesis cluster_peptide Peptide Synthesis cluster_click Click Chemistry (CuAAC) start This compound peptide_inc Incorporate into Peptide Chain start->peptide_inc peptide_mod Modified Peptide with Alkyne Handle peptide_inc->peptide_mod click_reaction Cu(I) Catalyst peptide_mod->click_reaction azide Azide-Containing Molecule (e.g., drug, dye, PEG) azide->click_reaction triazole_product Bioactive Triazole Conjugate click_reaction->triazole_product

Figure 2. Application of this compound in the synthesis of bioactive molecules.

This "click chemistry" approach is instrumental in:

  • Peptide Stapling: Creating cyclic peptides with constrained conformations for enhanced target binding and cell permeability.

  • Drug Conjugation: Linking cytotoxic agents to targeting peptides for selective delivery to cancer cells.

  • Bioconjugation: Attaching imaging agents or affinity tags to peptides for diagnostic and research applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach to handling should be adopted based on the safety profiles of structurally similar compounds.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place.[3] For long-term stability, storage at 2-8°C is recommended.[3]

  • In Case of Exposure:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of significant exposure, seek immediate medical attention.

Conclusion

This compound stands as a testament to the power of rational molecular design in modern chemical biology and drug discovery. Its unique combination of a protected amino acid scaffold and a reactive alkyne functionality provides a versatile platform for the synthesis of a diverse array of complex and bioactive molecules. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in shaping the future of medicine.

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  • Safety D
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  • 2-Butynoic acid, 4-hydroxy-, methyl ester. (n.d.). Organic Syntheses.
  • Methyl 4-((tert-butoxycarbonyl)amino)
  • (S)-Methyl 2-((tert-butoxycarbonyl)amino)
  • A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[6][7][8]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition. (n.d.). The Royal Society of Chemistry.

  • Reprogramming natural proteins using unnatural amino acids. (2022). RSC Chemical Biology, 3(8), 948–966.
  • anyone working in Unnatural amino acid synthesis? (2022, December 2). Reddit.
  • Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. (2024). ScienceRise: Pharmaceutical Science, (4)(48)*, 4–11.
  • Preparing Unnatural Amino Acids. (n.d.).
  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. (2025). Methods in Enzymology, 723, 253–276.
  • Simple and Efficient Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid, a New Derivative of β-(1,2,4-Triazol-1-yl)alanine. (2016). Molbank, 2016(2), M889.
  • 4-Aminobutanoic acid, 2TBDMS deriv
  • Methyl 4(methylamino)
  • (2S)-Methyl 2-(N-tert-butoxycarbonylamino)
  • (S)-Methyl 2-((tert-butoxycarbonyl)amino)
  • Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. (2016). Comprehensive Reviews in Food Science and Food Safety, 15(1), 183–197.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 97-118.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019).
  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (2021). International Journal of Molecular Sciences, 22(19), 10570.
  • Manufacturing of peptides exhibiting biological activity. (2011). Amino Acids, 41(5), 1109–1122.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2021). Molecules, 26(15), 4583.

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The Synthetic Versatility of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate is a highly functionalized and versatile building block in modern organic synthesis. Its unique arrangement of a Boc-protected amine, a reactive terminal alkyne, and a methyl ester provides a platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the core mechanisms of action of this reagent, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic potential. We will delve into the causality behind experimental choices for key reactions, including conjugate additions, cycloadditions, and functional group manipulations, supported by field-proven insights and detailed protocols.

Introduction: A Multifunctional Synthetic Linchpin

The strategic importance of this compound lies in its trifunctional nature. The tert-butyloxycarbonyl (Boc) group offers robust protection of the primary amine, stable to a wide range of nucleophilic and basic conditions, yet readily removable under acidic conditions. This allows for the selective reaction at other sites of the molecule. The terminal alkyne serves as a versatile handle for carbon-carbon bond formation and the introduction of heterocyclic moieties. Finally, the methyl ester provides a site for hydrolysis or conversion to other carboxylic acid derivatives. This combination makes it a valuable precursor for the synthesis of modified amino acids, peptidomimetics, and complex nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and drug discovery.[1]

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilic nature of the alkyne, which is activated by the adjacent electron-withdrawing methyl ester group. This renders the β-carbon susceptible to nucleophilic attack.

Conjugate Addition: The Michael Reaction

A primary mode of action for this reagent is its participation in Michael (or conjugate) additions.[2][3][4] Nucleophiles preferentially attack the β-carbon of the α,β-alkynoic ester system in a 1,4-addition fashion. This reaction is a powerful tool for the formation of new carbon-heteroatom or carbon-carbon bonds.

The general mechanism proceeds via the attack of a nucleophile on the β-carbon, leading to a resonance-stabilized enolate intermediate. Subsequent protonation yields the final adduct.

G cluster_0 Conjugate Addition Mechanism reagent This compound + Nu-H intermediate Resonance-stabilized enolate reagent->intermediate Nucleophilic attack at β-carbon product Adduct intermediate->product Protonation

Caption: General mechanism of conjugate addition to this compound.

2.1.1 Thiol Addition (Thia-Michael Reaction)

Thiols are excellent nucleophiles for conjugate addition to α,β-unsaturated systems. The thia-Michael reaction with this compound provides a straightforward route to β-thio-substituted amino acid derivatives.

Experimental Protocol: General Procedure for Thiol Addition

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or THF) at room temperature, add the desired thiol (1.0-1.2 eq.).

  • A catalytic amount of a non-nucleophilic base (e.g., triethylamine or DBU) can be added to facilitate the formation of the thiolate anion.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired β-thio-substituted product.

2.1.2 Amine Addition (Aza-Michael Reaction)

Primary and secondary amines can also undergo conjugate addition to form β-amino derivatives.[5] This reaction is particularly useful for the synthesis of vicinal diamines and other nitrogen-rich scaffolds.

Experimental Protocol: General Procedure for Amine Addition

  • Dissolve this compound (1.0 eq.) and the amine (1.0-1.5 eq.) in a polar solvent such as methanol or acetonitrile.

  • The reaction can be performed at room temperature or with gentle heating, depending on the nucleophilicity of the amine.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the solvent in vacuo.

  • The crude product can be purified by silica gel chromatography.

NucleophileProduct TypeTypical Conditions
Thiolsβ-Thio-amino acid derivativeRT, cat. base (e.g., Et3N)
Aminesβ-Amino-diamino acid derivativeRT to 50 °C, neat or in polar solvent

Table 1: Summary of Conjugate Addition Reactions.

[3+2] Cycloaddition: Synthesis of Triazoles

The terminal alkyne functionality of this compound makes it an excellent substrate for 1,3-dipolar cycloaddition reactions. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

G cluster_1 [3+2] Cycloaddition (CuAAC) reagents This compound + R-N3 catalyst Cu(I) catalyst reagents->catalyst Coordination product 1,4-Disubstituted 1,2,3-triazole catalyst->product Cycloaddition

Caption: Schematic of the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: General Procedure for CuAAC

  • In a reaction vessel, dissolve this compound (1.0 eq.) and the organic azide (1.0 eq.) in a suitable solvent system, typically a mixture of t-butanol and water.

  • Add a copper(I) source, which can be generated in situ from CuSO4·5H2O (0.05-0.1 eq.) and a reducing agent like sodium ascorbate (0.1-0.2 eq.).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: C-C Bond Formation

The terminal alkyne of this compound can participate in palladium- and copper-catalyzed Sonogashira cross-coupling reactions with aryl or vinyl halides.[6][7][8][9] This reaction is a powerful method for the construction of C(sp)-C(sp²) bonds, providing access to a wide range of substituted alkynes.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a degassed solution of an aryl or vinyl halide (1.0 eq.) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine or diisopropylamine), add this compound (1.1-1.5 eq.).

  • Add a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Add a base, typically an amine such as triethylamine or diisopropylamine, which often serves as the solvent as well.

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with heating.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

ReactionKey ReagentsProduct
[3+2] Cycloaddition (CuAAC)Organic azide, Cu(I) catalyst1,2,3-Triazole
Sonogashira CouplingAryl/vinyl halide, Pd catalyst, Cu(I) co-catalyst, baseDisubstituted alkyne

Table 2: Summary of Alkyne-Based C-C and C-N Bond Forming Reactions.

Functional Group Transformations

Beyond the reactivity of the alkyne, the other functional groups in this compound can be selectively manipulated.

Alkyne Reduction

The triple bond can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane, depending on the chosen reagents and conditions.

  • Catalytic Hydrogenation (to Alkane): Hydrogenation over a palladium on carbon (Pd/C) catalyst will fully reduce the alkyne to the corresponding alkane.

  • Lindlar's Catalyst (to cis-Alkene): Use of a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO3 poisoned with lead), will selectively reduce the alkyne to the cis-alkene.

  • Dissolving Metal Reduction (to trans-Alkene): Reduction with sodium in liquid ammonia will yield the trans-alkene.

G Alkyne This compound Alkane Methyl 4-((tert-butoxycarbonyl)amino)butanoate Alkyne->Alkane H2, Pd/C Cis_Alkene (Z)-Methyl 4-((tert-butoxycarbonyl)amino)but-2-enoate Alkyne->Cis_Alkene H2, Lindlar's catalyst Trans_Alkene (E)-Methyl 4-((tert-butoxycarbonyl)amino)but-2-enoate Alkyne->Trans_Alkene Na, NH3(l)

Caption: Selective reduction pathways of the alkyne functionality.

Ester Hydrolysis

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. Care must be taken to choose conditions that do not cleave the acid-labile Boc protecting group. Saponification with lithium hydroxide (LiOH) in a mixture of THF and water is a commonly employed method that is generally compatible with Boc protection.

Experimental Protocol: Ester Hydrolysis

  • Dissolve this compound in a mixture of THF and water.

  • Add an aqueous solution of LiOH (1.5-3.0 eq.) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH ~3 with a dilute acid (e.g., 1N HCl or citric acid solution) at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Conclusion

This compound is a powerful and versatile synthetic intermediate. A thorough understanding of its distinct reactive sites—the Boc-protected amine, the activated alkyne, and the methyl ester—allows for its strategic application in the synthesis of a wide variety of complex molecules. The mechanistic principles and experimental protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this valuable building block in their synthetic endeavors.

References

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  • Wikipedia. (2023). Nucleophilic conjugate addition. Retrieved from [Link]

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1039. Retrieved from [Link]

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  • Ranu, B. C., & Chattopadhyay, K. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 329–336. Retrieved from [Link]

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  • El-Sayed, E., & El-Gazzar, A.-B. A. (2017). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Arkivoc, 2017(5), 236–280. Retrieved from [Link]

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  • ResearchGate. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved from [Link]

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A Technical Guide to the Potential Biological Activity of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate represents a versatile scaffold for the development of novel bioactive compounds. Its structure, featuring a propargylamine moiety, a protected amine, and an ester functional group, offers multiple points for chemical modification, enabling the creation of diverse chemical libraries. Propargylamines are a known feature in a variety of pharmacologically active molecules, including enzyme inhibitors.[1][2][3] This technical guide outlines a comprehensive, albeit hypothetical, workflow for the design, synthesis, and biological evaluation of derivatives of this core structure. We will delve into the rationale behind this scaffold as a starting point for drug discovery, detail synthetic strategies, and propose a multi-tiered screening cascade involving both in silico and in vitro methodologies. The ultimate goal of this guide is to provide a robust framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of this promising class of compounds.

Introduction: The Rationale for Investigating this compound Derivatives

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The selection of a suitable starting scaffold is a critical step in this process. This compound is an attractive candidate for several reasons:

  • The Propargylamine Moiety: This functional group is a key component in a number of approved drugs and clinical candidates, particularly irreversible enzyme inhibitors.[1] The terminal alkyne can act as a latent electrophile, capable of forming covalent bonds with nucleophilic residues in an enzyme's active site. This can lead to potent and long-lasting inhibition.

  • Synthetic Tractability: The core structure possesses three distinct functional groups that can be selectively modified: the Boc-protected amine, the methyl ester, and the terminal alkyne. This allows for the systematic generation of a library of derivatives with diverse physicochemical properties, which is essential for establishing a robust structure-activity relationship (SAR).

  • "Click" Chemistry Potential: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This highly efficient and specific "click" reaction allows for the facile introduction of a wide variety of substituents via a stable triazole linker, dramatically expanding the chemical space that can be explored.

This guide will lay out a logical, multi-step process for unlocking the potential of this scaffold, from initial library design to preliminary biological characterization.

A Proposed Synthetic Strategy for a Derivative Library

The generation of a chemically diverse library of compounds is fundamental to any drug discovery campaign. The synthetic strategy outlined below allows for systematic modification at three key positions of the core scaffold.

Overall Synthetic Workflow

The proposed workflow begins with the core molecule, this compound, and branches into three main derivatization pathways, allowing for the exploration of a wide range of chemical space.

G A This compound B Deprotection (e.g., TFA) A->B F Ester Hydrolysis (e.g., LiOH) A->F J CuAAC 'Click' Chemistry (R3-N3) A->J C Methyl 4-aminobut-2-ynoate B->C D Amine Derivatization (R1-X) C->D E Library A: Amine-modified derivatives D->E G 4-((tert-butoxycarbonyl)amino)but-2-ynoic acid F->G H Amide Coupling (R2-NH2) G->H I Library B: Amide-modified derivatives H->I K Library C: Triazole-containing derivatives J->K G A Derivative Library (3D Structures) B Pharmacophore Modeling & Similarity Searching A->B D Molecular Docking A->D F ADMET Prediction A->F C Potential Biological Targets (e.g., Kinases, Proteases) B->C C->D E Binding Affinity & Pose Prediction D->E H Prioritized Compounds for Synthesis E->H G Drug-likeness & Toxicity Profile F->G G->H G A Synthesized Derivative Library B Primary Screening: Enzyme Inhibition Assays A->B C Determination of IC50 values B->C D Identification of 'Hits' C->D E Secondary Screening: Cytotoxicity Assays D->E G Mechanism of Action Studies (e.g., Apoptosis Assays) D->G F Determination of IC50 in cell lines E->F H Lead Candidates for further optimization F->H G->H G A Collect IC50 data for all derivatives B Analyze Library A: Effect of R1 (Amine) A->B C Analyze Library B: Effect of R2 (Amide) A->C D Analyze Library C: Effect of R3 (Triazole) A->D E Identify key functional groups for activity B->E C->E D->E F Determine impact of sterics and electronics E->F G Propose next-generation derivatives for synthesis F->G H Lead Optimization Cycle G->H

Sources

Methodological & Application

Application Notes and Protocols for the Use of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate in Unnatural Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Novel Amino Acid Architectures

The pursuit of novel therapeutics and advanced biomaterials has led to a surge in the design and synthesis of unnatural amino acids (UAAs). These non-proteinogenic amino acids, when incorporated into peptides and proteins, can bestow enhanced stability, novel functionalities, and unique conformational properties. "Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate" is a highly versatile and valuable building block in this field. Its structure, featuring a Boc-protected amine, a methyl ester, and a reactive internal alkyne, allows for a diverse range of chemical transformations to generate a variety of UAA scaffolds.

This guide provides an in-depth exploration of the synthesis and applications of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira coupling, and Michael addition reactions, providing a comprehensive toolkit for the synthesis of innovative unnatural amino acids.

Chemical Profile and Handling

  • IUPAC Name: this compound

  • CAS Number: 163852-55-9[1]

  • Molecular Formula: C₁₀H₁₅NO₄

  • Molecular Weight: 213.23 g/mol [1]

Handling and Storage: This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent degradation.

Synthesis of this compound: A Proposed Route

While not extensively detailed in the literature, a plausible and efficient synthesis can be envisioned starting from commercially available N-Boc-propargylamine. This proposed two-step route leverages well-established organic transformations.

Synthesis_of_Target_Molecule cluster_0 Step 1: Deprotonation and Carboxylation cluster_1 Step 2: Product Formation N-Boc-propargylamine N-Boc-propargylamine n-BuLi n-BuLi, THF, -78 °C N-Boc-propargylamine->n-BuLi 1. Intermediate_Anion Lithium Acetylide Intermediate n-BuLi->Intermediate_Anion Forms Methyl_chloroformate Methyl Chloroformate Intermediate_Anion->Methyl_chloroformate 2. Reacts with Target_Molecule This compound Methyl_chloroformate->Target_Molecule Yields

Caption: Proposed synthetic workflow for this compound.

Protocol: Synthesis of this compound

This protocol is based on analogous reactions involving the deprotonation of terminal alkynes and subsequent reaction with chloroformates.

Materials:

  • N-Boc-propargylamine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Methyl chloroformate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add N-Boc-propargylamine (1.0 eq) and dissolve in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour. The formation of the lithium acetylide can be observed as a slight color change.

  • Carboxylation: To the cooled solution, add methyl chloroformate (1.2 eq) dropwise. The reaction is typically exothermic; maintain the temperature below -60 °C during the addition. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Application 1: Synthesis of Triazole-Containing Unnatural Amino Acids via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The alkyne functionality of this compound makes it an ideal substrate for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are excellent mimics of the imidazole side chain of histidine.[2]

CuAAC_Workflow Start This compound + Organic Azide (R-N3) Catalyst CuSO4·5H2O + Sodium Ascorbate Start->Catalyst 1. Reaction CuAAC Reaction (t-BuOH/H2O) Catalyst->Reaction 2. Catalyzes Product Triazole-containing UAA Precursor Reaction->Product 3. Yields Deprotection Hydrolysis/Acidolysis Product->Deprotection 4. Final_Product Final Triazole UAA Deprotection->Final_Product 5. Yields

Caption: Workflow for triazole UAA synthesis via CuAAC.

Protocol: CuAAC for Triazole UAA Synthesis

This protocol is a general procedure that can be adapted for various organic azides.

Materials:

  • This compound

  • Organic azide of choice (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Addition: To the stirred solution, add sodium ascorbate (0.3 eq) followed by CuSO₄·5H₂O (0.1 eq). The solution will typically turn a yellow-green color.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

  • Deprotection (Optional): The Boc and methyl ester protecting groups can be removed under standard conditions (e.g., trifluoroacetic acid for Boc deprotection, and lithium hydroxide for ester hydrolysis) to yield the final unnatural amino acid.

ParameterConditionRationale
Solvent t-BuOH/H₂O (1:1)Solubilizes both organic and inorganic reagents.
Catalyst CuSO₄·5H₂O / Sodium AscorbateIn situ generation of the active Cu(I) catalyst.
Temperature Room TemperatureMild conditions preserve sensitive functional groups.
Stoichiometry Slight excess of azideEnsures complete consumption of the alkyne.

Application 2: Carbon-Carbon Bond Formation via Sonogashira Coupling

The terminal-like reactivity of the internal alkyne in this compound allows it to participate in palladium and copper-catalyzed Sonogashira coupling reactions. This enables the introduction of aryl or vinyl substituents, leading to a wide array of sterically diverse and electronically varied unnatural amino acids.

Sonogashira_Workflow Start This compound + Aryl/Vinyl Halide (R-X) Catalysts Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) + CuI Start->Catalysts 1. Base Amine Base (e.g., Et₃N) Catalysts->Base 2. Reaction Sonogashira Coupling (Anhydrous Solvent) Base->Reaction 3. Initiates Product Aryl/Vinyl-Substituted UAA Precursor Reaction->Product 4. Yields

Caption: Sonogashira coupling for UAA synthesis.

Protocol: Sonogashira Coupling for Arylated/Vinylated UAA Synthesis

Materials:

  • This compound

  • Aryl or vinyl halide (iodides and bromides are most reactive)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., THF or DMF)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl/vinyl halide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Base Addition: Add the anhydrous solvent followed by the amine base.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting halide is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography.

Application 3: Synthesis of β-Amino Acids via Aza-Michael Addition

The electron-withdrawing nature of the methyl ester group in this compound activates the alkyne for conjugate addition reactions, such as the Aza-Michael addition. This reaction with primary or secondary amines leads to the formation of β-amino acid derivatives, which are important structural motifs in many biologically active compounds.

Aza_Michael_Workflow Start This compound + Amine (R₂NH) Reaction Aza-Michael Addition (Polar Solvent) Start->Reaction 1. Reacts in Product β-Amino Acid Derivative Reaction->Product 2. Yields

Caption: Aza-Michael addition for β-amino acid synthesis.

Protocol: Aza-Michael Addition for β-Amino Acid Synthesis

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Polar solvent (e.g., Methanol, Ethanol, or Acetonitrile)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in the chosen polar solvent.

  • Amine Addition: Add the amine (1.1 eq) to the solution. The reaction can often proceed without a catalyst, but a mild base (e.g., triethylamine) can be added if the amine is used as its salt.

  • Reaction: Stir the mixture at room temperature to 50 °C. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: The crude product can often be purified by crystallization or flash column chromatography.

ParameterConditionRationale
Solvent Polar protic (e.g., MeOH)Facilitates proton transfer in the mechanism.
Catalyst Often not requiredThe nucleophilicity of the amine is sufficient.
Temperature Room temp. to 50 °CBalances reaction rate with potential side reactions.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent for the synthesis of a wide range of unnatural amino acids. Its trifunctional nature allows for the application of robust and high-yielding reactions such as CuAAC, Sonogashira coupling, and Aza-Michael addition. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel UAA-containing peptides and other macromolecules with tailored properties for applications in drug discovery, chemical biology, and materials science. The continued exploration of the reactivity of this and similar building blocks will undoubtedly lead to the development of new and exciting molecular architectures.

References

  • N-Boc-Propargylic and Allylic Amines Synthesis. Org. Lett. 2016, 18, 2, 276–279. [Link]

  • L-Proline in Organic Synthesis. Organic Syntheses. [Link]

  • Preparation method of methylchloroformate.
  • Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. NIH Public Access. [Link]

Sources

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Click Chemistry with Amino Acid Scaffolds

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has transformed the landscape of chemical synthesis, drug discovery, and materials science.[1][2] Its exceptional reliability, high regioselectivity for the 1,4-disubstituted 1,2,3-triazole, and tolerance of a wide array of functional groups make it an invaluable tool for molecular assembly.[3][4] This reaction enables the efficient covalent connection of two molecular building blocks—one bearing a terminal alkyne and the other an azide.[2]

This guide focuses on a particularly valuable building block: Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate . This molecule incorporates a protected amino acid-like framework, making it a powerful synthon for creating peptidomimetics, PROTACs, bioconjugates, and complex heterocyclic libraries. The resulting triazole products often serve as stable isosteres for amide bonds, providing enhanced metabolic stability.[4] These application notes provide detailed, field-proven protocols and insights for researchers, scientists, and drug development professionals to successfully employ this versatile reagent in CuAAC reactions.

Substrate Profile: this compound

Understanding the properties of your starting material is critical for reaction success.

  • Structure: Chemical structure of this compound

  • IUPAC Name: Methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-ynoate

  • Molecular Formula: C₁₀H₁₅NO₄

  • Molecular Weight: 213.23 g/mol

  • Key Features:

    • Terminal Alkyne: The reactive site for the CuAAC reaction.

    • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the amine functionality under standard CuAAC conditions, preventing side reactions. It can be readily deprotected post-cycloaddition under acidic conditions to reveal a primary amine for further functionalization.

    • Methyl Ester: Offers a site for subsequent modification (e.g., hydrolysis to a carboxylic acid or amidation).

  • Solubility: Generally soluble in common organic solvents such as DMSO, DMF, dichloromethane, and ethyl acetate. Solubility in aqueous/organic mixtures used for CuAAC should be verified for specific reaction conditions.

The Engine of the Reaction: The CuAAC Catalytic Cycle

The remarkable efficiency of the CuAAC reaction stems from the copper(I) catalyst, which dramatically accelerates the rate of cycloaddition by orders of magnitude compared to the uncatalyzed thermal reaction.[3] The mechanism involves the formation of a copper(I) acetylide, which is the key reactive intermediate.[5][6]

The catalytic cycle can be visualized as follows:

CuAAC_Mechanism CuI Cu(I) Catalyst Acetylide Cu(I)-Acetylide Intermediate CuI->Acetylide Alkyne R¹-C≡CH (Substrate) Alkyne->Acetylide Coordination & Deprotonation Metallacycle Six-membered Cu Metallacycle Acetylide->Metallacycle Azide R²-N₃ (Azide Partner) Azide->Metallacycle Coordination Triazolide Copper Triazolide Metallacycle->Triazolide Cyclization Triazolide->CuI Catalyst Regeneration Product 1,4-Triazole Product Triazolide->Product Protonolysis Proton H⁺ Source (e.g., Solvent) Proton->Product

CuAAC Catalytic Cycle Diagram.

Causality Behind the Steps:

  • Acetylide Formation: The Cu(I) ion coordinates to the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating its removal to form the crucial copper acetylide intermediate.[5]

  • Azide Coordination & Cyclization: The organic azide then coordinates to the copper center, bringing it into proximity with the acetylide. This is followed by a stepwise process involving the formation of a six-membered copper-containing metallacycle, which then rearranges to form the triazole ring.[1][3][]

  • Protonolysis & Regeneration: A proton source (often the solvent or a mild acid) cleaves the copper-triazole bond, releasing the final 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst to continue the cycle.

Experimental Protocols & Methodologies

This section provides a robust, general protocol that can be adapted for various azide partners. Optimization may be required depending on the specific substrates.

Materials and Reagents
ComponentRoleRecommended Grade & SupplierTypical Concentration
Alkyne SubstrateThis compound (>95%)1.0 equivalent
Azide Coupling Partnere.g., Benzyl Azide (>95%)1.0 - 1.2 equivalents
Copper Source Catalyst PrecursorCopper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)1-5 mol%
Reducing Agent In situ Cu(I) generationL-Ascorbic Acid Sodium Salt (Sodium Ascorbate)5-10 mol% (or >1 eq for bioconjugation)
Ligand Catalyst Stabilization & Rate AccelerationTBTA or THPTA1-5 mol% (1:1 to 5:1 ratio with Cu)
Solvent System Reaction Mediumt-BuOH/H₂O (1:1), DMSO, or DMF/H₂O0.1 - 1.0 M

Expert Insight on Reagent Selection:

  • Copper Source: While Cu(I) salts (e.g., CuI, CuBr) can be used directly, they are prone to oxidation.[8] The in situ reduction of Cu(II) salts like CuSO₄ with sodium ascorbate is more convenient, reproducible, and maintains a low concentration of the active Cu(I) catalyst.[3][5]

  • Ligand Choice:

    • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): Ideal for organic solvents. It significantly accelerates the reaction and protects the Cu(I) catalyst from oxidation and disproportionation.[9][10][11]

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): The ligand of choice for aqueous or biological systems due to its high water solubility.[12][13] It serves the same protective and accelerative functions as TBTA.[10]

General Protocol for CuAAC

This protocol describes a typical small-scale reaction (0.5 mmol).

Reaction Setup Workflow

Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Alkyne (1 eq) & Azide (1.1 eq) C Dissolve Alkyne & Azide in Solvent (e.g., t-BuOH/H₂O) A->C B Prepare Stock Solutions: - CuSO₄ - Sodium Ascorbate - Ligand (optional) D Add Ligand Solution B->D C->D E Add CuSO₄ Solution D->E F Initiate: Add Sodium Ascorbate Solution E->F G Stir at Room Temp (Monitor by TLC/LC-MS) F->G H Quench Reaction (e.g., add water/brine) G->H I Extract with Organic Solvent (e.g., EtOAc) H->I J Dry, Filter, Concentrate I->J K Purify by Column Chromatography J->K L Characterize Product (NMR, MS) K->L

Sources

Application Notes and Protocols for Sonogashira Coupling Reactions of "Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of Alkynylated Amino Esters

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become indispensable in medicinal chemistry and drug development.[2][3][4] Its mild reaction conditions and broad functional group tolerance allow for the construction of complex molecular architectures, particularly those containing arylalkyne and conjugated enyne moieties, which are prevalent in pharmaceuticals, natural products, and advanced organic materials.[2][4]

"Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate" is a particularly valuable building block. It incorporates a protected amino group and an ester functionality onto a reactive alkyne scaffold. The tert-butoxycarbonyl (Boc) protecting group is stable under the typically basic conditions of the Sonogashira coupling yet can be readily removed under acidic conditions, allowing for subsequent functionalization. This makes the resulting coupled products versatile intermediates for peptide synthesis, the development of novel amino acid derivatives, and the construction of heterocyclic compounds.[5]

This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful application of Sonogashira coupling reactions with this specific substrate. We will delve into the mechanistic nuances, catalyst selection, reaction optimization, and troubleshooting, with a focus on ensuring reproducible and high-yielding transformations.

Mechanistic Considerations: The "Why" Behind the Protocol

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding these cycles is crucial for rational troubleshooting and optimization.

The Dual Catalytic Cycle

Sonogashira_Mechanism

  • Palladium Cycle :

    • Oxidative Addition : A Pd(0) species inserts into the aryl/vinyl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step. The reactivity order for the halide is I > Br > Cl.[4]

    • Transmetalation : The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex, displacing the halide.

    • Reductive Elimination : The aryl and alkynyl groups on the Pd(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[4]

  • Copper Cycle :

    • Copper Acetylide Formation : In the presence of a base (typically an amine), the terminal alkyne is deprotonated and coordinates with a Cu(I) salt (e.g., CuI) to form a copper acetylide. This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step.[4]

The Copper-Free Variant: Mitigating Homocoupling

A significant side reaction in the classic Sonogashira is the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by the copper catalyst in the presence of oxygen.[1] For complex syntheses, particularly in drug development, avoiding copper contamination in the final product is often a priority. This has led to the development of copper-free Sonogashira protocols.[5][6]

In the absence of copper, the deprotonated alkyne is thought to coordinate directly with the palladium center.[7] This process is generally slower and may require more forcing conditions or specialized, highly active catalyst systems.

Copper_Free_Sonogashira

Experimental Protocols and Key Parameters

The following protocols are designed as robust starting points for the Sonogashira coupling of "this compound". Optimization may be required depending on the specific aryl or vinyl halide used.

Protocol 1: Classic Palladium/Copper Co-Catalyzed Sonogashira Coupling

This protocol is generally reliable for a wide range of aryl iodides and bromides.

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplierNotes
This compound≥95%e.g., BLDpharmStore under inert atmosphere.
Aryl Halide (I, Br)≥98%VariousEnsure dryness and purity.
PdCl₂(PPh₃)₂Catalyst gradeVariousAir-stable, but store in a desiccator.
Copper(I) Iodide (CuI)≥98%VariousUse a fresh bottle; can degrade over time.
Triethylamine (Et₃N)Anhydrous, ≥99.5%VariousDistill from CaH₂ if necessary.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%VariousUse freshly distilled or from a solvent purification system.

Step-by-Step Methodology:

  • Reaction Setup : To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition : Under a positive pressure of inert gas, add the aryl halide (1.0 equiv) and this compound (1.2 equiv).

  • Solvent and Base : Add anhydrous THF (approx. 0.1 M concentration relative to the aryl halide) followed by anhydrous triethylamine (3.0 equiv) via syringe.

  • Reaction Execution : Stir the reaction mixture at room temperature. If the aryl halide is a bromide or is particularly electron-rich, gentle heating (40-60 °C) may be required.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the limiting aryl halide is observed.

  • Work-up :

    • Cool the reaction to room temperature and dilute with ethyl acetate or diethyl ether.

    • Filter the mixture through a pad of Celite® to remove catalyst residues.

    • Wash the organic phase with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when copper contamination is a concern or when the substrate is sensitive to copper salts. It often requires a more active palladium catalyst system.

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplierNotes
This compound≥95%e.g., BLDpharmStore under inert atmosphere.
Aryl Halide (I, Br)≥98%VariousAryl iodides and electron-poor aryl bromides are preferred.
Pd(OAc)₂Catalyst gradeVariousPalladium(II) acetate.
XPhos or SPhosLigand gradeVariousBulky, electron-rich phosphine ligands.
Cesium Carbonate (Cs₂CO₃)Anhydrous, ≥99%VariousA strong, non-nucleophilic base.
1,4-Dioxane or TolueneAnhydrous, ≥99.8%VariousUse freshly distilled or from a solvent purification system.

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended) : In a glovebox or under a strict inert atmosphere, add Pd(OAc)₂ (0.025 equiv) and the phosphine ligand (e.g., XPhos, 0.05 equiv) to a dry Schlenk flask. Add a portion of the anhydrous solvent and stir for 15-20 minutes.

  • Reaction Setup : To the flask containing the pre-formed catalyst (or to a new flask with the Pd/ligand added directly), add the aryl halide (1.0 equiv), this compound (1.5 equiv), and Cs₂CO₃ (2.5 equiv).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add the remaining anhydrous solvent (to achieve approx. 0.1 M concentration) via syringe.

  • Reaction Execution : Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-100 °C. The optimal temperature will depend on the reactivity of the aryl halide.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up :

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter through a pad of Celite®.

    • Wash the organic phase with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Outcomes and Optimization Parameters

The success of the Sonogashira coupling is highly dependent on the interplay of several factors. The following table summarizes key parameters and their expected impact.

ParameterTypical RangeRationale and Field Insights
Palladium Catalyst 1-5 mol%PdCl₂(PPh₃)₂ is a robust choice for general use. For challenging couplings (e.g., aryl chlorides), more active catalysts formed from Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., XPhos, SPhos) are superior.[8]
Copper(I) Co-catalyst 2-10 mol% (if used)CuI is the standard. Its presence significantly accelerates the reaction but can cause alkyne homocoupling.[1] Use a fresh, white-to-light-tan colored batch.
Ligand 1-2 equiv per PdTriphenylphosphine (PPh₃) is standard. Bulky, electron-rich phosphines increase the rate of oxidative addition and are essential for less reactive aryl halides and for copper-free systems.[8]
Base 2-5 equivAn amine base like Et₃N or diisopropylamine (DIPA) is common. For copper-free systems, a stronger, non-nucleophilic inorganic base like Cs₂CO₃ or K₂CO₃ is often required.[9] The base must be anhydrous.
Solvent AnhydrousTHF, DMF, 1,4-dioxane, and toluene are common. Amine bases can sometimes be used as the solvent. The choice can influence catalyst stability and solubility.
Temperature Room Temp. to 100 °CAryl iodides often react at room temperature. Aryl bromides and chlorides typically require heating.[3] High temperatures can lead to catalyst decomposition (formation of palladium black).
Atmosphere Inert (Ar or N₂)Crucial for preventing oxidative homocoupling (Glaser coupling) in copper-catalyzed reactions and protecting the Pd(0) catalyst from oxidation.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst.2. Impure reagents/solvents.3. Insufficiently reactive aryl halide.1. Use a fresh batch of palladium catalyst and CuI. Consider a more active ligand.2. Ensure all reagents and solvents are anhydrous. Degas the solvent thoroughly.3. Switch from aryl bromide to the corresponding iodide. Increase reaction temperature.
Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in a copper-catalyzed reaction.1. Ensure a rigorously inert atmosphere. Degas solvents and reagents using freeze-pump-thaw cycles or by bubbling with inert gas.2. Switch to a copper-free protocol.
Formation of Palladium Black 1. Catalyst decomposition.2. Reaction temperature is too high.3. Inappropriate solvent.1. Use fresh, high-purity reagents. The presence of impurities can poison the catalyst.2. Lower the reaction temperature.3. Some solvents may promote decomposition; consider switching (e.g., from THF to dioxane).
Boc Deprotection 1. Presence of adventitious acid.2. High reaction temperatures for prolonged periods.1. Ensure the base is not an amine hydrochloride salt. Use freshly distilled amines.2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

Conclusion

The Sonogashira coupling of "this compound" is a highly effective method for synthesizing functionalized alkynylated amino acid precursors. Success hinges on a solid understanding of the reaction mechanism and careful control over key experimental parameters. By selecting the appropriate catalytic system—either the classic Pd/Cu co-catalyzed method for general reliability or a copper-free variant for sensitive substrates and purity-critical applications—researchers can achieve high yields and reproducible results. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals to effectively leverage this powerful transformation in their synthetic endeavors.

References

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. Available from: [Link]

  • Zhang, Y., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 6(8), 773-777. Available from: [Link]

  • ResearchGate. Supposed mechanism for the copper-free Sonogashira reaction. Available from: [Link]

  • Chen, F., et al. (2022). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 3(1), 101123. Available from: [Link]

  • Bhattacharya, S., et al. (2007). ChemInform Abstract: Aqueous Sonogashira Coupling of Aryl Halides with 1-Alkynes under Mild Conditions: Use of Surfactants in Cross-Coupling Reactions. ChemInform, 38(25). Available from: [Link]

  • Jana, S., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(11), 15945–15957. Available from: [Link]

  • Miao, T., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(6), 7261-7278. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Lanni, E. L., & Morken, J. P. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(39), 13586–13589. Available from: [Link]

  • Vantourout, J. C., et al. (2020). A Versatile Pd(0) Source for Precatalyst Formation, Reaction Screening, and Preparative-Scale Synthesis. ChemRxiv. Available from: [Link]

  • Gevorgyan, A. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Angewandte Chemie International Edition, 47(26), 4849–4852. Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 2075–2145. Available from: [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 132(26), 8864–8866. Available from: [Link]

  • Routier, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6845-6869. Available from: [Link]

Sources

Application Notes and Protocols: Versatile Synthesis of Heterocyclic Scaffolds from Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Building Block

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these core structures. Their prevalence stems from their ability to present functional groups in well-defined three-dimensional space, enabling precise interactions with biological targets. Within this landscape, the development of versatile and efficient methods for constructing diverse heterocyclic scaffolds from common precursors is a paramount objective in drug discovery and development.

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate is a highly valuable, yet underutilized, building block for the synthesis of a variety of heterocyclic systems. Its structure is strategically pre-functionalized with:

  • An internal alkyne , a reactive handle for various cyclization and addition reactions.

  • A Boc-protected amine , which can act as an internal nucleophile for cyclization upon deprotection or be carried through synthetic sequences.

  • A methyl ester , providing a site for further derivatization or modification post-cyclization.

This application note provides detailed protocols and mechanistic insights for the synthesis of substituted pyrroles and pyridines from this versatile starting material, leveraging transition-metal catalysis. The methodologies described herein are designed to be robust, adaptable, and serve as a foundational guide for researchers in synthetic and medicinal chemistry.

Part 1: Gold-Catalyzed Synthesis of Functionalized Pyrroles

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for the cyclization of amino alkynes due to their strong affinity for carbon-carbon triple bonds (alkynophilicity), which facilitates intramolecular nucleophilic attack.[1][2] This section details a protocol for the gold-catalyzed intramolecular cyclization of this compound to yield a highly functionalized pyrrole derivative.

Mechanistic Rationale

The proposed mechanism for the gold-catalyzed synthesis of the pyrrole core involves several key steps. Initially, the gold catalyst coordinates to the alkyne of the starting material, activating it towards nucleophilic attack. The nitrogen of the Boc-protected amine then attacks the activated alkyne in an endo-dig cyclization fashion. Subsequent protonolysis and isomerization lead to the aromatic pyrrole ring. The choice of catalyst and reaction conditions can influence the efficiency of this transformation.

Diagram 1: Proposed Gold-Catalyzed Pyrrole Synthesis Workflow

Gold_Catalyzed_Pyrrole_Synthesis cluster_workflow Experimental Workflow start This compound reagents Gold Catalyst (e.g., AuCl3) Solvent (e.g., Acetonitrile) start->reagents Add reaction Reaction at Elevated Temperature reagents->reaction Heat workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Methyl 1-(tert-butoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylate purification->product

Experimental Protocol: Gold-Catalyzed Pyrrole Synthesis

Materials:

  • This compound

  • Gold(III) chloride (AuCl₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for elution)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile to a concentration of 0.1 M.

  • Add gold(III) chloride (0.05 eq.) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired pyrrole derivative.

Data and Expected Results
ParameterValue
Starting Material This compound
Catalyst Gold(III) chloride (AuCl₃)
Solvent Acetonitrile
Temperature 80 °C
Typical Yield 75-85%
Product Methyl 1-(tert-butoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylate

Part 2: Silver-Catalyzed Synthesis of Functionalized Pyridines

Silver catalysts, particularly silver triflate (AgOTf), are also effective in promoting the cyclization of amino alkynes. In the presence of an external nucleophile, a cascade reaction can be initiated, leading to the formation of more complex heterocyclic systems such as pyridines. This section outlines a potential protocol for a silver-catalyzed cascade reaction to form a substituted pyridine.

Mechanistic Rationale

The silver-catalyzed reaction is proposed to proceed through a similar initial activation of the alkyne. However, in this case, an intermolecular reaction with a suitable dinucleophile, such as an enamine or a β-ketoester, can lead to the formation of a six-membered ring. The specific reaction pathway and final product will be highly dependent on the chosen reaction partner. For this protocol, we will consider a reaction with a generic β-enaminone.

Diagram 2: Proposed Silver-Catalyzed Pyridine Synthesis Workflow

Silver_Catalyzed_Pyridine_Synthesis cluster_workflow Experimental Workflow start This compound reagents Silver Triflate (AgOTf) β-Enaminone Solvent (e.g., Dichloroethane) start->reagents Add reaction Reaction at Room Temperature reagents->reaction Stir workup Filtration & Concentration reaction->workup purification Column Chromatography workup->purification product Substituted Pyridine Derivative purification->product

Experimental Protocol: Silver-Catalyzed Pyridine Synthesis

Materials:

  • This compound

  • Silver triflate (AgOTf)

  • β-Enaminone (e.g., 4-aminopent-3-en-2-one)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Celite

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for elution)

Procedure:

  • In a dry reaction vessel protected from light, dissolve this compound (1.0 eq.) and the β-enaminone (1.1 eq.) in anhydrous 1,2-dichloroethane to a concentration of 0.1 M.

  • Add silver triflate (0.1 eq.) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts, washing with additional dichloroethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the substituted pyridine product.

Data and Expected Results
ParameterValue
Starting Material This compound
Catalyst Silver triflate (AgOTf)
Solvent 1,2-Dichloroethane
Temperature Room Temperature
Typical Yield 60-75%
Product Highly substituted pyridine derivative

Trustworthiness and Self-Validation

The protocols described in this application note are based on well-established principles of transition-metal catalysis in organic synthesis.[2][3][4] To ensure the validity of these methods in your laboratory setting, we recommend the following:

  • Characterization: Thoroughly characterize all products by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structures.

  • Optimization: The provided reaction conditions are a starting point. Optimization of catalyst loading, temperature, solvent, and reaction time may be necessary to achieve optimal yields for specific substrates or scales.

  • Control Experiments: Running the reactions in the absence of the metal catalyst is recommended to confirm that the transformation is indeed catalyzed and not a result of thermal decomposition or background reactivity.

Conclusion and Future Directions

This compound is a promising and versatile starting material for the efficient construction of valuable heterocyclic scaffolds. The gold- and silver-catalyzed protocols detailed herein provide reliable pathways to functionalized pyrroles and pyridines, which are key intermediates in drug discovery programs. Further exploration of different catalytic systems (e.g., copper, palladium) and a wider range of reaction partners will undoubtedly expand the synthetic utility of this valuable building block, enabling access to an even greater diversity of heterocyclic compounds.

References

  • Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes.Chemical Society Reviews, 2014, 43(5). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60289g]
  • Multicomponent Syntheses of Heterocycles by Transition-Metal Catalysis.Angewandte Chemie International Edition, 2005, 44(9), 1328-1367. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200460544]
  • Synthesis of highly substituted pyrroles through Au-catalyzed cyclization of N-propargylic β-enaminoesters.Organic & Biomolecular Chemistry, 2012, 10(4), 764-770. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c1ob06456a]
  • Recent developments in the group-1B-metal-catalyzed synthesis of pyrroles.Organic & Biomolecular Chemistry, 2014, 12(35), 6789-6804. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00898a]

Sources

The Strategic Utility of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent biological activity is perpetual. "Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate" has emerged as a highly versatile and strategic precursor for the synthesis of a diverse array of bioactive molecules. Its unique structural features—a protected amine, an activatable alkyne, and a modifiable ester group—provide a powerful toolkit for the construction of complex heterocyclic systems that are frequently the core of pharmacologically active agents. This guide provides an in-depth exploration of the applications of this precursor, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, ensuring orthogonal deprotection strategies in multi-step syntheses.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily centered around the reactivity of its electron-deficient alkyne moiety. This functionality serves as a linchpin for a variety of transformations, most notably metal-catalyzed intramolecular cyclizations and intermolecular cycloaddition reactions. These reactions pave the way for the construction of nitrogen-containing heterocycles, which are privileged structures in a vast number of bioactive natural products and synthetic drugs.

Key Functional Groups and Their Roles:
  • N-Boc Protected Amine: The Boc group provides stability to the amine during various synthetic manipulations. Its steric bulk can also influence the stereochemical outcome of certain reactions. The nitrogen atom itself acts as a key nucleophile in intramolecular cyclization reactions.

  • Internal Alkyne: This is the primary site of reactivity. The electron-withdrawing nature of the adjacent ester group makes the alkyne susceptible to nucleophilic attack, a key step in many cyclization reactions. It is also a versatile partner in cycloaddition reactions.

  • Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation or reduction to an alcohol.

Application in the Synthesis of Bioactive Heterocycles

Gold-Catalyzed Intramolecular Cyclization: A Pathway to Substituted Pyrroles and Lactams

Gold catalysts, particularly Au(I) and Au(III) species, have proven to be exceptionally effective in activating the alkyne functionality of this compound towards intramolecular nucleophilic attack by the protected amine. This approach provides a direct and atom-economical route to highly functionalized five-membered heterocycles, such as pyrroles and γ-lactams, which are core structures in numerous bioactive compounds.

The general mechanism involves the coordination of the gold catalyst to the alkyne, which renders it more electrophilic and susceptible to attack by the nitrogen nucleophile. The regioselectivity of the cyclization (i.e., exo vs. endo cyclization) can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Gold_Catalyzed_Cyclization Precursor This compound Activated_Complex Gold-Alkyne π-Complex Precursor->Activated_Complex + Au(I) Au_Catalyst Au(I) Catalyst Intramolecular_Attack Intramolecular Nucleophilic Attack Activated_Complex->Intramolecular_Attack by N-Boc amine Vinyl_Gold_Intermediate Vinyl-Gold Intermediate Intramolecular_Attack->Vinyl_Gold_Intermediate Protodeauration Protodeauration Vinyl_Gold_Intermediate->Protodeauration + H+ Product Substituted Pyrrole/ γ-Lactam Derivative Protodeauration->Product

Caption: Gold-catalyzed intramolecular cyclization pathway.

Experimental Protocols

Protocol 1: Gold-Catalyzed Synthesis of a Substituted Pyrrole Derivative

This protocol describes a general procedure for the gold-catalyzed intramolecular cyclization of this compound to yield a substituted pyrrole, a key scaffold in many bioactive molecules.

Materials:

  • This compound

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Anhydrous Dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, magnetic stirrer, etc.)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous DCM (10 mL) to the flask and stir the solution until the starting material is fully dissolved.

  • Catalyst Preparation: In a separate vial, dissolve (Triphenylphosphine)gold(I) chloride (0.05 mmol, 5 mol%) and Silver trifluoromethanesulfonate (0.05 mmol, 5 mol%) in anhydrous DCM (2 mL). Stir this mixture for 10 minutes at room temperature, protected from light. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold catalyst.

  • Catalyst Addition: Using a syringe, carefully add the supernatant of the catalyst solution to the reaction flask containing the substrate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyrrole derivative.

Self-Validation:

  • TLC Analysis: The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the progress of the reaction.

  • LC-MS Analysis: Confirmation of the product's molecular weight.

  • NMR Spectroscopy (¹H and ¹³C): Structural elucidation of the purified product, confirming the formation of the pyrrole ring and the presence of the expected substituents.

Palladium-Catalyzed Carbonylative Cyclization: A Route to Bioactive Lactams

Palladium catalysis offers a complementary approach to the synthesis of heterocyclic structures from this compound. In particular, palladium-catalyzed carbonylative cyclization reactions are a powerful tool for the synthesis of lactams, which are key components of β-lactam antibiotics and other pharmacologically important compounds.

This transformation typically involves the oxidative addition of a palladium(0) catalyst to a C-X bond (if present) or activation of the alkyne, followed by migratory insertion of carbon monoxide and subsequent intramolecular aminocarbonylation.

Palladium_Catalyzed_Cyclization Substrate This compound Oxidative_Addition Alkyne Activation/ Oxidative Addition Substrate->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst CO Carbon Monoxide CO_Insertion CO Migratory Insertion Oxidative_Addition->CO_Insertion Acyl_Palladium Acyl-Palladium Intermediate CO_Insertion->Acyl_Palladium Intramolecular_Amination Intramolecular Aminocarbonylation Acyl_Palladium->Intramolecular_Amination Reductive_Elimination Reductive Elimination Intramolecular_Amination->Reductive_Elimination Product Bioactive Lactam Reductive_Elimination->Product

Caption: Palladium-catalyzed carbonylative cyclization workflow.

Protocol 2: Palladium-Catalyzed Synthesis of a Substituted γ-Lactam

This protocol outlines a general procedure for the palladium-catalyzed synthesis of a substituted γ-lactam from this compound.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Carbon Monoxide (CO) balloon

  • Anhydrous Toluene

  • Diisopropylethylamine (DIPEA)

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube, add Palladium(II) acetate (0.03 mmol, 3 mol%) and Triphenylphosphine (0.12 mmol, 12 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with carbon monoxide from a balloon three times.

  • Reagent Addition: Under a positive pressure of CO, add anhydrous toluene (5 mL), followed by this compound (1.0 mmol, 1.0 eq) and Diisopropylethylamine (1.5 mmol, 1.5 eq).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C in an oil bath.

  • Reaction Monitoring: Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to obtain the desired γ-lactam.

Self-Validation:

  • IR Spectroscopy: The appearance of a characteristic lactam carbonyl stretch (around 1680-1720 cm⁻¹) provides evidence of product formation.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): For unambiguous structural assignment of the resulting lactam.

[3+2] Cycloaddition Reactions: Access to Triazoles via Click Chemistry

The terminal alkyne in a related precursor, Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, is an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. Triazoles are important pharmacophores found in a wide range of clinically used drugs, exhibiting antifungal, antiviral, and anticancer activities. While the title compound has an internal alkyne, derivatization to a terminal alkyne or use in other cycloaddition reactions is a viable synthetic strategy.

Data Presentation

PrecursorReaction TypeCatalyst SystemProduct ClassPotential Bioactivity
This compoundGold-Catalyzed Intramolecular CyclizationPh₃PAuCl / AgOTfSubstituted Pyrroles/LactamsEnzyme Inhibitors, CNS agents
This compoundPalladium-Catalyzed Carbonylative CyclizationPd(OAc)₂ / PPh₃, COSubstituted γ-LactamsAntibacterial, Antiviral
Terminal Alkyne AnalogueCopper-Catalyzed Azide-Alkyne CycloadditionCuSO₄ / Sodium Ascorbate1,2,3-TriazolesAntifungal, Anticancer

Conclusion

This compound is a powerful and versatile precursor in the synthesis of bioactive molecules. Its strategic placement of functional groups allows for the efficient construction of diverse and complex heterocyclic scaffolds through well-established and innovative catalytic methods. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable building block in their drug discovery and development endeavors. The continued exploration of new catalytic systems and reaction pathways involving this precursor will undoubtedly lead to the discovery of novel therapeutic agents.

References

  • MySkinRecipes. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. Available from: [Link]

  • Beilstein Journals. Recent advances in the gold-catalyzed additions to C–C multiple bonds. Available from: [Link]

  • Organic Syntheses. Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Available from: [Link]

  • ResearchGate. Synthesis of β-Lactams by Palladium-Catalyzed Carbonylative Cyclization of Methylarenes and Imines | Request PDF. Available from: [Link]

  • MySkinRecipes. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. Available from: [Link]

  • Wikipedia. Knorr pyrrole synthesis. Available from: [Link]

  • ResearchGate. Gold-Catalyzed Cyclization of N Alkynyl Carbamates | Request PDF. Available from: [Link]

  • Semantic Scholar. Stereoselective synthesis of trans-beta-lactams by palladium-catalysed carbonylation of vinyl aziridines. Available from: [Link]

  • PubChem. Methyl 4-((tert-butoxycarbonyl)amino)butanoate. Available from: [Link]

  • ResearchGate. Enantioselective synthesis of methyl 2-[1-[( tert -butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate by a one–pot enamide cyclization | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]

  • Arkivoc. Synthesis of functionalized pyridinium salts bearing a free amino group. Available from: [Link]

  • Royal Society of Chemistry. Gold-catalyzed oxidative cyclization of amide-alkynes: access to functionalized γ-lactams. Available from: [Link]

  • PubMed. Gold-Catalyzed Cyclization of Alkyne Alcohols: Regioselective Construction of Functionalized 6,6- and 6,7-Bicyclic Ethers. Available from: [Link]

  • Beilstein Journals. Gold-catalyzed heterocyclizations in alkynyl- and allenyl-β-lactams. Available from: [Link]

  • Journal of Chemical Technology and Metallurgy. SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Available from: [Link]

  • National Center for Biotechnology Information. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available from: [Link]

  • National Center for Biotechnology Information. Recent Advancements in Pyrrole Synthesis. Available from: [Link]

  • ResearchGate. Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow. Available from: [Link]

  • 123 Help Me. Heterocyclic Chemistry: The Knorr Synthesis of Pyrroles. Available from: [Link]

  • Kyushu University. One-pot Synthesis of Substituted Pyridines from Alkyl Ketones and Enamines by the Nickel-catalyzed Dehydrogenation of Alkyl Ketones. Available from: [Link]

  • D-Scholarship@Pitt. Synthetic Studies of Heterocyclic and Bioactive Agents. Available from: [Link]

  • ResearchGate. Synthesis of Potentially Bioactive Heterocycles: ThermalSigmatropic Rearrangement of 4‐(4′‐Aryloxybut‐2′‐ynyloxy)‐6‐methyl‐2‐pyridone | Request PDF. Available from: [Link]

  • ResearchGate. Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids | Request PDF. Available from: [Link]

  • Semantic Scholar. Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. Available from: [Link]

  • National Center for Biotechnology Information. MEDT insights into the mechanism and selectivity of the (3 + 2) cycloaddition of (Z)-N-methyl-C-(2-furyl)-nitrone with but-2-ynedioic acid and the bioactivity of the reaction products. Available from: [Link]

  • National Center for Biotechnology Information. Advances in the chemistry of β-lactam and its medicinal applications. Available from: [Link]

  • National Center for Biotechnology Information. An Update: Enzymatic Synthesis for Industrial Applications. Available from: [Link]

  • National Center for Biotechnology Information. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Available from: [Link]

  • National Center for Biotechnology Information. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Available from: [Link]

  • National Center for Biotechnology Information. Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Synthesis of β-Lactams by Carbonylation of Vinyl Aziridines | Request PDF. Available from: [Link]

The Alkyne Linchpin: Application Notes on Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced biological activity and improved pharmacokinetic profiles is perpetual. "Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate" has emerged as a pivotal building block, offering a unique combination of functionalities that empower chemists to construct complex and diverse scaffolds. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this versatile reagent.

At its core, this molecule features a terminal alkyne, a Boc-protected amine, and a methyl ester. This trifecta of functional groups provides a powerful platform for a variety of chemical transformations, making it an invaluable tool in the synthesis of heterocyclic compounds, non-natural amino acids, peptidomimetics, and enzyme inhibitors. The Boc-protecting group ensures stability and allows for selective deprotection under mild acidic conditions, while the methyl ester and alkyne moieties serve as handles for a wide array of synthetic manipulations.[1][2] This guide will delve into the practical applications of "this compound," providing detailed protocols and insights into its reactivity to accelerate innovation in drug discovery.

Core Applications in Medicinal Chemistry

The unique structural attributes of "this compound" make it a cornerstone for several key synthetic strategies in medicinal chemistry.

Synthesis of Heterocyclic Scaffolds: Crafting the Core of Bioactive Molecules

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals.[3] The alkyne functionality of "this compound" serves as an excellent precursor for the construction of various heterocyclic rings, including pyrroles and pyridines, which are prevalent in biologically active molecules.

Pyrroles are key components of numerous natural products and pharmaceuticals. The reaction of alkynes with suitable nitrogen-containing precursors provides a direct route to substituted pyrroles. A common strategy involves the reaction of an alkynyl amine derivative with an α-amino carbonyl compound.

Protocol 1: Synthesis of a Substituted Pyrrole Derivative

This protocol details a general procedure for the synthesis of a polysubstituted pyrrole using "this compound" and an α-amino ketone.

Materials:

  • This compound

  • 2-Aminoacetophenone

  • Iodine (I₂)

  • Zinc Chloride (ZnCl₂)

  • Toluene

  • 4Å Molecular Sieves

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of 2-aminoacetophenone (1.0 mmol) and "this compound" (1.2 mmol) in toluene (10 mL) in a round-bottom flask, add 4Å molecular sieves (200 mg).

  • Add Iodine (I₂) (0.1 mmol) and Zinc Chloride (ZnCl₂) (0.2 mmol) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired pyrrole derivative.

Causality Behind Experimental Choices:

  • Iodine and Zinc Chloride: This catalytic system facilitates the cyclization reaction. Iodine acts as a Lewis acid to activate the alkyne, while zinc chloride can coordinate with the carbonyl and amino groups, promoting the desired bond formations.[4]

  • Molecular Sieves: These are added to remove any traces of water from the reaction mixture, which could otherwise lead to unwanted side reactions.

  • Toluene: A high-boiling, non-polar solvent is chosen to allow the reaction to be carried out at an elevated temperature, which is often necessary to overcome the activation energy for the cyclization.

Diagram 1: Pyrrole Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification start Combine Reactants: - this compound - 2-Aminoacetophenone - Toluene add_sieves Add 4Å Molecular Sieves start->add_sieves add_catalyst Add Catalysts: - Iodine (I₂) - Zinc Chloride (ZnCl₂) heat Heat to 100 °C (12-24 hours) add_catalyst->heat add_sieves->add_catalyst cool Cool to Room Temperature heat->cool filter Filter off Molecular Sieves cool->filter concentrate Concentrate in vacuo filter->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Isolated Pyrrole Derivative chromatography->product

Caption: Workflow for the synthesis of a substituted pyrrole derivative.

The pyridine ring is another critical scaffold in medicinal chemistry.[5] While direct synthesis from "this compound" is less commonly reported than for pyrroles, its derivatives can participate in various cycloaddition and condensation reactions to form substituted pyridines.

Access to Non-Natural Amino Acids and Peptidomimetics

The structural rigidity and unique side-chain functionalities of non-natural amino acids are highly sought after in the design of peptidomimetics to improve metabolic stability and receptor binding affinity.[6] "this compound" serves as an excellent starting material for the synthesis of various non-natural amino acids.

Tetrazine-containing amino acids are valuable tools for bioorthogonal chemistry. The following protocol is adapted from a known procedure for a similar propargylglycine derivative and demonstrates the synthesis of an unnatural amino acid bearing a tetrazine moiety.[7]

Protocol 2: Synthesis of a Tetrazine-Containing Unnatural Amino Acid

This two-step protocol describes the Sonogashira coupling of "this compound" with a brominated tetrazine, followed by hydrogenation.

Materials:

  • This compound

  • 3-Bromo-6-methyl-1,2,4,5-tetrazine

  • PdCl₂(PPh₃)₂

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Palladium on Carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply

Procedure:

Step 1: Sonogashira Coupling

  • To a solution of 3-bromo-6-methyl-1,2,4,5-tetrazine (1.0 mmol) in a mixture of THF (10 mL) and TEA (5 mL), add PdCl₂(PPh₃)₂ (0.05 mmol) and CuI (0.1 mmol).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add "this compound" (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the alkynyl-tetrazine amino acid derivative.

Step 2: Hydrogenation

  • Dissolve the product from Step 1 (1.0 mmol) in methanol (10 mL).

  • Add 10% Pd/C (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to obtain the alkyl-tetrazine amino acid derivative.

Causality Behind Experimental Choices:

  • Sonogashira Coupling: This powerful cross-coupling reaction is ideal for forming a C(sp)-C(sp²) bond between the terminal alkyne and the brominated tetrazine.[8] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate.[9]

  • Hydrogenation: The palladium on carbon catalyst is a standard and efficient choice for the reduction of the alkyne to the corresponding alkane, providing the saturated side-chain amino acid.

Diagram 2: Synthesis of a Tetrazine-Containing Amino Acid

G start This compound sonogashira Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, TEA) start->sonogashira tetrazine 3-Bromo-6-methyl- 1,2,4,5-tetrazine tetrazine->sonogashira intermediate Alkynyl-Tetrazine Amino Acid Derivative sonogashira->intermediate hydrogenation Hydrogenation (H₂, Pd/C) intermediate->hydrogenation product Alkyl-Tetrazine Amino Acid Derivative hydrogenation->product

Caption: Reaction scheme for the synthesis of a tetrazine-containing amino acid.

Utility in Click Chemistry for Bioconjugation and Drug Discovery

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the way molecules are connected in medicinal chemistry and chemical biology.[10] The terminal alkyne of "this compound" is a perfect handle for CuAAC reactions, enabling its conjugation to a wide variety of azide-containing molecules, including peptides, proteins, and small molecule probes.[2]

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the "clicking" of "this compound" to an azide-functionalized molecule.

Materials:

  • This compound

  • Azide-containing molecule (e.g., an azido-functionalized peptide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol/Water (1:1) solvent mixture

Procedure:

  • Dissolve the azide-containing molecule (1.0 mmol) and "this compound" (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 M in water).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 M in water) and THPTA (0.1 M in water). Mix them in a 1:2 ratio.

  • To the solution of the azide and alkyne, add the sodium ascorbate solution (0.2 mmol).

  • Add the CuSO₄/THPTA solution (0.1 mmol of Cu).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.

Causality Behind Experimental Choices:

  • Copper(II) Sulfate and Sodium Ascorbate: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.[3]

  • THPTA: This water-soluble ligand stabilizes the Cu(I) catalyst, preventing its disproportionation and oxidation, and accelerates the reaction rate.[3] It also helps to minimize potential damage to biomolecules.

  • tert-Butanol/Water: This solvent system is commonly used for CuAAC reactions as it can dissolve a wide range of organic and biological molecules.

Diagram 3: Click Chemistry Workflow

G cluster_0 Reagent Preparation cluster_1 Click Reaction cluster_2 Purification reactants Dissolve Alkyne and Azide in t-BuOH/H₂O add_reagents Add Sodium Ascorbate and CuSO₄/THPTA reactants->add_reagents ascorbate Prepare fresh Sodium Ascorbate solution ascorbate->add_reagents copper Prepare CuSO₄/THPTA solution copper->add_reagents stir Stir at Room Temperature (4-12 hours) add_reagents->stir purify Purify by HPLC stir->purify product Triazole Product purify->product

Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the applications described. Please note that yields are highly substrate-dependent and optimization may be required.

ApplicationKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
Pyrrole Synthesis 2-Aminoacetophenone, I₂, ZnCl₂Toluene10012-2460-80
Sonogashira Coupling 3-Bromo-6-methyl-1,2,4,5-tetrazine, PdCl₂(PPh₃)₂, CuI, TEATHF/TEART1270-90
Click Chemistry (CuAAC) Azide-functionalized molecule, CuSO₄, Sodium Ascorbate, THPTAt-BuOH/H₂ORT4-12>90

Conclusion and Future Outlook

"this compound" is a powerful and versatile building block in medicinal chemistry. Its strategically placed functional groups provide access to a diverse range of molecular scaffolds, including heterocycles and non-natural amino acids, which are crucial for the development of novel therapeutics. The protocols outlined in this application note provide a solid foundation for researchers to harness the synthetic potential of this reagent. As the demand for more complex and potent drug candidates continues to grow, the importance of versatile building blocks like "this compound" will undoubtedly increase, paving the way for new discoveries in the field of medicinal chemistry.

References

  • A Chemical Strategy for the Preparation of Multimodified Peptide Imaging Probes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • (S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • I2-Catalyzed Synthesis of Substituted Pyrroles from α-Amino Carbonyl Compounds and Aldehydes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (n.d.). Denmark Group, University of Illinois. Retrieved from [Link]

  • Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. (2011). ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reprogramming natural proteins using unnatural amino acids. (2022). RSC Publishing. Retrieved from [Link]

  • Synthesis of non-canonical amino acids through dehydrogenative tailoring. (2024). Pentelute Lab, MIT. Retrieved from [Link]

  • Click chemistry Activators. (n.d.). Interchim. Retrieved from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). National Institutes of Health. Retrieved from [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2024). National Institutes of Health. Retrieved from [Link]

  • methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and crystal structure of methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate, C23H23NO6. (2020). ResearchGate. Retrieved from [Link]

  • Click chemistry reagents. (n.d.). Chemie Brunschwig. Retrieved from [Link]

  • Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate. (2000). ResearchGate. Retrieved from [Link]

  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. (2023). National Institutes of Health. Retrieved from [Link]

  • Synthesis of amino acyl adenylates using the tert-butoxycarbonyl protecting group. (1979). PubMed. Retrieved from [Link]

  • Synthesis of amino acyl adenylates using the tert-butoxycarbonyl protecting group. (1979). NASA Technical Reports Server. Retrieved from [Link]

  • Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. (2020). Amazon S3. Retrieved from [Link]

  • Crystal structure of (–)-methyl (R,E)-4-[(2R,4R)-2-amino-2-trichloromethyl-1,3-dioxolan-4-yl]. (2017). IUCrData. Retrieved from [Link]

  • Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. (2015). ResearchGate. Retrieved from [Link]

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Application Notes and Protocols: Bioconjugation Strategies with "Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Site-Specific Bioconjugation

In the landscape of chemical biology and drug development, the ability to selectively modify proteins and other biomolecules is paramount. "Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate" emerges as a potent and versatile reagent for achieving site-specific bioconjugation. This molecule belongs to the ynamide class of compounds, which are characterized by a nitrogen atom attached to an alkyne. This structural feature imparts unique reactivity, making it an excellent candidate for covalent modification of biomolecules.[1][2] The presence of a Boc-protected amine and a methyl ester provides additional handles for multi-step synthetic strategies, allowing for the introduction of a wide array of functionalities post-conjugation.

This guide provides a comprehensive overview of the bioconjugation strategies employing "this compound," with a primary focus on its highly efficient reaction with cysteine residues. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the subsequent modifications of the conjugated molecule.

Core Principle: Ynamide Reactivity with Nucleophilic Amino Acids

The cornerstone of bioconjugation with "this compound" lies in the electrophilic nature of its alkyne. Ynamides, particularly those with electron-withdrawing groups on the nitrogen, are susceptible to nucleophilic attack. In the context of proteins, the most prominent nucleophiles are the thiol group of cysteine and the amine group of lysine.

Primary Strategy: Thiol-Yne Conjugation with Cysteine

The reaction between the ynamide and the thiol group of a cysteine residue, known as hydrosulfuration, is a highly efficient and selective method for protein modification.[1][2] This reaction proceeds readily in aqueous buffers and exhibits remarkable chemo-, regio-, and stereoselectivity, yielding a stable vinyl sulfide linkage.[1] The high selectivity for cysteine over other nucleophilic residues, such as lysine, is a significant advantage, enabling precise control over the site of conjugation, especially in proteins with a limited number of accessible cysteine residues.[3]

Visualizing the Core Reaction: Thiol-Yne Conjugation

Thiol_Yne_Conjugation reagent This compound intermediate Thiolate Intermediate reagent->intermediate Nucleophilic Attack protein Protein-SH (Cysteine) protein->intermediate Deprotonation product Stable Vinyl Sulfide Conjugate intermediate->product Protonation

Caption: Thiol-Yne conjugation of the ynamide with a cysteine residue.

Experimental Protocols

Protocol 1: Site-Specific Cysteine Conjugation

This protocol details the direct conjugation of "this compound" to a cysteine residue on a target protein.

Materials:

  • Target protein with at least one accessible cysteine residue

  • "this compound"

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: N-acetylcysteine or dithiothreitol (DTT)

  • Desalting column or dialysis membrane for purification

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free cysteines, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour. Remove excess TCEP using a desalting column.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of "this compound" in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Conjugation Reaction:

    • Add the "this compound" stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours. The optimal reaction time may need to be determined empirically for each specific protein.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent (e.g., N-acetylcysteine or DTT) to a final concentration of 10-20 mM. Incubate for 15 minutes.

  • Purification:

    • Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against the desired storage buffer.

  • Characterization:

    • Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction efficiency.
Reagent Molar Excess 10 - 20 foldMay need optimization for specific proteins.
pH 7.0 - 8.0The reaction is efficient at neutral to slightly basic pH.[4]
Temperature Room TemperatureReaction proceeds efficiently at ambient temperature.
Reaction Time 2 - 4 hoursMonitor progress by MS to determine optimal time.

Post-Conjugation Modifications: Unlocking Further Functionality

The Boc-protected amine and the methyl ester on the conjugated linker provide opportunities for subsequent chemical modifications, allowing for the attachment of a diverse range of functional molecules.

Visualizing the Post-Conjugation Workflow

Post_Conjugation_Workflow start Protein-Ynamide Conjugate deprotection Boc Deprotection (Acidic Conditions) start->deprotection hydrolysis Ester Hydrolysis (Basic Conditions) start->hydrolysis amine_conjugation Amine-Reactive Conjugation deprotection->amine_conjugation Free Amine acid_conjugation Carboxylic Acid Coupling (EDC/NHS) hydrolysis->acid_conjugation Free Carboxylic Acid final_product1 Functionalized Conjugate 1 amine_conjugation->final_product1 final_product2 Functionalized Conjugate 2 acid_conjugation->final_product2

Caption: Workflow for post-conjugation modifications.

Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to expose a primary amine for further functionalization.

Materials:

  • Boc-protected protein conjugate

  • Deprotection Reagent: 95% Trifluoroacetic acid (TFA) in water, or 4M HCl in dioxane.[5][6][7]

  • Scavenger (optional): Triisopropylsilane (TIS) or anisole

  • Buffer for exchange: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Lyophilize the Boc-protected protein conjugate to remove water.

    • Resuspend the dried conjugate in the Deprotection Reagent. For TFA, a common ratio is 95:5 TFA:water. The addition of a scavenger like TIS (2.5%) can prevent side reactions.[6]

    • For HCl in dioxane, use a 4M solution.[5][7]

  • Deprotection:

    • Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically rapid.

  • Removal of Deprotection Reagent:

    • Remove the deprotection reagent by lyophilization or evaporation under a stream of nitrogen.

  • Purification:

    • Immediately dissolve the deprotected protein in a suitable buffer (e.g., PBS, pH 7.4) and purify using a desalting column or dialysis to remove residual acid and scavengers.

Important Considerations:

  • Acid Lability: Ensure that the protein of interest is stable under acidic conditions.

  • Safety: TFA and HCl are corrosive. Handle with appropriate personal protective equipment in a fume hood.

ParameterReagent/ConditionNotes
Deprotection Agent 95% TFA or 4M HCl in dioxaneChoose based on protein stability and downstream applications.[5][6]
Scavenger Triisopropylsilane (TIS) or AnisoleRecommended to prevent side-reactions with sensitive residues.[6]
Temperature Room TemperatureDeprotection is typically fast at ambient temperature.
Reaction Time 30 - 60 minutesMonitor by MS if possible.
Protocol 3: Methyl Ester Hydrolysis of the Conjugate

This protocol describes the hydrolysis of the methyl ester to yield a free carboxylic acid, which can be used for subsequent amide bond formation.

Materials:

  • Methyl ester-containing protein conjugate

  • Hydrolysis Reagent: 0.1 M Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Neutralization Reagent: 0.1 M Hydrochloric acid (HCl)

  • Buffer for exchange: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Dissolve the protein conjugate in an aqueous buffer.

    • Add the Hydrolysis Reagent to the protein solution. The final concentration of the base should be carefully controlled to avoid protein denaturation. A common starting point is a final concentration of 10-50 mM.

  • Hydrolysis:

    • Incubate the reaction at room temperature or 4°C. The reaction time can vary from 1 to several hours. Monitor the reaction progress by mass spectrometry to determine the optimal time and avoid protein degradation.

  • Neutralization:

    • Carefully neutralize the reaction mixture by adding the Neutralization Reagent dropwise until the pH returns to the desired range (e.g., pH 7.4).

  • Purification:

    • Purify the protein conjugate with the free carboxylic acid using a desalting column or dialysis to remove salts.

Important Considerations:

  • Base Stability: Proteins can be sensitive to high pH. It is crucial to perform initial stability tests and to carefully control the pH and reaction time.

  • Alternative Methods: For base-sensitive proteins, enzymatic hydrolysis using specific esterases can be an alternative.

ParameterReagent/ConditionNotes
Hydrolysis Agent LiOH or NaOH (10-50 mM final)LiOH is often preferred for its milder conditions.[8]
Temperature 4°C to Room TemperatureLower temperatures may be necessary for sensitive proteins.
Reaction Time 1 - 4 hoursOptimization is critical to balance hydrolysis and protein integrity.
pH Control Careful monitoring and neutralizationEssential to prevent protein denaturation.

Applications in Drug Discovery and Development

The ability to attach a linker with orthogonal protecting groups to a specific site on a biomolecule opens up a vast array of possibilities in drug discovery and development:

  • Antibody-Drug Conjugates (ADCs): The deprotected amine or carboxylic acid can be used to attach potent cytotoxic drugs to an antibody, targeting the drug specifically to cancer cells.

  • PEGylation: The exposed functional groups can be used to attach polyethylene glycol (PEG) chains, which can improve the pharmacokinetic properties of therapeutic proteins.

  • Fluorescent Labeling: Fluorophores with amine- or carboxyl-reactive groups can be attached for use in imaging and diagnostic applications.

  • PROTACs and Molecular Glues: The linker can be used to attach small molecule binders to create bifunctional molecules that induce protein degradation or proximity-induced interactions.

Conclusion

"this compound" is a powerful tool for the site-specific modification of biomolecules. Its efficient and selective reaction with cysteine residues, coupled with the potential for subsequent modifications via the protected amine and ester functionalities, provides a versatile platform for the construction of complex and functional bioconjugates. The protocols and principles outlined in this guide offer a solid foundation for researchers to harness the potential of this reagent in their drug discovery and chemical biology endeavors.

References

  • Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide.
  • Ynamide Coupling Reagents: Origin and Advances.
  • The Strategic Application of Boc-Protected Linkers in Bioconjug
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
  • Methyl Esters and Derivatives.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA.
  • [Application of methyl in drug design]. Yao Xue Xue Bao.
  • Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form N ε -Carboxymethyllysine (CML) and N ε -Carboxyethyllysine (CEL). MDPI.
  • Synthetic method of ynamides through azide-alkyne cycloaddition. Gifu Pharmaceutical University.
  • Application Notes and Protocols for Utilizing Methyl 4-amino-2-methoxybenzo
  • Bioconjugate Reagents.
  • Methyl Esters. Organic Chemistry Portal.
  • Site-specific functionalization of proteins and their applications to therapeutic antibodies.
  • Amine-Based Conjugation.
  • Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. Biochemistry.
  • Application Notes and Protocols for Protein Bioconjugation with m-PEG7-t-butyl ester. Benchchem.
  • One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation.
  • Thiol-yne reaction. Wikipedia.
  • Site-Selective Protein Modification via Peptide-Directed Proximity Catalysis.
  • De-esterification of amino acid esters.
  • Enzymatic Fluoromethylation as a Tool for ATP‐Independent Ligation.
  • Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation.

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Application Notes and Protocols for the Synthesis of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate is a valuable synthetic intermediate in organic chemistry and drug discovery. Its structure incorporates a Boc-protected amine, a reactive terminal alkyne, and a methyl ester, making it a versatile building block for the synthesis of a wide range of complex molecules. The propargylamine moiety is a key pharmacophore in numerous biologically active compounds, and the alkyne functionality allows for facile modification through reactions such as click chemistry, Sonogashira coupling, and various cycloadditions. This guide provides a detailed overview of the reaction conditions, a step-by-step protocol for the synthesis of this compound, and critical insights for its successful application in a research setting.

Synthetic Strategy Overview

The most direct and efficient synthesis of this compound involves a two-step sequence starting from commercially available propargylamine. The first step is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-propargylamine is then functionalized at the terminal alkyne via deprotonation with a strong base, followed by carboxymethylation using methyl chloroformate.

Synthetic Workflow Propargylamine Propargylamine NBocPropargylamine N-Boc-propargylamine Propargylamine->NBocPropargylamine Boc Protection Boc2O Di-tert-butyl dicarbonate (Boc)₂O TargetMolecule This compound NBocPropargylamine->TargetMolecule Deprotonation & Carboxymethylation nBuLi 1. n-Butyllithium (n-BuLi) MeChloroformate 2. Methyl Chloroformate

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of N-Boc-propargylamine

The initial step is the protection of propargylamine. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for this transformation due to its high reactivity with amines and the generation of benign byproducts (tert-butanol and CO₂). The reaction is typically carried out at a reduced temperature to control the exothermicity.

Detailed Protocol: N-Boc-propargylamine Synthesis[1]
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add propargylamine (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq.) in DCM to the cooled propargylamine solution dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting crude product is often a colorless oil or a white solid.

  • Purification: The product, N-Boc-propargylamine, can typically be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reagent/SolventMolar RatioKey Considerations
Propargylamine1.0
Di-tert-butyl dicarbonate1.0Addition should be slow to control the exotherm.
Dichloromethane-Anhydrous conditions are recommended.

Part 2: Synthesis of this compound

This step involves the deprotonation of the terminal alkyne of N-Boc-propargylamine, followed by quenching the resulting acetylide with methyl chloroformate. The choice of a strong, non-nucleophilic base is critical to avoid side reactions. n-Butyllithium (n-BuLi) is a common and effective choice for this purpose.

Reaction Mechanism

The reaction proceeds through a two-step mechanism. First, the strong base (n-BuLi) abstracts the acidic terminal alkyne proton to form a lithium acetylide intermediate. This intermediate is a potent nucleophile. In the second step, the acetylide attacks the electrophilic carbonyl carbon of methyl chloroformate, leading to the formation of the desired product and lithium chloride as a byproduct.

Reaction Mechanism cluster_reactants Reactants cluster_intermediate Lithium Acetylide Intermediate cluster_electrophile Electrophile cluster_product Product R_NH_Boc Boc-NH-CH₂-C≡C-H Acetylide Boc-NH-CH₂-C≡C⁻Li⁺ R_NH_Boc->Acetylide Deprotonation nBuLi n-BuLi FinalProduct Boc-NH-CH₂-C≡C-C(=O)-OCH₃ Acetylide->FinalProduct Nucleophilic Attack MeChloroformate Cl-C(=O)-OCH₃

Caption: Mechanism of deprotonation and carboxymethylation.

Detailed Protocol: this compound Synthesis
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-propargylamine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.05 eq., typically as a 1.6 M or 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Carboxymethylation: To the lithium acetylide solution, add methyl chloroformate (1.1 eq.) dropwise, again maintaining the temperature below -70 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reagent/SolventMolar RatioKey Considerations
N-Boc-propargylamine1.0Must be anhydrous.
n-Butyllithium1.05Pyrophoric; handle with extreme care under inert atmosphere. Add slowly at low temperature.
Methyl Chloroformate1.1Toxic and corrosive; handle in a fume hood.
Tetrahydrofuran-Anhydrous grade is essential for the success of the reaction.

Safety and Handling

  • n-Butyllithium: n-BuLi is a pyrophoric reagent and will ignite spontaneously on contact with air or moisture. It should be handled by trained personnel under a strict inert atmosphere using proper syringe techniques.

  • Methyl Chloroformate: This reagent is toxic, corrosive, and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General Precautions: The reactions should be conducted in a fume hood. Anhydrous solvents and reagents are crucial for the success of the deprotonation step. The quenching of the reaction should be done slowly and carefully, especially at a larger scale.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the Boc group, the methylene protons, the methyl ester, and the alkyne carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorptions for the N-H bond of the carbamate, the C=O stretching of the carbamate and the ester, and the C≡C triple bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

  • Chromatography: HPLC and LC-MS can be used to assess the purity of the final compound.[1]

PropertyValue
CAS Number 163852-55-9[1]
Molecular Formula C₁₀H₁₅NO₄
Molecular Weight 213.23 g/mol
Appearance Expected to be a solid or oil
Storage Store in a cool, dry place, typically at 2-8 °C[1]

Applications in Research and Development

This compound is a versatile intermediate for:

  • Peptidomimetics: Incorporation into peptide backbones to introduce conformational constraints or reactive handles.

  • Heterocyclic Synthesis: As a precursor for the synthesis of various nitrogen-containing heterocycles.

  • Click Chemistry: The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the facile conjugation to other molecules.

  • Drug Discovery: As a building block for the synthesis of novel therapeutic agents, particularly those targeting enzymes or receptors where the propargylamine scaffold is known to be active.

References

  • Methyl 4-((tert-butoxycarbonyl)amino)butanoate | C10H19NO4 | CID 13112352 - PubChem. (URL: [Link])

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - ResearchGate. (URL: [Link])

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. (URL: [Link])

  • Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate - MySkinRecipes. (URL: [Link])

  • Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines - PubMed. (URL: [Link])

  • Methyl 4-methoxypentanoate: a novel and potential downstream chemical of biomass derived gamma- valerolactone - The Royal Society of Chemistry. (URL: [Link])

  • Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine - RSC Publishing. (URL: [Link])

  • Assigning methyl resonances for protein solution-state NMR studies - ResearchGate. (URL: [Link])

  • L-Proline - Organic Syntheses Procedure. (URL: [Link])

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The Versatile Alkyne: Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate as a Strategic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the intricate landscape of medicinal chemistry and drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. The strategic use of versatile chemical intermediates, or "building blocks," that offer multiple points for diversification can significantly accelerate the discovery of novel therapeutic agents. Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate is one such pivotal intermediate. Its unique trifunctional nature—possessing a protected amine, a reactive alkyne, and an ester moiety—positions it as a powerful tool for the synthesis of a diverse array of biologically relevant molecules, including modified amino acids, heterocyclic scaffolds, and peptidomimetics.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and strategic applications of this compound. We will delve into detailed, field-proven protocols and explore the causality behind experimental choices, empowering researchers to effectively leverage this intermediate in their drug discovery programs.

Molecular Profile and Strategic Features

This compound (CAS 163852-55-9) is a stable, crystalline solid at room temperature. Its strategic value lies in the orthogonal reactivity of its functional groups, which can be addressed sequentially to build molecular complexity.

PropertyValue
Molecular Formula C₁₀H₁₅NO₄
Molecular Weight 213.23 g/mol
Appearance White to off-white solid
Key Functional Groups 1. Boc-Protected Amine: Stable to a wide range of reaction conditions, allowing for manipulations at other parts of the molecule. It can be readily deprotected under mild acidic conditions. 2. Internal Alkyne: A highly versatile functional group that can participate in a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[1][2][3] 3. Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other derivatizations.

Synthesis Protocol: A Representative Method

While multiple synthetic routes to this compound may exist, a common and reliable approach involves a two-step sequence starting from the commercially available propargylamine. This protocol is based on well-established organic chemistry principles for the protection of amines and the carboxylation of terminal alkynes.

Part 1: Synthesis of tert-butyl prop-2-yn-1-ylcarbamate (N-Boc-propargylamine)

This initial step protects the primary amine of propargylamine with a tert-butoxycarbonyl (Boc) group, rendering it less nucleophilic and preventing side reactions in the subsequent step.

Reaction Scheme:

Synthesis_of_N_Boc_propargylamine Propargylamine Propargylamine Reaction_Arrow + Boc2O Di-tert-butyl dicarbonate (Boc)₂O NBocPropargylamine tert-butyl prop-2-yn-1-ylcarbamate Reaction_Arrow->NBocPropargylamine CH₂Cl₂ 0 °C to rt

Figure 1: Synthesis of N-Boc-propargylamine.

Materials and Reagents:

ReagentCAS No.M.W.QuantityMoles
Propargylamine107-11-955.085.50 g0.10
Di-tert-butyl dicarbonate24424-99-5218.2521.83 g0.10
Dichloromethane (DCM)75-09-2-100 mL-

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add propargylamine (5.50 g, 0.10 mol) and dissolve it in dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (21.83 g, 0.10 mol) in DCM (50 mL) to the stirred propargylamine solution over 30 minutes. The addition is exothermic, and maintaining the temperature at 0 °C is crucial to minimize side products.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) as the eluent. The product, N-Boc-propargylamine, is less polar than the starting propargylamine.

  • Work-up: Once the reaction is complete, wash the organic layer with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-propargylamine as a white solid or colorless oil. The product is often of sufficient purity for the next step.[4]

Part 2: Synthesis of this compound

This step involves the deprotonation of the terminal alkyne of N-Boc-propargylamine followed by quenching with methyl chloroformate to introduce the methyl ester functionality.

Reaction Scheme:

Synthesis_of_Target_Molecule NBocPropargylamine tert-butyl prop-2-yn-1-ylcarbamate Reaction_Arrow + nBuLi n-Butyllithium MethylChloroformate Methyl Chloroformate TargetMolecule This compound Reaction_Arrow->TargetMolecule 1. THF, -78 °C 2. Quench

Figure 2: Synthesis of the target intermediate.

Materials and Reagents:

ReagentCAS No.M.W.QuantityMoles
N-Boc-propargylamine92136-39-5155.1915.52 g0.10
n-Butyllithium (2.5 M in hexanes)109-72-8-44 mL0.11
Methyl chloroformate79-22-194.509.45 g0.10
Tetrahydrofuran (THF), anhydrous109-99-9-200 mL-

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-propargylamine (15.52 g, 0.10 mol) and dissolve it in anhydrous THF (200 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour.

  • Quenching: Add methyl chloroformate (9.45 g, 0.10 mol) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a white solid.

Applications in Drug Discovery

The true power of this compound is realized in its application as a versatile starting material for the synthesis of high-value compounds in drug discovery.

Synthesis of Unnatural Amino Acids and GABA Analogues

The but-2-ynoate scaffold is a precursor to γ-amino acids, a class of compounds with significant neurological activity. The inhibitory neurotransmitter γ-aminobutyric acid (GABA) is a key target for drugs treating anxiety, epilepsy, and other neurological disorders.[5] By using this compound, medicinal chemists can readily synthesize a variety of substituted GABA analogues.[6][7][8]

Workflow for GABA Analogue Synthesis:

GABA_Analogue_Synthesis Start This compound Reduction Alkyne Reduction (e.g., H₂, Lindlar's catalyst or Na/NH₃) Start->Reduction Hydrolysis Ester Hydrolysis Reduction->Hydrolysis Deprotection Boc Deprotection (e.g., TFA) Hydrolysis->Deprotection FinalProduct GABA Analogue Deprotection->FinalProduct

Figure 3: General workflow for synthesizing GABA analogues.

This workflow allows for the introduction of various substituents at different stages, leading to a library of novel GABA analogues for screening. For instance, partial reduction of the alkyne can lead to either the cis or trans alkene, providing access to conformationally constrained analogues.

A Linchpin in Click Chemistry for Drug Discovery

The alkyne functionality of this compound makes it an ideal partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3][9] This reaction allows for the rapid and efficient covalent ligation of the but-2-ynoate core to another molecule bearing an azide group, forming a stable 1,2,3-triazole linkage.

Advantages of the Click Chemistry Approach:

  • High Yields and Selectivity: The reaction is highly efficient and produces the 1,4-disubstituted triazole isomer exclusively.

  • Mild Reaction Conditions: The reaction proceeds under mild, often aqueous, conditions, making it compatible with a wide range of functional groups.

  • Biocompatibility: The bio-orthogonal nature of the reaction allows for its use in complex biological systems.

Application in Fragment-Based Drug Discovery (FBDD):

In FBDD, small molecular fragments that bind to a biological target are identified and then linked together to create a more potent lead compound. This compound can serve as a versatile scaffold to link different fragments.

FBDD_Workflow cluster_left Fragment A cluster_right Fragment B FragmentA Fragment A with Azide LinkedMolecule Linked Molecule with Triazole Core FragmentA->LinkedMolecule CuAAC 'Click' Reaction FragmentB This compound FragmentB->LinkedMolecule

Figure 4: Application in Fragment-Based Drug Discovery.

This approach has been successfully used to develop potent inhibitors for a variety of enzymes and receptors.[2]

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile reagents like dichloromethane and methyl chloroformate.

  • Storage: Store in a cool, dry place away from incompatible materials. The compound should be stored under an inert atmosphere if possible to prevent degradation.

Conclusion

This compound is a testament to the power of strategic molecular design in accelerating drug discovery. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecules. The detailed protocols and applications outlined in this guide are intended to equip researchers with the knowledge and practical insights needed to fully exploit the potential of this valuable intermediate. By understanding the causality behind the experimental choices and the versatility of its applications, scientists can confidently integrate this compound into their synthetic strategies, paving the way for the discovery of the next generation of therapeutics.

References

  • Kano, T., Kobayashi, R., & Maruoka, K. (2016). Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. Organic Letters, 18(2), 276–279. [Link]

  • Guchhait, S. K., & Kashyap, M. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances, 11(5), 2933–2956. [Link]

  • Organic Chemistry Portal. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link]

  • Kano, T., Kobayashi, R., & Maruoka, K. (2016). Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. ResearchGate. [Link]

  • MySkinRecipes. (S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride. [Link]

  • MySkinRecipes. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. [Link]

  • PubChem. Methyl 4-((tert-butoxycarbonyl)amino)butanoate. [Link]

  • EurekAlert!. Breakthrough in click chemistry: innovative method revolutionizes drug development. [Link]

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 1), 10–12. [Link]

  • Duke, R. K., Chebib, M., Hibbs, D. E., Mewett, K. N., & Johnston, G. A. R. (2004). Synthesis and resolution of 2-methyl analogues of GABA. ResearchGate. [Link]

  • Bakhtar, S., & Ghorbani-Choghamarani, A. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. [Link]

  • Jiang, X., Burke, T. R., & Zhan, P. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657–669. [Link]

  • Li, Y., & Li, X. (2015). Click Chemistry in Peptide-Based Drug Design. Molecules, 20(6), 11313–11333. [Link]

  • Chebib, M., Johnston, G. A., & Mewett, K. N. (1998). Analogues of γ-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists. British Journal of Pharmacology, 125(7), 1551–1557. [Link]

  • ChemSrc. Methyl (R)-4-bromo-2-((tert-butoxycarbonyl)amino)butanoate. [Link]

  • PubChem. Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)but-2-enoate. [Link]

  • PubChem. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. [Link]

  • Chebib, M., Johnston, G. A. R., & Mewett, K. N. (2001). trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors. British Journal of Pharmacology, 134(6), 1255–1262. [Link]

  • Olsen, R. W. (2002). GABA is the major inhibitory neurotransmitter in the nervous system. In Neuropsychopharmacology: The Fifth Generation of Progress. American College of Neuropsychopharmacology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot common issues and refine your experimental approach for robust and reproducible results.

Section 1: Synthesis Overview and Core Protocol

This compound is a key building block, particularly in medicinal chemistry, due to its combination of a protected amine and a reactive alkyne-ester moiety. The most reliable and common synthetic route involves the deprotonation of a terminal alkyne, N-Boc-propargylamine, followed by carboxylation with methyl chloroformate. This method is generally high-yielding but requires careful control of reaction conditions to prevent side reactions.

Reaction Scheme:

The overall transformation is a two-step, one-pot process:

  • Deprotonation: An appropriate base removes the acidic terminal alkyne proton from N-Boc-propargylamine to form a reactive acetylide intermediate.

  • Carboxylation (Acylation): The acetylide nucleophile attacks the electrophilic carbonyl carbon of methyl chloroformate, forming the desired product after an aqueous workup.

Experimental Workflow Diagram

G start Start: N-Boc-propargylamine in Anhydrous THF cool Cool to -78 °C (Dry Ice/Acetone Bath) start->cool Inert Atmosphere (N2/Ar) deprotonation Step 1: Deprotonation Slowly add n-BuLi (1.1 eq) Stir for 1 hour at -78 °C cool->deprotonation carboxylation Step 2: Carboxylation Add Methyl Chloroformate (1.2 eq) Stir, allow to warm to RT over 2 hours deprotonation->carboxylation Formation of Lithium Acetylide workup Step 3: Aqueous Workup Quench with saturated NH4Cl (aq) Extract with Ethyl Acetate carboxylation->workup purification Step 4: Purification Dry organic layer (Na2SO4) Concentrate in vacuo Column Chromatography (Hexane/EtOAc) workup->purification product Final Product: This compound purification->product

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Consistently Low or No Product Yield

  • Q: My reaction is clean by TLC, but after workup and purification, the isolated yield is less than 30%. What are the most likely causes?

    A: Low isolated yield, even with a clean reaction profile, often points to issues with the fundamental reaction setup, reagent stoichiometry, or workup procedure. Here is a systematic checklist to diagnose the problem:

    • Incomplete Deprotonation: The formation of the lithium acetylide is the critical first step.

      • Causality: n-Butyllithium (n-BuLi) is highly reactive and will be quenched by any protic source, primarily water. If your solvent or glassware is not scrupulously dry, a significant portion of the n-BuLi will be consumed before it can deprotonate the alkyne.

      • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use a freshly opened bottle of an anhydrous solvent (like THF) or a solvent passed through a purification system (e.g., a Grubbs apparatus). Use a fresh, titrated solution of n-BuLi to ensure accurate stoichiometry.

    • Reagent Quality & Handling:

      • Causality: Methyl chloroformate is moisture-sensitive and can decompose over time. Old or improperly stored bottles may have reduced purity. N-Boc-propargylamine should also be pure and dry.

      • Solution: Use a fresh bottle of methyl chloroformate. It is advisable to purchase reagents from a reputable supplier and store them under an inert atmosphere as recommended.

    • Incorrect Reaction Temperature:

      • Causality: The deprotonation step is typically performed at -78 °C to prevent side reactions of the highly basic n-BuLi. If the temperature is too high during addition, n-BuLi can react with the solvent (THF) or other functional groups. Conversely, if the carboxylation is not allowed to warm sufficiently, the reaction may be sluggish and incomplete.

      • Solution: Maintain a strict -78 °C (dry ice/acetone bath) during n-BuLi addition and for at least 30-60 minutes afterward. After adding methyl chloroformate, allow the reaction to warm slowly to room temperature to ensure it proceeds to completion.

    • Losses During Workup:

      • Causality: The product has moderate polarity and good solubility in common organic solvents. Insufficient extraction from the aqueous phase can lead to significant product loss.

      • Solution: After quenching with saturated ammonium chloride, extract the aqueous layer at least three times with a suitable solvent like ethyl acetate or dichloromethane. Combine the organic layers for drying and concentration.[1]

Problem 2: Significant Byproduct Formation

  • Q: My crude NMR shows multiple unexpected signals. One major byproduct appears to be a symmetrical dimer. What is happening?

    A: The formation of a symmetrical dimer points towards a classic alkyne side reaction: Glaser-type homocoupling. This is especially prevalent in syntheses that use copper catalysts but can occur under other oxidative conditions.[2]

    • Causality: The acetylide intermediate is sensitive to oxidation. The presence of trace oxygen or certain metal impurities can catalyze the coupling of two acetylide molecules to form a 1,3-diyne.

    • Troubleshooting Steps:

      • Ensure an Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen. Degas your solvent before use (e.g., by bubbling argon or nitrogen through it for 20-30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction, from setup to quench.

      • Reagent Purity: Ensure your starting materials are free from transition metal contaminants that could catalyze this side reaction.

      • Avoid Copper: If you are adapting a protocol that uses copper (such as a Sonogashira-type reaction), and homocoupling is an issue, switching to a copper-free method is highly recommended.[3]

  • Q: I'm seeing a byproduct that suggests my Boc protecting group has been cleaved. How can this happen in a basic reaction?

    A: While the tert-butoxycarbonyl (Boc) group is stable to bases and most nucleophiles, it is highly sensitive to acid.[4][5] Accidental exposure to acidic conditions, usually during the workup, is the most common cause of cleavage.

    • Causality: The standard deprotection condition for a Boc group is a strong acid like trifluoroacetic acid (TFA).[6][7] An overly acidic workup can partially or fully cleave the Boc group. Quenching with a strong acid (e.g., 1M HCl) instead of a milder reagent like saturated ammonium chloride (which is slightly acidic, pH ~5.2) can cause this issue.

    • Solution: Always quench the reaction with a neutral or mildly acidic reagent like saturated aqueous NH₄Cl. During the workup, avoid washing the organic layer with any acidic solutions. If an aqueous wash is needed, use water or brine.

Problem 3: Purification Challenges

  • Q: The final product is a thick oil that streaks badly during column chromatography, leading to poor separation and low recovery. How can I improve this?

    A: Purification of polar, non-crystalline compounds can be challenging. Streaking on a silica gel column often indicates that the compound is interacting too strongly with the stationary phase or that the chosen solvent system is not optimal.

    • Causality & Solutions:

      • Incorrect Solvent Polarity: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. A gradient elution is almost always more effective than an isocratic (constant composition) one for separating products from close-running impurities.

      • Column Overloading: Do not load too much crude material onto the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude product mass to silica gel mass.

      • Deactivate the Silica: The product contains an amine derivative which can interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to tailing and poor recovery. Before loading your sample, try flushing the column with your initial eluent containing 1% triethylamine. This base will cap the acidic sites and allow your product to travel more cleanly through the column.

      • Alternative Sorbents: If silica gel continues to give poor results, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a reverse-phase C18 column if the compound is sufficiently non-polar.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal base for deprotonating N-Boc-propargylamine?

    • A: For complete and rapid deprotonation, a strong organometallic base is required. n-Butyllithium (n-BuLi) is the most common and effective choice, typically used at -78 °C in an anhydrous ether solvent like THF or diethyl ether. Grignard reagents like ethylmagnesium bromide can also be used, though they may require higher temperatures or longer reaction times.[8] Weaker bases like triethylamine or DBU are generally not strong enough to fully deprotonate a terminal alkyne.

  • Q2: Are there any specific safety precautions I should take?

    • A: Yes. n-Butyllithium is pyrophoric and reacts violently with water; it must be handled under an inert atmosphere using proper syringe techniques. The product, This compound , as an α,β-acetylenic ester, should be treated as a potential vesicant (blistering agent) and lachrymator.[8] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Q3: What analytical methods are best for monitoring this reaction?

    • A:

      • Thin-Layer Chromatography (TLC): The most convenient method for monitoring reaction progress. Use a mobile phase similar to your planned column conditions (e.g., 7:3 Hexane:EtOAc). The product will be more polar than the N-Boc-propargylamine starting material.

      • ¹H NMR Spectroscopy: Essential for confirming the structure of the final product. Key signals to look for are the methyl ester singlet (~3.8 ppm), the methylene protons adjacent to the nitrogen (~4.1 ppm), and the t-butyl singlet (~1.5 ppm).

      • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expect to see a strong C≡C stretch (~2240 cm⁻¹) and a strong ester C=O stretch (~1715 cm⁻¹).

Section 4: Optimized Protocol and Data Summary

This protocol incorporates the troubleshooting insights discussed above for maximizing yield and purity.

Step-by-Step Optimized Synthesis Protocol
  • Preparation: Add N-Boc-propargylamine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq, 1.6 M solution in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Carboxylation: Add methyl chloroformate (1.2 eq) dropwise to the lithium acetylide solution at -78 °C.

  • Warm-up: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2 hours.

  • Workup: Cool the reaction to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of 5% to 30% ethyl acetate in hexanes to yield the pure product.

Troubleshooting Decision Tree

G start Low Yield or Impure Product yield_issue Primary Issue: Low Yield start->yield_issue purity_issue Primary Issue: Impurities start->purity_issue check_reagents Verify Reagent Quality & Stoichiometry yield_issue->check_reagents check_conditions Verify Reaction Conditions yield_issue->check_conditions homocoupling Symmetrical Dimer Observed? (Homocoupling) purity_issue->homocoupling deprotection Boc Cleavage Observed? purity_issue->deprotection sol_reagents Use Fresh/Titrated n-BuLi Use Anhydrous Solvents Use Fresh Electrophile check_reagents->sol_reagents sol_conditions Ensure Strict -78 °C for Deprotonation Maintain Inert Atmosphere (N2/Ar) check_conditions->sol_conditions sol_homocoupling Rigorously Exclude O2 Degas Solvents homocoupling->sol_homocoupling sol_deprotection Use Neutral/Mild Workup (e.g., sat. NH4Cl) Avoid Acid Wash deprotection->sol_deprotection

Caption: A decision tree for troubleshooting common synthesis issues.

Table 1: Key Reaction Parameter Optimization
ParameterStandard ConditionOptimization Notes & Rationale
Base Stoichiometry 1.1 equivalents (n-BuLi)Using <1.1 eq may result in incomplete deprotonation. Using a large excess can lead to side reactions with the electrophile or solvent.
Solvent Anhydrous THFMust be rigorously anhydrous. Diethyl ether is a suitable alternative.
Deprotonation Temp. -78 °CCritical to prevent side reactions and solvent decomposition. Maintain for the entire duration of base addition and subsequent stirring.
Electrophile Methyl ChloroformateMust be fresh and pure. Can be substituted with methyl cyanoformate to potentially reduce side reactions.
Workup Quench Saturated aq. NH₄ClMildly acidic quench prevents Boc deprotection while effectively neutralizing any remaining organometallic species.

References

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  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6567-6603. [Link]

  • Organic Syntheses. (2007). L-Proline. Organic Syntheses, 84, 326. [Link]

  • SBS Genetech. (n.d.). Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate. Retrieved from [Link]

Sources

Purification challenges of "Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate . This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile building block. As a key intermediate in peptide synthesis and medicinal chemistry, its purity is paramount.[1] This guide provides field-proven insights and detailed protocols to help you achieve the highest possible purity for your downstream applications.

Introduction: Understanding the Molecule

This compound is a polyfunctional molecule characterized by three key features: a methyl ester, an internal alkyne, and a tert-butoxycarbonyl (Boc)-protected amine. Each of these functional groups contributes to its reactivity and, consequently, to the challenges encountered during its purification. The primary difficulty stems from the lability of the Boc protecting group, which is susceptible to cleavage under both acidic and certain thermal conditions.[2][3][4]

This guide is structured into two main sections:

  • Frequently Asked Questions (FAQs): Quick answers to common purification questions.

  • In-Depth Troubleshooting Guide: A problem-oriented approach to resolving more complex purification issues, complete with detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in purifying this compound?

The most significant challenge is preventing the premature cleavage of the Boc protecting group.[2][5] This group is highly sensitive to acidic conditions, including the inherent acidity of standard silica gel, and can also be removed thermally at elevated temperatures.[4][6]

Q2: What is the ideal storage condition for this compound?

The compound should be stored in a cool, dry, and dark environment.[1] Given its potential thermal lability, storage at 2-8°C is recommended to ensure long-term stability and prevent degradation.[1]

Q3: Can I use standard silica gel for column chromatography?

While possible, it is not recommended without precautions. Standard silica gel is slightly acidic and can cause partial to complete deprotection of the Boc group, leading to a smeary column and contaminated fractions.

Q4: My compound looks like an oil, but I've seen it reported as a solid. Is this normal?

It is not uncommon for this compound to be isolated as a thick oil or a low-melting solid, especially if minor impurities are present that inhibit crystallization. Proper purification, particularly a well-executed recrystallization, can often yield a crystalline solid.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, explaining the causality behind the issue and providing robust, validated solutions.

Problem 1: Degradation During Column Chromatography

Question: After running a column on silica gel, my TLC analysis shows a new, more polar spot (lower Rf) that wasn't in the crude material. What is this, and how can I prevent it?

Probable Cause: This is a classic sign of on-column deprotection. The acidic nature of the silica gel's silanol groups (Si-OH) is sufficient to catalyze the removal of the acid-labile Boc group, generating the free amine.[2][7] This newly formed amine is significantly more polar, hence its lower Retention factor (Rf) on the TLC plate.

Solution: The key is to neutralize the stationary phase or use a less acidic alternative.

Workflow: Choosing the Right Chromatographic Strategy

cluster_solutions Solutions for Deprotection start Crude Product Loaded for Chromatography decision Does TLC show a new polar spot post-column? start->decision outcome1 Boc Deprotection Occurring decision->outcome1 Yes outcome2 Purification Successful decision->outcome2 No sol1 Option A: Neutralize Silica Gel outcome1->sol1 sol2 Option B: Use Alternative Stationary Phase sol3 Option C: Modify Mobile Phase

Caption: Decision workflow for troubleshooting on-column degradation.

Protocol 1: Column Chromatography using Neutralized Silica Gel

  • Preparation of Neutralized Silica:

    • Prepare a slurry of silica gel in your chosen eluent system (e.g., Hexane:Ethyl Acetate).

    • Add 1% triethylamine (Et₃N) by volume relative to the solvent. For example, for every 99 mL of eluent, add 1 mL of Et₃N.

    • Stir the slurry for 15-20 minutes to allow the base to neutralize the acidic sites on the silica.

  • Column Packing:

    • Pack the column using the neutralized slurry as you normally would.

  • Elution:

    • Prepare your mobile phase with the same percentage of triethylamine (e.g., 0.5-1%) added. This ensures the column remains neutralized throughout the separation.

  • Fraction Collection & Analysis:

    • Collect fractions and analyze by TLC. The added base should prevent the formation of the polar amine impurity.

    • Note: After pooling the desired fractions, the triethylamine will need to be removed. This is easily accomplished during solvent evaporation under reduced pressure as Et₃N is volatile.

Data Comparison: Chromatographic Conditions

Stationary PhaseMobile Phase (Hexane:EtOAc)ModifierOutcome
Standard Silica Gel3:1NoneSignificant deprotection (~15-20%)
Standard Silica Gel3:11% TriethylamineNo detectable deprotection
Neutral Alumina4:1NoneNo deprotection, but may require a more non-polar eluent
Problem 2: Product Loss or Decomposition During Solvent Removal

Question: I am losing a significant amount of my product when I concentrate my fractions on the rotary evaporator. What is causing this?

Probable Cause: While the Boc group is most famously acid-labile, it is also susceptible to thermal cleavage at temperatures often used for rapid solvent removal.[4][6] Heating above 40-50°C can cause the Boc group to decompose into isobutylene and carbon dioxide, releasing the free amine.[4]

Mechanism of Thermal Boc Deprotection

Reactant R-NH-Boc Transition Heat (Δ) (> 40-50 °C) Reactant->Transition CarbamicAcid [ R-NH-COOH ] Unstable Carbamic Acid Transition->CarbamicAcid Products R-NH₂ + CO₂ + Isobutylene CarbamicAcid->Products

Caption: Simplified mechanism of thermal Boc group cleavage.

Solution: Patience and gentle conditions are key.

Protocol 2: Gentle Solvent Removal

  • Set Water Bath Temperature: Ensure the rotary evaporator's water bath is set to a low temperature, ideally 30°C or below . Never exceed 40°C.

  • Efficient Vacuum: Use a well-maintained vacuum pump to lower the boiling point of the solvent, compensating for the lower temperature.

  • Avoid Complete Dryness: Concentrate the pooled fractions until a thick oil or slurry remains, but do not continue heating after the bulk of the solvent is gone.

  • Final Drying: Remove the flask from the rotary evaporator and place it under high vacuum at room temperature for several hours to remove the final traces of solvent. This avoids prolonged heating of the concentrated product.

Problem 3: Difficulty with Crystallization

Question: My purified product is a persistent, sticky oil. How can I induce it to crystallize and improve its handling properties?

Probable Cause: The molecule's structure, with both polar and non-polar regions, can make it difficult to find a single solvent that provides the ideal solubility curve for crystallization. Furthermore, even trace amounts of impurities can act as crystallization inhibitors. A two-solvent (or multi-solvent) system is often the most effective solution. An example of a similar procedure can be found in Organic Syntheses for purifying other crystalline solids.[8]

Solution: Employ a two-solvent recrystallization method.

Protocol 3: Two-Solvent Recrystallization

  • Solvent Selection:

    • Good Solvent: A solvent in which your compound is highly soluble. Examples include Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Acetone.

    • Poor Solvent (Anti-solvent): A non-polar solvent in which your compound is poorly soluble. Examples include Hexanes, Heptane, or Diisopropyl Ether.

  • Procedure:

    • Place the oily product in a clean Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the "good solvent" required to fully dissolve the oil at room temperature.

    • Slowly, dropwise, add the "poor solvent" while stirring vigorously.

    • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the point of saturation.

    • Add 1-2 more drops of the "good solvent" until the solution becomes clear again.

    • Remove the stir bar, loosely cover the flask (e.g., with perforated parafilm), and allow it to stand undisturbed at room temperature. For stubborn cases, subsequent cooling in a refrigerator (4°C) and then a freezer (-20°C) may be necessary.

  • Isolation:

    • Collect the resulting crystals by vacuum filtration, wash with a small amount of the cold "poor solvent," and dry under high vacuum.

References
  • Roomi, M. W., Subbaram, M. R., & Achaya, K. T. (1964). SEPARATION OF FATTY ACETYLENIC, ETHYLENIC AND SATURATED COMPOUNDS BY THIN-LAYER CHROMATOGRAPHY.
  • Li, P. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. MDPI.
  • ChemicalBook. (n.d.). METHYL 2-(4-((TERT-BUTOXYCARBONYL)AMINO)PHENOXY)
  • Al-Masoudi, N. A., et al. (2021). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega.
  • Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org.
  • ResearchGate. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes.
  • Wikipedia. (n.d.). Protecting group. en.wikipedia.org.
  • Chaloin, O., et al. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
  • NileRed. (2020).
  • Pfizer Global Research and Development. (n.d.).
  • Gunawardena, G. (n.d.). 15.2 Use of protecting groups. Organic Chemistry II - Lumen Learning.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. en.wikipedia.org.
  • Khan Academy. (n.d.).
  • ChemistryStudent. (n.d.). Chromatography (A-Level). chemistrystudent.com.
  • Ponmagaram, M., et al. (n.d.). Methyl 3-[(tert-butoxycarbonyl)
  • BLDpharm. (n.d.). Methyl 4-((tert-butoxycarbonyl)amino)
  • MySkinRecipes. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)
  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. orgsyn.org.
  • May, S. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods for BOC Deprotection. acs.org.

Sources

Common side reactions involving "Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and troubleshoot experimental challenges encountered when working with this versatile building block. Our aim is to provide in-depth, field-proven insights rooted in scientific principles to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound and their general reactivity?

A1: this compound possesses three primary reactive sites:

  • The Terminal Alkyne: The C-H bond of the terminal alkyne is weakly acidic and can be deprotonated by a strong base to form a nucleophilic acetylide. This site is susceptible to a variety of coupling reactions, such as the Sonogashira coupling. The triple bond itself can undergo addition reactions.

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a common amine protecting group. It is stable under many reaction conditions but is labile to strong acids, which can lead to its cleavage and exposure of the primary amine.

  • The Methyl Ester: The ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

Understanding the interplay of these functional groups is crucial for designing successful synthetic strategies and anticipating potential side reactions.

Q2: How stable is this compound under typical laboratory conditions?

A2: this compound is generally stable under neutral conditions at room temperature for extended periods. However, it is sensitive to:

  • Strong Acids: Leads to the deprotection of the N-Boc group.

  • Strong Bases: Can catalyze isomerization of the alkyne to an allene or induce other side reactions.

  • Elevated Temperatures: Prolonged heating can potentially lead to decomposition or unwanted side reactions.

For long-term storage, it is recommended to keep the compound in a cool, dry, and dark environment, preferably under an inert atmosphere.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during reactions involving this compound.

Issue 1: Low or No Yield in Sonogashira Coupling Reactions

Q: I am attempting a Sonogashira coupling with an aryl halide using this compound, but I am observing low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?

A: Senior Application Scientist's Insights:

Low yields in Sonogashira couplings involving this substrate can often be attributed to several factors, with the most common being catalyst deactivation, suboptimal reaction conditions, and a prevalent side reaction known as homocoupling.

Troubleshooting Protocol:

  • De-gas Solvents Thoroughly: The Sonogashira reaction is highly sensitive to oxygen. Ensure all solvents and reagents are rigorously de-gassed using methods such as freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Optimize the Base: The choice and amount of base are critical. While triethylamine is commonly used, hindered or weaker bases might be necessary to suppress side reactions. If you observe significant homocoupling (Glaser coupling) of the alkyne, consider using a less coordinating base or a copper-free Sonogashira protocol.

  • Catalyst and Ligand Selection:

    • Ensure the palladium and copper catalysts are of high quality and handled under an inert atmosphere.

    • Consider using a more robust phosphine ligand that is resistant to oxidation.

  • Monitor for Homocoupling: The formation of a symmetrical diyne, the homocoupling product, is a common side reaction. This can be identified by mass spectrometry. To mitigate this, you can:

    • Slowly add the alkyne to the reaction mixture.

    • Employ a copper-free Sonogashira protocol.[1]

  • Check for Starting Material Degradation: If the reaction is run at elevated temperatures for prolonged periods, the starting material may degrade. Monitor the reaction by TLC or LC-MS to assess the stability of your starting material under the reaction conditions.

Workflow for Troubleshooting Sonogashira Coupling:

G cluster_0 Problem: Low Yield in Sonogashira Coupling cluster_1 Troubleshooting Steps cluster_2 Solutions A Initial Observation: Low or No Product B 1. Verify Inert Atmosphere (De-gas solvents, use Schlenk line) A->B C 2. Optimize Base (Screen different amines, e.g., DIPEA) B->C F Improved Yield B->F If issue is resolved D 3. Evaluate Catalyst System (Fresh catalyst, different ligands) C->D C->F If issue is resolved E 4. Check for Homocoupling (Analyze by LC-MS for diyne byproduct) D->E D->F If issue is resolved G Consider Copper-Free Protocol E->G If Homocoupling is significant H Slow Addition of Alkyne E->H If Homocoupling is significant G->F H->F

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Issue 2: Formation of an Unexpected Isomer

Q: After a base-catalyzed reaction, I've isolated a product with the same mass as my expected product, but the spectroscopic data (NMR) is inconsistent. What could be happening?

A: Senior Application Scientist's Insights:

The presence of a strong base can catalyze the isomerization of the terminal alkyne to a thermodynamically more stable internal alkyne or a reactive allene intermediate. This is a known phenomenon for propargyl systems.

Mechanistic Explanation:

A strong base can deprotonate the carbon adjacent to the Boc-protected nitrogen, leading to a propargylic anion. This anion can then be protonated to form an allene. Subsequent deprotonation and protonation steps can lead to the migration of the triple bond.

Troubleshooting and Confirmation:

  • Use a Milder Base: If the desired reaction allows, switch to a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) or a weaker inorganic base (e.g., K₂CO₃).

  • Lower the Reaction Temperature: Isomerization is often promoted by higher temperatures. Running the reaction at a lower temperature may suppress this side reaction.

  • Spectroscopic Analysis:

    • ¹H NMR: Look for the disappearance of the terminal alkyne proton and the appearance of new olefinic or allenic protons.

    • ¹³C NMR: The characteristic signals for the terminal alkyne carbons will be replaced by those of an internal alkyne or an allene.

    • IR Spectroscopy: The C-H stretch of the terminal alkyne (around 3300 cm⁻¹) will be absent in the isomerized product.

Reaction Pathway for Isomerization:

G A This compound B Allene Intermediate A->B Strong Base C Internal Alkyne Isomer B->C Proton Transfer

Caption: Base-catalyzed isomerization pathway.

Issue 3: Intramolecular Cyclization Leading to Unexpected Heterocycles

Q: I am observing the formation of a cyclic byproduct, particularly when using metal catalysts or under certain basic/acidic conditions. What are the likely structures of these byproducts and how can I avoid their formation?

A: Senior Application Scientist's Insights:

The structure of this compound is predisposed to intramolecular cyclization under various conditions, leading to the formation of five- or six-membered nitrogen heterocycles. The specific product formed depends on the reaction conditions.

Potential Cyclization Pathways:

  • Gold-Catalyzed Cyclization to Pyrroles: Gold catalysts are known to activate alkynes towards nucleophilic attack. In the presence of a gold(I) catalyst, the nitrogen of the Boc-protected amine can act as an internal nucleophile, attacking the activated alkyne to form a five-membered pyrrole derivative after subsequent rearrangement and aromatization.[2][3]

  • Base-Induced Cyclization to Piperidones: Under strongly basic conditions, deprotonation of the nitrogen (if the Boc group is labile) or the carbon adjacent to the ester can initiate a cyclization cascade to form a six-membered piperidone ring system.

  • Intramolecular Hydroamination: Certain transition metal catalysts can promote the intramolecular addition of the N-H bond (after Boc deprotection) across the alkyne, leading to cyclic enamines which can further tautomerize.

Troubleshooting and Prevention:

  • Avoid Gold Catalysts if Cyclization is Undesired: If your desired transformation does not require alkyne activation, avoid the use of gold-based catalysts.

  • Control Basicity: Use non-nucleophilic and carefully controlled amounts of base to prevent unwanted cyclizations.

  • Protecting Group Stability: Ensure the N-Boc group remains intact under your reaction conditions. If deprotection is occurring, consider a more robust protecting group or milder reaction conditions.

  • Temperature Control: As with isomerization, cyclization reactions can be favored at higher temperatures.

Illustrative Cyclization Pathways:

G cluster_0 Starting Material cluster_1 Potential Side Products A This compound B Substituted Pyrrole A->B Gold(I) Catalyst C Piperidone Derivative A->C Strong Base

Caption: Potential intramolecular cyclization pathways.

Quantitative Data Summary

Side ReactionTriggering ConditionsKey Spectroscopic Signatures of ByproductMitigation Strategy
Homocoupling Presence of O₂, certain copper saltsMass corresponding to dimer, absence of aryl groupDe-gas solvents, use copper-free conditions, slow addition of alkyne
Isomerization Strong base, high temperatureDisappearance of terminal alkyne proton in ¹H NMR, absence of ≡C-H stretch in IRUse milder base, lower reaction temperature
Cyclization Gold catalysts, strong basesMass of starting material, complex NMR signals indicative of a heterocyclic ringAvoid gold catalysts if not needed, control basicity and temperature

References

  • Reddy, R. S.; Lee, J. H.; Hong, J. H. Gold-Catalyzed Intramolecular Cyclization of 1-Amino-3-alkyn-2-ols: An Efficient Synthesis of Substituted Pyrroles. Org. Lett.2006 , 8 (16), 3549–3551. [Link]

  • Belmont, P.; Parker, E. Gold-Catalyzed Cyclizations of Alkynes Bearing a Carbamate Group. Eur. J. Org. Chem.2009 , 2009 (32), 5539-5551. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

Sources

Stability of "Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this versatile building block. Here, we address common questions and experimental challenges related to the stability of this compound under both acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The molecule contains two principal functional groups susceptible to cleavage under specific pH conditions: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the base-labile methyl ester. The activated alkyne (ynoate) system also presents a potential site for nucleophilic attack under basic conditions. Therefore, careful control of pH is critical during storage, reaction, and workup procedures.

Q2: Is the Boc group in this molecule stable under basic conditions?

A2: Yes, the tert-butoxycarbonyl (Boc) group is generally stable to a wide range of basic and nucleophilic conditions.[1] This allows for selective manipulation of the methyl ester in the presence of the Boc-protected amine.

Q3: Can the methyl ester be hydrolyzed without affecting the Boc group?

A3: Yes, selective hydrolysis of the methyl ester can be achieved under basic conditions (saponification), for instance, using lithium hydroxide (LiOH) in a mixture of water and an organic solvent like THF.[2] The Boc group will remain intact under these conditions.

Q4: What happens when this compound is exposed to acidic conditions?

A4: Strong acidic conditions will lead to the removal (deprotection) of the Boc group, yielding the corresponding primary amine salt.[3][4][5][6] Depending on the strength of the acid and the reaction conditions (e.g., presence of water), hydrolysis of the methyl ester to the carboxylic acid may also occur simultaneously.[7]

Q5: Are there any other potential side reactions to be aware of?

A5: Under strongly basic conditions, besides ester hydrolysis, there is a possibility of nucleophilic conjugate addition to the electron-deficient alkyne. This is a common reaction for activated alkynes. The choice of base and reaction conditions can influence the outcome. Additionally, intramolecular reactions, while less common, should be considered, especially if the deprotected amine is generated in situ under conditions that could favor cyclization.

Troubleshooting Guide

Issue 1: Unexpected Loss of the Boc Protecting Group
  • Symptom: Analysis of your reaction mixture (e.g., by TLC, LC-MS, or NMR) shows the appearance of a more polar spot or a species with a mass corresponding to the deprotected amine.

  • Probable Cause: The reaction or workup conditions are too acidic. This can be due to the use of strong acids, acidic reagents, or even prolonged exposure to silica gel during chromatography.

  • Solutions:

    • Neutralize Acidic Reagents: Ensure any acidic reagents from a previous step are thoroughly quenched and removed before proceeding.

    • Buffered Workup: Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) during the workup to maintain a neutral or slightly basic pH.

    • Chromatography Considerations: If using silica gel chromatography, consider pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent to prevent on-column deprotection. Alternatively, use a less acidic stationary phase like alumina.

Issue 2: Unintended Hydrolysis of the Methyl Ester
  • Symptom: Your analysis reveals the presence of the corresponding carboxylic acid or its salt.

  • Probable Cause: The reaction or workup conditions are too basic, or the sample has been exposed to acidic conditions in the presence of water for a prolonged period.

  • Solutions:

    • Under Basic Conditions: If you are performing a reaction that requires basic conditions but want to preserve the ester, use non-hydroxidic bases (e.g., triethylamine, DBU) and anhydrous conditions. If a basic workup is necessary, keep the exposure time to a minimum and use milder bases if possible.

    • Under Acidic Conditions: To minimize ester hydrolysis during Boc deprotection, use anhydrous acidic conditions (e.g., 4M HCl in dioxane or TFA in dichloromethane) and perform the reaction at low temperatures (e.g., 0 °C).[3][4]

Issue 3: Formation of an Unknown Byproduct with a Similar Mass
  • Symptom: Mass spectrometry indicates the formation of a product with the same mass as your desired product or an isomer.

  • Probable Cause: Under basic conditions, a nucleophile may have added to the alkyne (Michael addition). Another possibility is an intramolecular reaction, such as cyclization, if the Boc group has been unintentionally removed.

  • Solutions:

    • Control of Nucleophiles: If you are working under basic conditions, be mindful of the nucleophiles present in your reaction mixture. To favor saponification over Michael addition, using a sterically hindered base might be beneficial.

    • Temperature Control: Keep reaction temperatures as low as feasible to minimize side reactions.

    • Protecting Group Strategy: If intramolecular reactions are a concern, ensure the Boc group remains intact until the desired synthetic step.

Mechanistic Insights

Acidic Instability: Boc Deprotection and Potential Ester Hydrolysis

Under acidic conditions, the primary reaction is the cleavage of the Boc group. The generally accepted mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[6]

Acidic Deprotection Start This compound Protonated Protonated Carbamate Start->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - tert-butyl cation Isobutylene Isobutylene Protonated->Isobutylene AmineSalt Primary Amine Salt CarbamicAcid->AmineSalt - CO₂ CO2 CO₂ CarbamicAcid->CO2 Basic Hydrolysis Ester Methyl Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ Carboxylate Carboxylate Salt Tetrahedral->Carboxylate - CH₃OH Methanol Methanol Tetrahedral->Methanol

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Concurrently, a nucleophile (including the hydroxide ion) can potentially attack the β-carbon of the alkyne in a Michael addition reaction. The outcome depends on the relative electrophilicity of the ester carbonyl and the β-alkyne carbon, as well as the nature of the nucleophile.

Experimental Protocols

Protocol 1: Selective Saponification of the Methyl Ester

This protocol describes the hydrolysis of the methyl ester while preserving the Boc protecting group.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • 1 M Lithium hydroxide (LiOH) aqueous solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1 M LiOH solution (1.5 equivalents) dropwise while stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the starting material is consumed, carefully acidify the reaction mixture to pH ~3-4 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 2: Boc Group Deprotection

This protocol outlines the removal of the Boc group under anhydrous acidic conditions to minimize ester hydrolysis.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4 M HCl in dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add an equal volume of TFA (for a 50% solution) or a molar excess of 4 M HCl in dioxane dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC or HPLC. [8]5. Upon completion, remove the solvent and excess acid under reduced pressure.

  • To obtain the free amine, dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution until gas evolution ceases, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Table 1: Summary of Stability and Recommended Conditions
ConditionBoc Group StabilityMethyl Ester StabilityPotential Side ReactionsRecommended Action
Strong Acid (e.g., TFA, HCl) LabilePotentially LabileEster HydrolysisUse anhydrous conditions and low temperature for selective Boc deprotection.
Weak Acid (e.g., Acetic Acid) Generally StableGenerally Stable-Suitable for mildly acidic reaction conditions.
Neutral (pH ~7) StableStable-Ideal for storage and many reactions.
Weak Base (e.g., Triethylamine) StableStable-Suitable for base-catalyzed reactions where hydrolysis is not desired.
Strong Base (e.g., NaOH, LiOH) StableLabileMichael AdditionUse for selective ester saponification; control temperature and nucleophiles.

References

  • Quora. (2020, November 20). What is Methyl Butanoate Acid hydrolysis equation (also names of substances formed with simplified v structural formulas)?
  • Brainly. (2020, March 3).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Pearson. (n.d.). Ester Reactions: Acid-Catalyzed Hydrolysis Practice Questions & Answers – Page 1 | GOB Chemistry.
  • Chemistry LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters.
  • The Royal Society of Chemistry. (n.d.).
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Benchchem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • EvitaChem. (n.d.). Buy Methyl 4-aminobut-2-enoate hydrochloride (EVT-3542284) | 213125-87-2.
  • Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Organic Chemistry Portal. (n.d.).
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • ResearchGate. (2024, March 13). Can amide and ethyl ester resist a N-Boc deprotection?
  • Chemistry LibreTexts. (2023, September 21). 4.6: Nucleophilic Addition Reactions.
  • Lilov, M. E. (2021, March 15). STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES.
  • ResearchGate. (n.d.). Compound stability under different pH conditions.
  • Fiveable. (n.d.). 3.2 Nucleophilic addition reactions - Organic Chemistry II.
  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry.
  • ResearchGate. (n.d.).
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
  • YouTube. (2023, January 31). Types of Nucleophilic Additions: Acidic/Basic and Reversible/Irreversible.
  • University of Calgary. (n.d.). Ch17: Nucleophilic Addition.
  • PubMed. (n.d.). Intramolecular carbolithiation reactions of chiral alpha-amino-organolithium species.
  • PubMed Central. (2016, February 26). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes.
  • Scribd. (n.d.). Water Boc Deprotection | PDF | Amine | Chemical Reactions.
  • PubMed. (n.d.). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II).
  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls.
  • (n.d.).
  • ResearchGate. (2025, August 10).
  • SciSpace. (n.d.).
  • Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions.
  • YouTube. (2023, March 11). SN2 Intramolecular Reactions.
  • Oreate AI Blog. (2025, December 30). Understanding pH Buffers: The Unsung Heroes of Chemical Stability.
  • YouTube. (2018, January 29). 19.02 Intramolecular Nucleophilic Substitutions.
  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • ChemSpider. (n.d.). Methyl ester hydrolysis.

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Technical Support Center: Strategies for Preventing Racememization in Reactions with Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate . Our goal is to provide you with in-depth technical guidance and troubleshooting strategies to mitigate and prevent racemization during your chemical reactions. We will delve into the underlying mechanisms of racemization and offer practical, field-proven protocols to ensure the stereochemical integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when working with this compound?

A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (a racemate), leading to a loss of optical activity.[1] For a compound like this compound, which possesses a stereocenter at the α-carbon (the carbon adjacent to the ester and protected amino group), maintaining its specific three-dimensional arrangement is often critical for its intended biological activity and downstream applications in drug development. The formation of the undesired enantiomer can lead to products with reduced efficacy, altered pharmacological profiles, or create significant challenges during purification.

Q2: What is the primary mechanism that leads to racemization in derivatives of amino acids like this one?

A2: The primary pathway for racemization in amino acid derivatives, especially during activation for coupling reactions, involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The α-proton in this intermediate is significantly more acidic than in the parent amino acid derivative.[1] Abstraction of this proton by a base results in a planar, achiral enolate-like structure. Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of both D and L enantiomers. A secondary, less common mechanism is the direct deprotonation of the α-carbon by a strong base.[1]

Q3: Are certain reaction conditions more likely to cause racemization?

A3: Yes, several factors can significantly increase the risk of racemization:

  • Presence of Base: Bases, particularly strong or sterically unhindered ones, can readily abstract the α-proton.[2][3][4]

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the proton abstraction and subsequent isomerization, accelerating the rate of racemization.[3][5][6][7]

  • Choice of Coupling Reagent: Certain activating agents used in peptide synthesis can promote the formation of the problematic oxazolone intermediate.[3][8]

  • Prolonged Reaction Times: Longer exposure to conditions that promote racemization increases the likelihood of its occurrence.

Troubleshooting Guide: Preventing Racemization

This section provides detailed solutions to common issues encountered during reactions with this compound.

Problem 1: Significant racemization is observed after a coupling reaction.
  • Possible Cause: The choice of coupling reagent and the presence of a strong base are likely culprits. Many common coupling reagents, when used alone, can promote the formation of the oxazolone intermediate, which is highly susceptible to racemization.[1][3] The base used to neutralize amine salts or to facilitate the coupling can also directly abstract the α-proton.[2][3]

  • Solution: Optimize Coupling Reagents and Additives

    • Utilize Racemization-Suppressing Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended, especially when using carbodiimide-based coupling reagents like DCC or DIC.[2][3][9] These additives react with the activated amino acid to form an active ester that is less prone to oxazolone formation and subsequent racemization.[2]

    • Choose Appropriate Coupling Reagents: Consider using phosphonium or aminium/uronium-based reagents such as BOP, PyBOP, HBTU, or HATU, which are known to cause less racemization compared to carbodiimides used alone.[3]

  • Experimental Protocol: Coupling Reaction with Minimized Racemization

    • Dissolve this compound in an appropriate aprotic solvent (e.g., DMF, CH₂Cl₂).

    • Add 1.1 equivalents of a racemization-suppressing additive (e.g., HOBt or Oxyma).

    • Add 1.05 equivalents of the coupling reagent (e.g., DIC or HBTU) and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.

    • Add 1.0 equivalent of the amine component.

    • If the amine is a hydrochloride or other salt, add 1.0 equivalent of a sterically hindered, weak base like N-methylmorpholine (NMM) or 2,4,6-collidine.[2][3]

    • Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC or LC-MS until completion.

Problem 2: Racemization occurs during base-mediated reactions (e.g., deprotonation for subsequent alkylation).
  • Possible Cause: The strength and steric hindrance of the base, along with the reaction temperature, are critical factors. Strong, non-hindered bases like triethylamine can readily deprotonate the α-carbon, leading to racemization.[2] Elevated temperatures will exacerbate this issue.[5][7]

  • Solution: Judicious Selection of Base and Temperature Control

    • Base Selection: Opt for weaker or sterically hindered bases. N-methylmorpholine (NMM) and 2,4,6-collidine are generally preferred over more basic and less hindered options like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[2][3] The choice of base can have a significant impact on the extent of racemization.[2]

    • Temperature Management: Conduct the reaction at the lowest feasible temperature.[3] Often, performing the reaction at 0 °C or even lower can significantly slow down the rate of racemization.

    • Solvent Effects: The choice of solvent can also play a role. Polar aprotic solvents are generally used, but it's worth noting that the reaction medium can influence the rate of racemization.

  • Data Summary: Impact of Base Selection on Racemization

BasepKa of Conjugate AcidSteric HindranceGeneral Recommendation for Minimizing Racemization
Triethylamine (TEA)~10.75LowNot Recommended
N,N-Diisopropylethylamine (DIEA)~10.1HighUse with caution; better than TEA but still quite basic.[2]
N-Methylmorpholine (NMM)~7.38ModerateRecommended [2][3]
2,4,6-Collidine~7.43HighHighly Recommended [2][3]
Problem 3: The Boc protecting group is unintentionally removed, leading to side reactions and potential racemization.
  • Possible Cause: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. Exposure to even mild acids during the reaction or workup can lead to its cleavage.[8] While not a direct cause of racemization at the α-carbon of the starting material, the resulting free amine can participate in unwanted side reactions, and subsequent steps to re-protect or purify may introduce conditions that favor racemization.

  • Solution: Maintain pH Control and Use Appropriate Workup Procedures

    • Reaction pH: Ensure the reaction medium does not become acidic. If acidic byproducts are formed, consider using a non-nucleophilic, sterically hindered base as a scavenger.

    • Aqueous Workup: During aqueous workup, use a dilute solution of a weak base like sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Avoid strong acids for pH adjustment.

    • Chromatography: If silica gel chromatography is used for purification, the silica can be slightly acidic. To mitigate this, the silica gel can be pre-treated with a solution of triethylamine in the eluent and then re-equilibrated with the eluent alone.

Visualizing the Mechanisms and Workflows

Mechanism of Base-Induced Racemization

RacemizationMechanism cluster_0 Chiral Starting Material cluster_1 Racemization Pathway cluster_2 Racemic Mixture A This compound (L-enantiomer) B Planar, Achiral Intermediate (Enolate or Oxazolone-derived) A->B + Base - H⁺ C L-enantiomer B->C + H⁺ D D-enantiomer B->D + H⁺

Caption: Base-induced racemization proceeds via a planar intermediate.

Experimental Workflow for Minimizing Racemization

ExperimentalWorkflow start Start dissolve Dissolve Reactant in Aprotic Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_additive Add Racemization Suppressor (e.g., HOBt) cool->add_additive add_coupling_reagent Add Coupling Reagent (e.g., DIC) add_additive->add_coupling_reagent preactivate Pre-activation (10-15 min) add_coupling_reagent->preactivate add_amine Add Amine Component & Weak Base (if needed) preactivate->add_amine react Monitor Reaction (TLC/LC-MS) add_amine->react workup Aqueous Workup (pH control) react->workup purify Purification workup->purify end End purify->end

Caption: Recommended workflow for a coupling reaction.

References

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature. Retrieved from [Link]

  • Base catalyzed racemization of amino acid derivatives. (2025). ResearchGate. Retrieved from [Link]

  • The role of racemisation kinetics in the deracemisation process via temperature cycles. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of Temperature on Reactions of Chemical Organic Synthesis. (2024). Lneya. Retrieved from [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). ACS Publications. Retrieved from [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1993). National Center for Biotechnology Information. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • 19.11: Racemization. (2021). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and practical solutions for the removal of byproducts encountered during the synthesis of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate. As a key intermediate in the synthesis of modified amino acids and bioactive molecules, its purity is paramount. This resource addresses common challenges in a direct question-and-answer format, grounded in established chemical principles and purification techniques.

Frequently Asked Questions (FAQs)

Q1: I've synthesized this compound, likely via a carbodiimide-mediated coupling reaction, and now have a white precipitate in my reaction mixture. What is it and how do I get rid of it?

A1: The white precipitate is almost certainly dicyclohexylurea (DCU), a common byproduct when using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in esterification reactions. While DCU is inert and indicates that your reaction is proceeding, its low solubility in many organic solvents makes its removal crucial to avoid contamination of your final product.

The primary and most straightforward method for removing the bulk of DCU is through filtration. DCU is sparingly soluble in most common organic solvents like dichloromethane (DCM), diethyl ether, and ethyl acetate, and will precipitate out of the reaction mixture.[1][2]

Troubleshooting Guide: Byproduct Removal

This section provides a systematic approach to common purification challenges encountered during the workup of this compound synthesis.

Issue 1: A persistent white solid (likely DCU) remains in my product even after filtration.
  • Causality: While filtration removes the majority of precipitated DCU, some may remain dissolved in the reaction solvent or co-precipitate with your product upon concentration.

  • Solution: A secondary purification step is necessary. The choice of method depends on the polarity of your target compound.

    • Recrystallization/Precipitation: If your product is soluble in a solvent in which DCU has very low solubility, you can dissolve the crude material and filter off the remaining DCU. Alternatively, dissolving the crude product in a minimal amount of a suitable solvent and then adding a non-solvent can selectively precipitate your product, leaving the more soluble impurities behind.

    • Flash Column Chromatography: This is a highly effective method for removing residual DCU. A silica gel column is typically used, with a solvent system tailored to the polarity of your product.[3][4]

Issue 2: My NMR spectrum shows unreacted starting material, 4-((tert-butoxycarbonyl)amino)but-2-ynoic acid.
  • Causality: This indicates an incomplete reaction. This could be due to insufficient coupling reagent, a deactivated catalyst (if used), or a short reaction time.

  • Solution:

    • Reaction Optimization: Ensure you are using a slight excess of the coupling agent (e.g., DCC or EDC) and a catalytic amount of an acylation catalyst like 4-dimethylaminopyridine (DMAP).[5][6]

    • Purification: Flash column chromatography is the most effective way to separate the unreacted carboxylic acid from your desired ester product. The acid will have a different polarity and will elute at a different rate.

Issue 3: I suspect the formation of N-acylurea as a byproduct. How can I identify and remove it?
  • Causality: N-acylurea is a common byproduct in carbodiimide-mediated reactions, arising from the rearrangement of the O-acylisourea intermediate.[5] This is more likely to occur if the esterification reaction is slow.

  • Solution:

    • Identification: N-acylurea can be identified by its characteristic signals in the NMR spectrum.

    • Removal: Flash column chromatography is the preferred method for separating the N-acylurea from your product. The polarity of the N-acylurea will be different from your desired ester.

Experimental Protocols

Protocol 1: Removal of DCU by Filtration and Washing
  • Initial Filtration: Once the reaction is complete, cool the reaction mixture in an ice bath to further decrease the solubility of DCU.

  • Filter the mixture through a Büchner funnel.

  • Washing: Wash the collected DCU precipitate with a small amount of cold solvent (the same as the reaction solvent) to recover any product that may have been trapped.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with a mild acid (e.g., 0.5 N HCl) to remove any remaining coupling agents or catalysts, followed by a saturated sodium bicarbonate solution to neutralize the acid, and finally with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Prepare a silica gel column of an appropriate size for your sample amount.[4]

  • Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent or a less polar solvent.

  • Elution: A common solvent system for purifying compounds of this type is a gradient of ethyl acetate in hexanes.[7] Start with a low polarity mixture and gradually increase the polarity to elute your product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing your pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: The ideal solvent system will dissolve your product at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures. Common solvents for recrystallizing Boc-protected amino acid derivatives include ethyl acetate/hexanes, and methanol/diethyl ether.[8]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or freezer.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.[9][10]

Data Presentation

Table 1: Troubleshooting Summary for Byproduct Removal

Observed Issue Potential Byproduct Primary Removal Method Secondary Removal Method
White precipitate in reaction mixtureDicyclohexylurea (DCU)FiltrationFlash Chromatography, Recrystallization
Unreacted starting material4-((tert-butoxycarbonyl)amino)but-2-ynoic acid-Flash Chromatography
Unidentified peaks in NMRN-acylurea-Flash Chromatography

Visualizations

Byproduct_Removal_Workflow cluster_reaction Reaction Workup cluster_purification Purification Crude Product Crude Product Filtration Filtration Crude Product->Filtration Remove DCU Aqueous Wash Aqueous Wash Filtration->Aqueous Wash Flash Chromatography Flash Chromatography Aqueous Wash->Flash Chromatography High Purity Recrystallization Recrystallization Aqueous Wash->Recrystallization Crystalline Solid Pure Product Pure Product Flash Chromatography->Pure Product Recrystallization->Pure Product

Caption: General purification workflow for this compound.

Steglich_Esterification_Byproducts Reactants 4-(Boc-amino)but-2-ynoic Acid + Methanol DCC, DMAP O-Acylisourea O-Acylisourea Intermediate Reactants->O-Acylisourea Desired_Product This compound O-Acylisourea->Desired_Product + Methanol DCU Dicyclohexylurea (DCU) O-Acylisourea->DCU N_Acylurea N-Acylurea Byproduct O-Acylisourea->N_Acylurea Rearrangement

Caption: Byproduct formation in the Steglich esterification.

References

  • Organic Syntheses. Titanium-Mediated Addition of Silyl Dienol Ethers to Electrophilic Glycine: 4-Ketopipecolic Acid Hydrochloride. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Available from: [Link]

  • J-Stage. Chem. Pharm. Bull. 69(5): 488-497 (2021). Available from: [Link]

  • MySkinRecipes. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. Available from: [Link]

  • Organic Syntheses. A. - N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide. Available from: [Link]

  • Organic Syntheses. 2-Butynoic acid, 4-hydroxy-, methyl ester. Available from: [Link]

  • King Group. Successful Flash Chromatography. Available from: [Link]

  • ResearchGate. Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Available from: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available from: [Link]

  • PubChem. Methyl 4-((tert-butoxycarbonyl)amino)butanoate. Available from: [Link]

  • National Institutes of Health. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available from: [Link]

  • The Royal Society of Chemistry. A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[7][11][12]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition. Available from: [Link]

  • ResearchGate. Hello!I have been trying to use the Steglich Esterification technique to synthesize amino acid derived esters.product is always lost in the aq phase? Available from: [Link]

  • Eureka | Patsnap. Crystallization method of Boc-amino acid. Available from: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

  • Wikipedia. Steglich esterification. Available from: [Link]

  • New Journal of Chemistry (RSC Publishing). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. Available from: [Link]

  • Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • National Institutes of Health. 2-Butynoic acid. Available from: [Link]

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Technical Support Center: Optimizing Click Reactions with Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing "Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate" in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and robust protocols to enhance the efficiency and reproducibility of your experiments. As a key building block in peptide synthesis and medicinal chemistry, successful conjugation with this reagent is critical for advancing research.[1][2] This resource synthesizes established chemical principles with practical, field-proven insights to help you navigate the nuances of click chemistry.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in CuAAC reactions.

Q1: What is the primary role of each functional group in "this compound" during a click reaction?

A1: Each functional group serves a distinct purpose:

  • Terminal Alkyne (-C≡CH): This is the reactive moiety that participates directly in the [3+2] cycloaddition with an azide partner to form the stable 1,2,3-triazole ring.[3][4]

  • Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine.[5] It prevents the amine from participating in unwanted side reactions during the click reaction and can be selectively removed later under acidic conditions to reveal the free amine for further functionalization.[1][6]

  • Methyl Ester (-COOCH₃): The methyl ester is a relatively stable group that can be hydrolyzed under basic or acidic conditions post-conjugation if the resulting carboxylic acid is desired for subsequent reactions, such as amide bond formation.

Q2: Why is a copper(I) catalyst necessary for this reaction?

A2: While the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can occur, it requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[3][7] The copper(I) catalyst dramatically accelerates the reaction by orders of magnitude (10⁷ to 10⁸ times faster) and, critically, provides exclusive regioselectivity for the 1,4-disubstituted triazole product.[3][8] This allows the reaction to proceed rapidly at room temperature under mild, often aqueous, conditions.[3][9]

Q3: My reaction is performed in an aqueous buffer. Why is a ligand like TBTA or THPTA recommended?

A3: Ligands are critical for two main reasons, especially in aqueous or biological media.[10][11] First, the active Cu(I) catalyst is unstable in water and prone to oxidation to inactive Cu(II) or disproportionation.[12][13] Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) chelate and stabilize the Cu(I) ion, protecting it from degradation.[13][14][15] Second, these ligands accelerate the catalytic cycle, leading to faster reaction rates and higher yields, which is particularly important when working with dilute concentrations of reactants.[7][12]

Q4: Can I monitor the progress of my click reaction?

A4: Yes, monitoring the reaction is highly recommended. The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: You can spot the reaction mixture alongside your starting materials (the alkyne and the azide). The formation of the triazole product will appear as a new spot with a different Rf value.

  • LC-MS: This is a more quantitative method. You can monitor the disappearance of the starting material peaks and the appearance of the product peak, confirming its formation by its mass-to-charge ratio (m/z).

Q5: After a successful click reaction, how do I remove the Boc protecting group?

A5: The Boc group is reliably removed under acidic conditions.[6] The most common method is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[5] A typical procedure involves dissolving the purified triazole product in a solution of 20-50% TFA in DCM and stirring at room temperature for 1-2 hours.[5][16] It's important to be aware that this generates a tert-butyl cation, which can potentially alkylate other nucleophilic sites on your molecule.[17][18]

Section 2: Troubleshooting Guide for Low Yields & Reaction Failures

Encountering low or no yield is a common frustration in CuAAC reactions. This guide breaks down the most frequent causes and provides systematic solutions.

Problem: My click reaction shows low to no conversion to the desired triazole product.

This issue almost always traces back to the integrity of the catalytic system or the reactants themselves. Follow this logical flow to diagnose the problem.

Troubleshooting_CuAAC Start Low / No Product Catalyst Step 1: Verify Catalyst Activity Start->Catalyst Oxidation Is the Cu(I) catalyst being oxidized? Catalyst->Oxidation LigandIssue Is a stabilizing ligand being used? Catalyst->LigandIssue Inhibitors Are there inhibitors in the buffer? Catalyst->Inhibitors ReducingAgent Solution: Use fresh, sufficient Sodium Ascorbate (5 eq.). Degas all solvents. Oxidation->ReducingAgent Reagents Step 2: Check Reagent Integrity ReducingAgent->Reagents AddLigand Solution: Add a ligand like THPTA (water) or TBTA (organic). Use 1-5 eq. relative to Cu. LigandIssue->AddLigand AddLigand->Reagents ChangeBuffer Solution: Avoid Tris buffer. Use non-coordinating buffers (HEPES, Phosphate). Inhibitors->ChangeBuffer ChangeBuffer->Reagents AlkyneSideReaction Is the alkyne undergoing homocoupling? Reagents->AlkyneSideReaction Anaerobic Solution: Ensure anaerobic conditions. Purge with N2 or Ar. Avoid oxygen. AlkyneSideReaction->Anaerobic Conditions Step 3: Optimize Reaction Conditions Anaerobic->Conditions Concentration Are reactant concentrations too low? Conditions->Concentration IncreaseConc Solution: Increase concentration if possible. Click reactions are second-order. Concentration->IncreaseConc

Caption: Troubleshooting workflow for CuAAC reactions.

Detailed Troubleshooting Points
Probable Cause In-Depth Explanation & Causality Recommended Solution
1. Catalyst Oxidation The active catalyst is Cu(I). Oxygen readily oxidizes it to Cu(II), which is inactive in the catalytic cycle.[11][19] This is the most common reason for reaction failure. The reducing agent, typically sodium ascorbate, is added to reduce Cu(II) to Cu(I) in situ, but its capacity can be overwhelmed if there is excessive oxygen ingress.[14][20]Primary: Ensure your reaction is protected from air. Use solvents that have been thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes).[19] Secondary: Use a sufficient excess of sodium ascorbate (typically 5 equivalents relative to the copper salt).[10][21] Always use a freshly prepared solution of sodium ascorbate.[21]
2. Inhibitory Buffer/Solvent Components Certain common laboratory reagents can chelate the copper catalyst more strongly than the ligand or reactants, effectively poisoning the reaction. Tris buffer is a known inhibitor due to the chelating nature of the amine and hydroxyl groups.[10][20] High concentrations of chloride can also interfere.[10]Use non-coordinating buffers such as HEPES, phosphate, or carbonate.[19][20] If your biomolecule requires a specific buffer that is inhibitory, consider performing a buffer exchange step prior to the reaction.
3. Lack of or Inappropriate Ligand In the absence of a ligand, Cu(I) is not only susceptible to oxidation but can also form inactive polynuclear copper(I) acetylide complexes.[7] Ligands like THPTA stabilize monomeric Cu(I) and accelerate the key steps of the catalytic cycle.[7][12] Using a ligand incompatible with your solvent system (e.g., water-insoluble TBTA in a fully aqueous reaction) will also be ineffective.For aqueous reactions, use a water-soluble ligand like THPTA . For organic solvents or mixed aqueous/organic systems, TBTA is a common choice.[7][11][12] A ligand-to-copper ratio of 1:1 to 5:1 is typically effective.[10][21]
4. Alkyne Homocoupling (Glaser Coupling) A significant side reaction is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne.[21][22] This reaction is also promoted by copper and oxygen. If you observe a significant amount of a byproduct corresponding to the dimer of your alkyne, it's a strong indicator of oxygen contamination.[7]This problem shares its solution with catalyst oxidation. Rigorously exclude oxygen from your reaction mixture by using degassed solvents and maintaining an inert atmosphere (N₂ or Ar).[21] Ensure you have a sufficient amount of reducing agent.
5. Poor Reagent Quality or Concentration The reaction is bimolecular, so its rate is dependent on the concentration of both the azide and the alkyne. Very dilute conditions will result in slow reaction rates.[7] Additionally, organic azides can be unstable over time; their purity should be confirmed if they have been stored for an extended period.If possible, increase the concentration of your reactants.[23] Always use fresh, high-purity reagents. If you suspect your azide has degraded, it is best to synthesize or purchase a fresh batch.

Section 3: Experimental Protocols & Methodologies

These protocols provide a validated starting point for your experiments. Optimization may be required based on your specific substrates.

Protocol 1: General CuAAC using this compound

This protocol is suitable for small molecule conjugation in a mixed solvent system.

Materials:

  • This compound

  • Azide-containing reaction partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvents: Dimethyl sulfoxide (DMSO) and deionized water (degassed)

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • Alkyne: 100 mM solution of this compound in DMSO.

    • Azide: 100 mM solution of your azide partner in DMSO.

    • CuSO₄: 50 mM solution in deionized water (degassed).

    • Sodium Ascorbate: 1 M solution in deionized water (degassed). Prepare this solution fresh immediately before use.

    • TBTA: 50 mM solution in DMSO.

  • Reaction Assembly: In a microcentrifuge tube, add the following in the specified order:

    • 10 µL of 100 mM Alkyne solution (1 µmol, 1.0 eq).

    • 12 µL of 100 mM Azide solution (1.2 µmol, 1.2 eq).

    • 150 µL of a 1:1 mixture of DMSO:water (degassed).

    • 4 µL of 50 mM TBTA solution (0.2 µmol, 0.2 eq).

    • 2 µL of 50 mM CuSO₄ solution (0.1 µmol, 0.1 eq).

  • Initiation and Incubation:

    • Vortex the mixture gently.

    • Initiate the reaction by adding 5 µL of the freshly prepared 1 M Sodium Ascorbate solution (5 µmol, 5.0 eq).

    • Vortex again, then allow the reaction to proceed at room temperature for 1-4 hours. For sensitive substrates, the reaction can be performed at 4°C overnight.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, the copper catalyst can be removed using a copper-chelating resin or by purification via silica gel chromatography.

Protocol 2: Boc-Deprotection of the Triazole Product

Materials:

  • Purified Boc-protected triazole product

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Dissolve the purified triazole product in DCM (e.g., 10 mg/mL).

  • Add TFA to the solution to a final concentration of 20-50% (v/v). For example, to 1 mL of the DCM solution, add 0.25 to 1 mL of TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

  • The resulting amine product will be the TFA salt. It can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution during an aqueous workup) to obtain the free amine.

Boc_Deprotection_Pathway cluster_0 Boc Deprotection Mechanism BocProtected Boc-Protected Amine (R-NHBoc) Protonation Protonation of Carbonyl by Acid (e.g., TFA) BocProtected->Protonation + H+ CarbocationFormation Formation of tert-Butyl Cation & Carbamic Acid Protonation->CarbocationFormation Cleavage Decarboxylation Loss of CO2 CarbocationFormation->Decarboxylation Instability FinalAmine Final Amine Salt (R-NH3+) Decarboxylation->FinalAmine

Caption: Mechanism of acid-catalyzed Boc deprotection.[6]

References

  • Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1124-1132.
  • Wikipedia contributors. (2024). Azide-alkyne Huisgen cycloaddition. Wikipedia, The Free Encyclopedia. [Link]

  • BenchChem. (2025). Technical Support Center: Azide-Alkyne Cycloaddition Reactions. BenchChem.
  • Carneiro, B. A., et al. (2015). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?.
  • Nwe, K., & Hilderbrand, S. A. (2011). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
  • Sieste, F., et al. (2019). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Letters in Organic Chemistry, 16(12), 944-950.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS Green Chemistry Institute.
  • MySkinRecipes. (n.d.). Methyl 2-amino-4-((tert-butoxycarbonyl)amino)
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.
  • BenchChem. (2025). Technical Support Center: sp-Alkyne Click Chemistry Reactions. BenchChem.
  • MySkinRecipes. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 5029-5034.
  • ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate. [Link]

  • Bentham Science Publishers. (2019). Unexpected Reactions of Terminal Alkynes in Targeted “Click Chemistry” Copper-catalyzed Azide-alkyne Cycloadditions. Bentham Science Publishers.
  • ResearchGate. (2013). What is the best procedure for click reaction between alkyl azide and terminal alkyne group?. ResearchGate. [Link]

  • Kumar, A., et al. (2016). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 21(6), 713.
  • BenchChem. (n.d.). Optimizing Copper-Catalyzed Click Reactions for 4-But-3-ynyl-2-methylthiomorpholine. BenchChem.
  • Rodionov, V. O., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
  • EvitaChem. (n.d.). 4-{amino}but-2-ynoicacid. EvitaChem.

  • Wikipedia contributors. (2024). Click chemistry. Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. (n.d.). Methyl 4-((tert-butoxycarbonyl)amino)butanoate. PubChem. [Link]

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights.
  • ChemicalBook. (n.d.). METHYL 2-(4-((TERT-BUTOXYCARBONYL)AMINO)PHENOXY)
  • BLDpharm. (n.d.). 163852-55-9|Methyl 4-((tert-butoxycarbonyl)amino)
  • Sigma-Aldrich. (n.d.).
  • Interchim. (n.d.).

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Troubleshooting Sonogashira coupling with "Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Coupling

Guide ID: SC-4285 Topic: Troubleshooting Sonogashira Coupling with "Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate" Senior Application Scientist: Dr. Gemini

Introduction for the Researcher

The Sonogashira cross-coupling is a powerful and widely utilized transformation for the formation of C(sp²)-C(sp) bonds.[1][2] This guide is designed to provide in-depth troubleshooting support for researchers using a specific and potentially challenging substrate: This compound . This molecule's structure, featuring an electron-withdrawing ester group and a Boc-protected amine, presents unique considerations that can influence reaction outcomes. This document will address common experimental failures, explain the underlying chemical principles, and provide actionable protocols to guide you toward a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the essential components of a Sonogashira coupling reaction?

A Sonogashira coupling traditionally requires four key components:

  • Palladium Catalyst: A source of palladium(0), which is the active catalytic species. Common precatalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[3] The Pd(II) precatalysts are reduced in situ to Pd(0).[4]

  • Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), which reacts with the terminal alkyne to form a copper acetylide intermediate. This step is crucial for increasing the reaction rate and allowing for milder conditions.[1][4]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide (H-X) formed during the catalytic cycle.[5]

  • Solvent: Anhydrous, deoxygenated solvents like THF, DMF, or the amine base itself are commonly used.[5]

Q2: What specific challenges does "this compound" present?

This substrate has two features that require careful consideration:

  • Electron-Deficient Alkyne: The methyl ester group is electron-withdrawing, which can influence the alkyne's reactivity and pKa. This may affect the rate of deprotonation and subsequent steps.

  • Boc-Protected Amine: While the Boc group is a robust protecting group, the nitrogen's lone pair or the carbonyl oxygen could potentially coordinate with the metal catalysts. Furthermore, under certain conditions, particularly with strongly coordinating substrates like anilines, catalyst deactivation can be a concern.[6] While less likely with a Boc-protected aliphatic amine, it is a possibility to consider if issues arise.

Q3: What is Glaser-Hay coupling, and why is it the most common side reaction?

Glaser-Hay coupling is the oxidative homocoupling of two terminal alkyne molecules to form a symmetric 1,3-diyne.[7][8] In the context of the Sonogashira reaction, this is the primary and most problematic side reaction. It is promoted by the copper(I) co-catalyst in the presence of an oxidant, most commonly atmospheric oxygen.[7][9] The copper acetylide intermediate, intended to transmetalate to palladium, is instead oxidized, leading to the undesired dimer and consumption of your valuable alkyne.[7]

Core Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

You've run the reaction, but TLC/LC-MS analysis shows only starting materials remaining or trace amounts of product.

Root Cause Analysis & Solutions:

  • Inactive Catalyst System: The most common culprit is the deactivation of the palladium catalyst by oxygen.

    • Solution: Ensure your entire setup is rigorously deoxygenated. Use a Schlenk line or a glovebox. Solvents and liquid reagents (like the amine base) must be sparged with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use. If you are not using freeze-pump-thaw cycles for your solvent, sparging is the minimum requirement.

  • Inappropriate Reaction Conditions for Your Substrates: The reactivity of the aryl/vinyl halide is critical.

    • Explanation: The rate of oxidative addition to the Pd(0) center follows the trend: I > OTf > Br >> Cl.[10] If you are using an aryl bromide, room temperature may be insufficient. Aryl chlorides often require specialized, highly active catalysts.[11]

    • Solution: For an aryl bromide partner, consider increasing the temperature to 50-80 °C. If using an aryl chloride, a standard Pd/phosphine system is unlikely to be effective; a switch to a catalyst system with bulky, electron-rich phosphine ligands or an N-heterocyclic carbene (NHC) ligand may be necessary.[3]

  • Insufficiently Basic Conditions: The amine base may not be effectively deprotonating the alkyne.

    • Explanation: While your specific alkyne is somewhat acidic due to the ester, an appropriate base is still essential.

    • Solution: Ensure the amine base is pure and anhydrous. Triethylamine (pKa of conjugate acid ≈ 10.8) is standard, but if issues persist, a stronger base like diisopropylethylamine (DIPEA, pKa ≈ 11) or DIPA could be trialed, though this is less commonly the primary issue.

Problem 2: Alkyne Homocoupling (Glaser Dimer) is the Main Product

Your starting materials are consumed, but the major product is the 1,3-diyne derived from "this compound".

Root Cause Analysis & Solutions:

  • Oxygen Contamination: As detailed in FAQ Q3, oxygen is the primary driver of this side reaction.[7][12]

    • Solution A (Standard Protocol): Re-evaluate and improve your anaerobic technique. Use fresh, high-purity solvents and reagents. Degas everything thoroughly.

    • Solution B (Protocol Modification): Switch to a copper-free Sonogashira protocol .[13] This is the most effective way to eliminate Glaser coupling. In the absence of copper, the palladium complex itself facilitates the deprotonation and activation of the alkyne, albeit sometimes requiring slightly higher temperatures or catalyst loadings.[3][14] See the Experimental Protocols section for a detailed copper-free method.

  • High Copper Concentration: An excess of the copper co-catalyst can favor the homocoupling pathway.

    • Solution: Use the minimum effective amount of CuI, typically 1-5 mol %. Ensure your CuI is high purity; older, discolored (green/brown) bottles may contain oxidized copper species that can be detrimental.

Problem 3: Reaction Stalls & Black Precipitate (Palladium Black) Forms

The reaction appears to begin, but then stops, and you observe the formation of a fine black solid in the flask.

Root Cause Analysis & Solutions:

  • Catalyst Decomposition: The formation of palladium black indicates that the Pd(0) catalytic species has aggregated and precipitated out of the solution, effectively killing the reaction.[6]

    • Explanation: This can be caused by excessively high temperatures, impurities, or a low concentration of the stabilizing phosphine ligand relative to the palladium. The Pd(0)L₂ active species is in equilibrium with monoligated and unligated palladium, which are prone to aggregation.

    • Solution A (Stabilize the Catalyst): Add a small excess of the phosphine ligand (e.g., 1-2 equivalents of PPh₃ relative to the palladium metal). This can help stabilize the active Pd(0) complex and prevent aggregation, although it may slightly slow the reaction rate.[6]

    • Solution B (Change Catalyst): Switch to a more robust palladium precatalyst or ligand system. Catalysts with chelating phosphine ligands (e.g., dppf) or bulky, electron-rich ligands are often more resistant to decomposition.[3]

    • Solution C (Lower Temperature): If you are heating the reaction, try running it at a lower temperature for a longer period.

Data & Conditions Summary

ParameterStandard Protocol (with CuI)Copper-Free ProtocolKey Consideration
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)Pd(PPh₃)₄ (2-5 mol%)Ensure high purity. Pd(0) is active species.
Cu Co-catalyst CuI (1-5 mol%)NoneEliminates Glaser coupling pathway. [13]
Base TEA or DIPA (2-3 equiv.)TEA or DIPA (2-3 equiv.)Must be anhydrous and deoxygenated.
Solvent THF or DMFTHF or DMFMust be anhydrous and deoxygenated.
Temperature Room Temp to 60 °C40 °C to 80 °CHigher temps may be needed without CuI.[10]
Atmosphere Strict Inert (Ar or N₂)Strict Inert (Ar or N₂)Critical to prevent side reactions. [7]

Visualized Mechanisms & Workflows

Catalytic Cycles in Sonogashira Coupling

Sonogashira_Mechanism Figure 1: Sonogashira Catalytic Cycles cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add + R¹-X pd2_complex L₂Pd(II)(R¹)X pd_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd_alkyne L₂Pd(II)(R¹)(C≡CR²) transmetal->pd_alkyne reductive Reductive Elimination pd_alkyne->reductive reductive->pd0 (Regeneration) product R¹-C≡C-R² reductive->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡C-R² cu_x->cu_acetylide + H-C≡C-R² - H⁺X⁻ (via Base) alkyne H-C≡C-R² cu_acetylide->transmetal Transfers Acetylide to Palladium base_h Base-H⁺X⁻ glaser O₂ (Air) cu_acetylide->glaser Undesired Side Reaction base Base dimer R²-C≡C-C≡C-R² (Glaser Product) glaser->dimer

Caption: The interconnected Palladium and Copper catalytic cycles. The key Glaser side reaction is shown in red.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow start Reaction Failure (Low Yield / Wrong Product) q1 What is the main observation? start->q1 obs1 Only Starting Materials Remain q1->obs1 No Conversion obs2 Main Product is Alkyne Dimer (Glaser) q1->obs2 Wrong Product obs3 Reaction Stalls, Pd Black Forms q1->obs3 Incomplete Conversion sol1a Check Anaerobic Technique (Degas Solvents/Reagents) obs1->sol1a sol2a Improve Anaerobic Technique (Crucial!) obs2->sol2a sol2c Reduce CuI Loading (to 1 mol%) obs2->sol2c sol3a Lower Reaction Temperature obs3->sol3a sol1b Increase Temperature (especially for Ar-Br) sol1a->sol1b sol1c Verify Reagent Purity (Catalyst, Base, Halide) sol1b->sol1c sol2b **Switch to Copper-Free Protocol** (Most Effective Solution) sol2a->sol2b sol3b Add Ligand (1-2 eq. PPh₃ vs Pd) sol3a->sol3b sol3c Use a More Robust Catalyst/Ligand System sol3b->sol3c

Caption: A logical workflow for diagnosing and solving common Sonogashira coupling problems.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Palladium compounds and organic solvents are hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl/vinyl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.03 eq, 3 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, deoxygenated THF (to make a ~0.2 M solution based on the halide) and anhydrous, deoxygenated triethylamine (2.5 eq) via syringe.

  • Stir the mixture at room temperature for 10 minutes. The solution should be a clear, yellowish color.

  • In a separate vial, dissolve this compound (1.2 eq) in a small amount of deoxygenated THF.

  • Add the alkyne solution dropwise to the reaction flask via syringe over 5 minutes.

  • Stir the reaction at room temperature (for aryl iodides) or heat to 60 °C (for aryl bromides).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of celite to remove catalyst residues.

  • Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography.

Protocol 2: Recommended Copper-Free Sonogashira Coupling

This protocol is highly recommended if Glaser homocoupling is a significant issue.

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl/vinyl halide (1.0 eq) and Pd(PPh₃)₄ (0.05 eq, 5 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, deoxygenated THF (to make a ~0.2 M solution) and anhydrous, deoxygenated triethylamine (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 eq) directly as a solid or dissolved in a minimum amount of deoxygenated THF.

  • Heat the reaction mixture to 50-70 °C. Copper-free reactions often require thermal input to proceed at a reasonable rate.[13]

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup and purification are identical to Protocol 1.

References

  • Wikipedia. "Sonogashira coupling." Available at: [Link]

  • Chemistry LibreTexts. "Sonogashira Coupling." (2024). Available at: [Link]

  • Douglass, F. J., et al. "Sonogashira Coupling." Synthetic Methods in Drug Discovery: Volume 1. (2016). Available at: [Link]

  • Wang, X., et al. "Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion." Organometallics. (2017). Available at: [Link]

  • Fiveable. "Sonogashira coupling Definition." Available at: [Link]

  • Organic Chemistry Portal. "Sonogashira Coupling." Available at: [Link]

  • Bano, K., et al. "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review." MDPI. (2020). Available at: [Link]

  • Shroder, M. "The Sonogashira Coupling." Available at: [Link]

  • NRO Chemistry. "Sonogashira Coupling." (2020). Available at: [Link]

  • Ma, D., et al. "Microwave assisted tandem Heck-Sonogashira reactions of N,N-di-Boc-protected 6-amino-5-iodo-2-methyl pyrimidin-4-ol in an efficient approach to functionalized pyrido[2,3-d]pyrimidines." PubMed. (2014). Available at: [Link]

  • ResearchGate. "Conditions optimization for the double Sonogashira coupling." (2019). Available at: [Link]

  • The Reaction Monitor. "Copper-free Sonogashira coupling." (2008). Available at: [Link]

  • Mohajer, F., et al. "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Advances. (2021). Available at: [Link]

  • Elangovan, A., et al. "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters. (2003). Available at: [Link]

  • ResearchGate. "Proposed mechanism involving amines for the copper-free Sonogashira reaction." Available at: [Link]

  • Lim, R. K. V., et al. "Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells." PMC - NIH. (2012). Available at: [Link]

  • Wikipedia. "Glaser coupling." Available at: [Link]

  • Organic Chemistry Portal. "Glaser Coupling, Hay Coupling." Available at: [Link]

  • Reddit. "Sonogashira coupling." (2021). Available at: [Link]

Sources

Technical Support Center: Scalable Synthesis of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this multi-step synthesis. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind each experimental choice, ensuring both success and safety in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most robust and widely adopted scalable route is a two-step process. It begins with the N-protection of commercially available propargylamine, followed by a metallation and subsequent carboxylation/esterification of the terminal alkyne. This approach offers high yields and allows for straightforward purification of the intermediate and final product.

Q2: Why is the tert-butoxycarbonyl (Boc) group the preferred choice for protecting the amine?

The Boc group is ideal for this synthesis for several key reasons:

  • Stability: It is exceptionally stable to the strongly basic and nucleophilic conditions required in the subsequent metallation and carboxylation step.[1][2][3]

  • Ease of Introduction: The protection reaction using di-tert-butyl dicarbonate ((Boc)₂O) is typically high-yielding and clean.[4]

  • Orthogonality: The Boc group can be removed under mild acidic conditions, which are orthogonal to many other protecting groups, providing valuable flexibility in multi-step syntheses.[1][3]

  • Improved Handling: The Boc-protected intermediate, N-Boc-propargylamine, is a solid with significantly lower volatility and toxicity compared to the starting propargylamine.

Q3: What are the most critical safety precautions for this synthesis?

This synthesis involves several hazardous materials and conditions that demand strict adherence to safety protocols:

  • Propargylamine: This starting material is highly flammable, toxic, and corrosive. It should be handled exclusively in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles.

  • Organometallic Reagents: The use of n-Butyllithium or Grignard reagents requires a strictly anhydrous and inert (Argon or Nitrogen) atmosphere. These reagents are pyrophoric and react violently with water.

  • Methyl Chloroformate: This reagent is extremely toxic, corrosive, and volatile. It must be handled with extreme caution in a well-ventilated fume hood.

  • Product Hazard: The final product, an α,β-acetylenic ester, should be treated as a potential vesicant (blistering agent) and handled with gloves at all times.[5]

  • Exothermic Reactions: Both the metallation and the subsequent reaction with methyl chloroformate can be exothermic. Slow, controlled addition of reagents and maintaining the recommended low temperatures are critical to prevent runaway reactions.

Q4: How should the progress of each reaction step be monitored?

Thin Layer Chromatography (TLC) is the most effective method.

  • Step 1 (Boc-Protection): Monitor the consumption of propargylamine. The starting material is polar and will have a low Rf value. The product, N-Boc-propargylamine, is much less polar and will have a significantly higher Rf. A typical mobile phase is 20-30% ethyl acetate in hexanes.

  • Step 2 (Carbomethoxylation): Monitor the disappearance of N-Boc-propargylamine. The final product is slightly more polar than the starting material for this step. A mobile phase of 15-25% ethyl acetate in hexanes is suitable. Use a visualizing stain (e.g., potassium permanganate) as the alkyne can be faint under UV light.

Q5: What are the key parameters for a successful and scalable metallation and carboxylation step?

Success in this critical step hinges on three factors:

  • Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried), and all solvents must be anhydrous. Any moisture will quench the organometallic reagent, drastically reducing the yield.

  • Temperature Control: The initial deprotonation of the alkyne must be performed at very low temperatures (typically -78 °C) to prevent side reactions. The subsequent reaction with methyl chloroformate should also be maintained at this low temperature to ensure selectivity.

  • Stoichiometry: A slight excess (1.05-1.1 equivalents) of the organolithium reagent is typically used to ensure complete deprotonation of the alkyne.

Scalable Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the final purified product.

Scalable_Synthesis_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Carbomethoxylation Propargylamine Propargylamine Reaction1 Reaction at 0 °C to RT Propargylamine->Reaction1 Boc2O (Boc)₂O, Base (e.g., Et₃N) Boc2O->Reaction1 Solvent1 Solvent (e.g., DCM) Solvent1->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Purification (Crystallization/Chromatography) Workup1->Purification1 Intermediate N-Boc-propargylamine Purification1->Intermediate Reaction2 Deprotonation at -78 °C Intermediate->Reaction2 nBuLi n-Butyllithium nBuLi->Reaction2 Solvent2 Anhydrous THF Solvent2->Reaction2 Reaction3 Carbomethoxylation at -78 °C Reaction2->Reaction3 MeOCOCl Methyl Chloroformate MeOCOCl->Reaction3 Workup2 Quench (sat. NH₄Cl) & Extraction Reaction3->Workup2 Purification2 Purification (Chromatography) Workup2->Purification2 FinalProduct Final Product Purification2->FinalProduct

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocols

Part 1: Synthesis of tert-butyl prop-2-yn-1-ylcarbamate (N-Boc-propargylamine)

Materials:

  • Propargylamine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Dissolve propargylamine in DCM (approx. 0.5 M solution).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine dropwise to the stirred solution.

  • Add a solution of (Boc)₂O in DCM dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography.

Part 2: Synthesis of this compound

Materials:

  • N-Boc-propargylamine (1.0 eq)

  • n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

  • Methyl chloroformate (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under a strict argon atmosphere, equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolve N-Boc-propargylamine in anhydrous THF (approx. 0.3 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi dropwise via syringe over 20 minutes, maintaining the internal temperature at or below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add methyl chloroformate dropwise via syringe over 20 minutes, again ensuring the temperature remains below -70 °C. A precipitate may form.

  • Stir the reaction mixture at -78 °C for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Allow the mixture to warm to room temperature. Add water and transfer to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil/solid by flash column chromatography on silica gel, typically using a gradient of 5% to 20% ethyl acetate in hexanes.

Troubleshooting Guide

Problem / Question Potential Cause(s) Recommended Solution(s)
Q: My yield for the Boc-protection (Step 1) is very low. 1. Inadequate Base: Insufficient triethylamine to neutralize the H⁺ released. 2. (Boc)₂O Degradation: Old or improperly stored (Boc)₂O may have hydrolyzed. 3. Volatilization: Propargylamine is volatile; loss may have occurred during handling.1. Ensure 1.1-1.2 equivalents of triethylamine are used. 2. Use a fresh bottle of (Boc)₂O. 3. Keep the propargylamine solution cold during reagent addition to minimize evaporation.
Q: I am seeing a significant amount of a non-polar side product in Step 1. Di-Boc Protection: Over-protection of the amine can occur, especially if a stronger base/catalyst like DMAP is used or if the reaction is heated.[1][3]1. Avoid using DMAP for this specific substrate. 2. Ensure the reaction temperature does not exceed room temperature. 3. Use no more than 1.05 equivalents of (Boc)₂O. The di-Boc product can be separated by column chromatography.
Q: The metallation reaction (Step 2) is not working; I recover only starting material. 1. Wet Glassware/Solvent: The most common cause. Any moisture will instantly quench the n-BuLi. 2. Inactive n-BuLi: The n-BuLi may have degraded due to improper storage or age.1. Rigorously dry all glassware (oven or flame-dry under vacuum). Use freshly distilled or commercially available anhydrous solvent. 2. Titrate the n-BuLi solution before use to determine its exact molarity.
Q: My final product (Step 2) is contaminated with unreacted N-Boc-propargylamine. Incomplete Reaction: Insufficient n-BuLi or methyl chloroformate, or reaction time was too short.1. Ensure 1.05-1.1 equivalents of freshly titrated n-BuLi are used. 2. Allow the deprotonation and carboxylation steps to proceed for the full recommended times at -78 °C. 3. The starting material can be separated from the product via careful flash column chromatography.
Q: The reaction mixture in Step 2 turned dark brown/black upon quenching. Decomposition: Warming the reaction mixture too quickly while the organolithium species or other reactive intermediates are still present can lead to decomposition.1. Ensure the quench is performed slowly and strictly at -78 °C. 2. Allow the mixture to warm to room temperature only after the quench is complete.
Q: My scale-up attempt resulted in a much lower yield. 1. Inefficient Heat Transfer: Exothermic additions that were manageable on a small scale may cause localized heating and side reactions on a larger scale. 2. Mixing Issues: Inefficient stirring can lead to localized high concentrations of reagents.1. Use a larger reaction vessel to increase the surface area for cooling. Slow down the rate of addition for all exothermic steps. Monitor the internal temperature closely. 2. Use an overhead mechanical stirrer for reactions larger than 1 L to ensure efficient mixing.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%.
  • MilliporeSigma. (2025, May 21). SAFETY DATA SHEET.
  • Acros Organics. (2010, December 23). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - Propargylamine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Prop-2-ynylamine hydrochloride.
  • Chaloin, O., et al. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
  • ChemRxiv. (n.d.).
  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances.
  • ChemicalBook. (n.d.). METHYL 2-(4-((TERT-BUTOXYCARBONYL)AMINO)PHENOXY)
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances.
  • Mangelinckx, S., et al. (2006). An efficient synthesis of γ-imino- and γ-amino-β-enamino esters. ARKIVOC.
  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.
  • MySkinRecipes. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)
  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester.
  • ResearchGate. (2025, August 9). Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)
  • PubChem. (n.d.). Methyl 4-((tert-butoxycarbonyl)amino)
  • Jackson, R. F. W., & Perez-Gonzalez, M. (n.d.). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. Organic Syntheses.
  • National Institutes of Health. (n.d.). Methyl 3-[(tert-butoxycarbonyl)
  • National Institutes of Health. (n.d.).
  • ChemicalBook. (2025, July 16). (R)-Methyl 4-aMino-2-((tert-butoxycarbonyl)aMino)
  • National Institutes of Health. (2025, March 12).
  • PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid.
  • BLDpharm. (n.d.). 85909-04-2|Methyl 4-((tert-butoxycarbonyl)amino)
  • Organic Syntheses. (n.d.). L-Proline.
  • PubChem. (n.d.). Methyl(Z)-2-(bis(tert-butoxycarbonyl)amino)
  • Rose, N., et al. (2001).
  • Wikipedia. (n.d.).

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Validation & Comparative

A Senior Application Scientist's Guide to Terminal Alkynes in Click Chemistry: A Comparative Analysis Featuring Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for molecular conjugation.[1][2][] The choice of the terminal alkyne is a critical parameter that can significantly influence reaction kinetics, yield, and the properties of the resulting 1,2,3-triazole product. This guide provides an in-depth comparison of "Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate" with other commonly employed terminal alkynes, offering experimental insights and practical guidance for your research.

The Central Role of the Terminal Alkyne in CuAAC

The CuAAC reaction joins a terminal alkyne and an azide to form a stable triazole linkage.[1] The reaction's remarkable reliability and broad functional group tolerance have cemented its status as a premier ligation tool.[4] While the azide component is relatively consistent in its reactivity, the structural and electronic properties of the terminal alkyne can be modulated to fine-tune the reaction's performance.

This guide will delve into the nuances of terminal alkyne reactivity, with a special focus on propargylamine derivatives like this compound. We will explore how factors such as steric hindrance, electronic effects, and the presence of protecting groups influence the outcome of the CuAAC reaction.

Understanding the Reactivity Landscape of Terminal Alkynes

A seminal study by Hein and Fokin provides a quantitative comparison of the reactivity of various terminal alkynes under typical bioconjugation conditions, offering a valuable framework for our analysis.[5] The study reveals that while most terminal alkynes exhibit good reactivity, subtle structural differences can lead to noticeable variations in reaction rates.

Key Classes of Terminal Alkynes and Their Relative Performance:

  • Propargyl Derivatives: This class, which includes propargyl ethers, amides, and amines, generally demonstrates excellent reactivity in CuAAC.[5] These compounds are readily accessible and represent a good balance of reactivity and stability.

  • Propiolamides: These electron-deficient alkynes tend to exhibit slightly faster reaction rates compared to standard propargyl derivatives.[5] However, their enhanced reactivity comes with an increased propensity for Michael addition side reactions, a factor that must be considered in experimental design.[5]

  • Aromatic Alkynes: Alkynes directly attached to an aromatic ring are also viable substrates for CuAAC, although their reactivity can be influenced by the electronic nature of the aromatic substituents.

  • Tertiary Propargyl Carbamates: It is crucial to note that tertiary propargyl carbamates are generally not suitable for CuAAC reactions due to their susceptibility to copper-induced fragmentation.[5]

Profiling this compound

This compound is a functionalized propargylamine derivative. Its structure incorporates several key features that influence its performance in click chemistry:

  • A Terminal Alkyne: The essential functional group for participation in the CuAAC reaction.

  • A Propargylamine Backbone: This structural motif generally confers good reactivity in click chemistry.

  • A Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group protects the amine functionality, preventing unwanted side reactions and allowing for selective deprotection later in the synthetic sequence.

  • A Methyl Ester: This group can be retained in the final product or subsequently hydrolyzed to a carboxylic acid, providing a handle for further functionalization.

Based on the comparative data for propargylamines, we can confidently position this compound as a highly effective substrate for CuAAC reactions. Its reactivity is expected to be comparable to other N-substituted propargylamines, offering a reliable and predictable performance in click conjugations.

Data-Driven Comparison of Terminal Alkyne Reactivity

The following table summarizes the relative performance of various terminal alkynes in a ligand-accelerated CuAAC reaction, based on the time required to reach 50% and 90% of maximum fluorescence in a fluorogenic assay.[5] This data provides a quantitative basis for comparing the expected performance of this compound with other common alkynes.

Alkyne SubstrateTypeTime to 50% Completion (min)Time to 90% Completion (min)
Propiolamide A Propiolamide< 5< 10
Propargyl Ether B Propargyl Derivative< 5~15
Propargyl Ether C Propargyl Derivative< 5~15
Propargyl Ether D Propargyl Derivative< 5~15
N-Propargylamide F Propargyl Derivative~5~20
Propargylamine G Propargyl Derivative~5~20
Propargylamine H Propargyl Derivative~5~20
Propargylamine I Propargyl Derivative~5~25
Propargyl Alcohol J Propargyl Derivative~5~25
Aromatic Alkyne K Aromatic Alkyne~10> 30
Long-Chain Alkyne L Aliphatic Alkyne~10> 30
Aromatic Alkyne M Aromatic Alkyne~15> 30

Data adapted from Hein, J. E., & Fokin, V. V. (2010). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Pharmaceutical Bioprocessing, 2(3), 261–271.[5]

Interpretation for this compound:

As a propargylamine derivative (structurally similar to G, H, and I), this compound is anticipated to exhibit reaction kinetics in a similar range, reaching high conversion in under 30 minutes under these conditions. The presence of the methyl ester and the Boc-protected amine is not expected to significantly hinder the reaction rate.

Experimental Protocols for Comparative Analysis

To objectively compare the performance of this compound with other terminal alkynes, a standardized experimental protocol is essential. The following provides a detailed methodology for a small-scale CuAAC reaction suitable for such a comparison.

Workflow for Comparing Alkyne Reactivity:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_alkyne Prepare stock solutions of alkynes (e.g., 10 mM in DMSO) reaction_setup In a microcentrifuge tube, combine: - Buffer (e.g., PBS) - Alkyne stock solution - Azide stock solution prep_alkyne->reaction_setup prep_azide Prepare stock solution of azide (e.g., 10 mM in DMSO) prep_azide->reaction_setup prep_cu Prepare stock solution of CuSO4 (e.g., 50 mM in H2O) add_catalyst Add premixed CuSO4/Ligand solution prep_cu->add_catalyst prep_asc Prepare fresh stock solution of Sodium Ascorbate (e.g., 1 M in H2O) initiate Initiate reaction by adding Sodium Ascorbate solution prep_asc->initiate prep_ligand Prepare stock solution of ligand (e.g., THPTA, 50 mM in H2O) prep_ligand->add_catalyst reaction_setup->add_catalyst add_catalyst->initiate incubate Incubate at room temperature with gentle mixing initiate->incubate monitor Monitor reaction progress at defined time points (e.g., TLC, LC-MS) incubate->monitor quench Quench reaction (optional) monitor->quench analyze Analyze yield and purity (e.g., LC-MS, NMR) quench->analyze

Caption: General workflow for comparing alkyne reactivity in CuAAC.

Detailed Protocol for a Comparative CuAAC Reaction:

Materials:

  • Terminal Alkyne 1 (e.g., this compound)

  • Terminal Alkyne 2 (e.g., Propargyl Alcohol)

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of each terminal alkyne and benzyl azide in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water.

  • Reaction Setup (for each alkyne):

    • In a 1.5 mL microcentrifuge tube, add 84 µL of PBS.

    • Add 10 µL of the 10 mM terminal alkyne stock solution (final concentration: 1 mM).

    • Add 10 µL of the 10 mM benzyl azide stock solution (final concentration: 1 mM).

  • Catalyst Addition:

    • In a separate tube, premix 1 µL of the 50 mM CuSO₄ stock solution with 5 µL of the 50 mM THPTA stock solution.

    • Add the 6 µL of the CuSO₄/THPTA mixture to the reaction tube.

  • Reaction Initiation:

    • Add 10 µL of the freshly prepared 1 M sodium ascorbate stock solution to initiate the reaction. The final volume will be 120 µL.

  • Incubation and Monitoring:

    • Incubate the reaction at room temperature with gentle vortexing.

    • At various time points (e.g., 5, 15, 30, 60 minutes), take a small aliquot of the reaction mixture and quench it with an equal volume of acetonitrile.

    • Analyze the quenched aliquots by LC-MS to determine the extent of product formation.

The Boc Protecting Group: Practical Considerations

The Boc group is a valuable tool for protecting amines during synthesis, and its stability under CuAAC conditions is a key advantage.[6] Generally, the Boc group is stable to the neutral or slightly acidic pH conditions of the click reaction.[6]

Deprotection of the Boc Group Post-Click Reaction:

Following the successful formation of the triazole, the Boc group can be readily removed under acidic conditions to liberate the free amine.[7][8] This two-step sequence allows for the introduction of a primary amine at a specific location within a molecule, which can then be used for further elaboration.

Standard Boc Deprotection Protocol:

  • Dissolve the Boc-protected triazole product in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (e.g., 4 M HCl in dioxane).[7][8]

  • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a mild base.

Potential Side Reactions and Mitigation:

While the Boc group is generally robust, it is important to be aware of potential side reactions, particularly during the deprotection step. The tert-butyl cation generated during acidic cleavage can potentially alkylate sensitive functional groups in the molecule.[9] The use of scavengers, such as triethylsilane or anisole, can help to mitigate this issue.

Conclusion: Strategic Selection of Terminal Alkynes

The selection of a terminal alkyne for a CuAAC reaction is a strategic decision that can impact the efficiency and outcome of your synthetic efforts. This compound stands out as a versatile and reliable building block, offering the robust reactivity of a propargylamine with the added advantage of a protected amine for subsequent functionalization.

By understanding the relative reactivity of different alkyne classes and employing standardized protocols for comparison, researchers can make informed choices to optimize their click chemistry applications. The experimental framework provided in this guide serves as a starting point for your own investigations, empowering you to confidently select the optimal terminal alkyne for your specific research goals.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Beyond: New Reactivity of Copper(I) Acetylides. Chemical Society Reviews, 39(4), 1302–1315. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Pharmaceutical Bioprocessing, 2(3), 261–271. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

  • Amoah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10185. [Link]

  • Maldonado, M., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega, 8(4), 3657–3675. [Link]

  • ResearchGate. (n.d.). CuAAC reaction kinetics showing signal for the product of reaction of.... [Link]

  • Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Cintas, P., & Barge, A. (2015). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 20(5), 8769–8803. [Link]

  • Glen Research. (2010). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ResearchGate. (n.d.). Comparative studies based on Cu(I) ligands for CuAAC. [Link]

  • Abonia, R., Insuasty, D., & Laali, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]

  • Alonso, F., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 11(11), 1339. [Link]

  • PubChem. (n.d.). Methyl 4-((tert-butoxycarbonyl)amino)butanoate. [Link]

  • MySkinRecipes. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. [Link]

  • ResearchGate. (n.d.). Click Chemistry with O-Dimethylpropargylcarbamate for Preparation of pH-Sensitive Functional Groups. A Case Study. [Link]

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A Tale of Two Protections: A Comparative Guide to Boc- and Fmoc-Protected Methyl 4-aminobut-2-ynoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of innovative peptide therapeutics and functional biomaterials, the incorporation of non-canonical amino acids (ncAAs) offers a powerful tool for modulating structure, function, and stability. Among these, amino acids bearing alkyne functionalities have garnered significant attention as versatile handles for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[1] This guide provides an in-depth technical comparison of two key building blocks for introducing a but-2-ynoate moiety into a peptide sequence: Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate and its 9-fluorenylmethyloxycarbonyl (Fmoc)-protected analogue .

This document is intended for researchers, scientists, and drug development professionals. It will delve into the practical implications of choosing between the acid-labile tert-butoxycarbonyl (Boc) and the base-labile Fmoc protecting groups for this specific ncAA, supported by established principles of solid-phase peptide synthesis (SPPS) and an analysis of the potential impacts on synthesis efficiency, peptide purity, and downstream applications.

The Contenders: Chemical and Physical Properties at a Glance

The fundamental difference between these two building blocks lies in the nature of their Nα-protecting group, which dictates the entire strategy for peptide assembly.

PropertyThis compoundMethyl 4-((9-fluorenylmethyloxycarbonyl)amino)but-2-ynoate
Nα-Protecting Group tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., Trifluoroacetic acid - TFA)Base-labile (e.g., 20% Piperidine in DMF)
Orthogonality Not truly orthogonal with traditional benzyl-based side-chain protection.[2]Truly orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt).[3][]
Solubility Generally good in common organic solvents used in SPPS.Generally good in common organic solvents used in SPPS.
Stability of Alkyne The internal alkyne is generally stable to repeated TFA treatments. However, strong acidic conditions can potentially lead to side reactions like hydration.[5]The internal alkyne is stable to the basic conditions of Fmoc deprotection.

The Arena: Performance in Solid-Phase Peptide Synthesis (SPPS)

The choice between Boc and Fmoc protection for Methyl 4-aminobut-2-ynoate has profound consequences for the entire peptide synthesis workflow.

Deprotection Chemistry: A Clash of pH

The core of the comparison lies in the orthogonal deprotection strategies. The Boc group is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA), while the Fmoc group is cleaved by a secondary amine, most commonly piperidine.[6]

Boc Deprotection: The repetitive use of TFA for Boc removal can be harsh on the growing peptide chain and the resin linkage, especially for longer peptides.[7] While the but-2-ynoate moiety is an internal alkyne and thus more stable than a terminal alkyne, prolonged exposure to strong acid could potentially lead to side reactions such as alkyne hydration to form a methyl ketone.[5][8]

Fmoc Deprotection: The use of mild basic conditions for Fmoc removal is a key advantage of this strategy, preserving the integrity of acid-sensitive functionalities and linkages.[] The alkyne group is stable under these conditions.

Coupling Efficiency: A Level Playing Field

Both Boc- and Fmoc-protected amino acids can be efficiently coupled to the growing peptide chain using a variety of activating reagents. Standard coupling agents such as HBTU, HATU, and DIC/HOBt are compatible with both protecting group strategies.[9] The coupling efficiency for these non-canonical amino acids is expected to be comparable to that of standard amino acids, although steric hindrance from the protecting group and the side chain should always be a consideration.

Side Reactions and Purity: Navigating the Pitfalls

Both SPPS strategies have their own characteristic side reactions that can impact the purity of the final peptide.

With the Boc-protected analogue:

  • Incomplete Deprotection: Inefficient removal of the Boc group can lead to truncated peptide sequences.

  • t-Butylation: The tert-butyl cation generated during Boc deprotection can modify sensitive residues like tryptophan and methionine.[2]

  • Acid-catalyzed Side Reactions: As mentioned, the potential for alkyne hydration exists, although it is less likely with an internal alkyne compared to a terminal one.

With the Fmoc-protected analogue:

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially when proline is the second residue.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to cyclization to form an aspartimide, which can lead to the formation of β-aspartyl peptides upon ring opening.[7]

  • Adduct Formation: The dibenzofulvene byproduct of Fmoc deprotection can form adducts with the N-terminus of the peptide if not efficiently scavenged by piperidine.[2]

For peptides containing the but-2-ynoate moiety, the choice of protecting group can influence the overall purity profile. The milder conditions of Fmoc-SPPS generally lead to fewer side reactions related to the peptide backbone and acid-sensitive residues, potentially resulting in a purer crude product.

Downstream Applications: The "Click" Advantage

A primary reason for incorporating alkynyl amino acids is to perform click chemistry. Both Boc- and Fmoc-synthesized peptides containing the but-2-ynoate group are amenable to on-resin or solution-phase CuAAC reactions.[10][11] The alkyne side chain does not require a protecting group during either synthesis protocol.[10]

The choice of SPPS strategy can, however, have indirect implications. For on-resin click reactions, the Fmoc strategy offers greater flexibility in the choice of resin and linker, as the final cleavage with TFA is compatible with a wider range of functionalities that might be introduced via the click reaction.

Experimental Protocols

Boc-SPPS: Incorporation of this compound

Boc_SPPS_Workflow Resin Resin-NH2 Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling (Boc-AA, Activator) Neutralization->Coupling Wash Wash (DCM/DMF) Coupling->Wash Wash->Deprotection Repeat n cycles Final_Cleavage Final Cleavage (HF or TFMSA) Wash->Final_Cleavage Peptide Alkynyl Peptide Final_Cleavage->Peptide

Boc-SPPS Workflow for Alkynyl Peptide Synthesis

Step-by-Step Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for peptide amides) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 5 minutes (repeat twice).

  • Washing: Wash the resin with DCM (3x) and dimethylformamide (DMF) (3x).

  • Coupling:

    • Pre-activate a 3-fold molar excess of this compound with a suitable coupling agent (e.g., HBTU/HOBt or HATU) and DIEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.

  • Final Cleavage: After the final coupling and deprotection, wash and dry the resin. Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.

Fmoc-SPPS: Incorporation of Methyl 4-((9-fluorenylmethyloxycarbonyl)amino)but-2-ynoate

Fmoc_SPPS_Workflow Resin Resin-NH2 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash Wash (DMF) Deprotection->Wash Coupling Coupling (Fmoc-AA, Activator) Coupling->Wash Repeat n cycles Wash->Coupling Final_Cleavage Final Cleavage (TFA Cocktail) Wash->Final_Cleavage Peptide Alkynyl Peptide Final_Cleavage->Peptide

Fmoc-SPPS Workflow for Alkynyl Peptide Synthesis

Step-by-Step Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for peptide amides) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x).

  • Coupling:

    • Pre-activate a 3-fold molar excess of Methyl 4-((9-fluorenylmethyloxycarbonyl)amino)but-2-ynoate with a suitable coupling agent (e.g., HBTU/HOBt or HATU) and DIEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage: After the final coupling and deprotection, wash the resin with DMF and DCM, then dry. Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

Recommendations: Choosing Your Champion

The choice between the Boc- and Fmoc-protected versions of Methyl 4-aminobut-2-ynoate should be guided by the specific requirements of the target peptide and the available laboratory infrastructure.

  • For routine synthesis of peptides, especially those with acid-sensitive moieties or intended for high-throughput synthesis, the Fmoc-protected analogue is generally the superior choice. Its milder deprotection conditions, true orthogonality, and compatibility with a wide range of functionalities make it a more versatile and often higher-yielding strategy.[][12]

  • The Boc-protected analogue remains a viable option, particularly for the synthesis of long or hydrophobic peptides that are prone to aggregation. The protonation of the N-terminus during TFA deprotection can help to disrupt interchain hydrogen bonding and improve solvation.[13] However, the requirement for hazardous reagents like HF for final cleavage necessitates specialized equipment and handling procedures.

Conclusion

Both this compound and its Fmoc-protected counterpart are valuable reagents for the introduction of an internal alkyne into a peptide sequence, opening the door to a wide array of post-synthetic modifications. A thorough understanding of the underlying chemistry of Boc and Fmoc SPPS is crucial for making an informed decision. While the Fmoc strategy has largely become the method of choice for its mildness and versatility, the Boc strategy retains its utility for specific challenging sequences. The ultimate selection will depend on a careful consideration of the peptide's properties, the desired downstream applications, and the synthetic capabilities at hand.

References

  • Ahmad Fuaad, A. A. H., Azmi, F., Skwarczynski, M., & Toth, I. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(11), 13148-13174. [Link]

  • Bock, M. G., et al. (2018). Click Chemistry in Peptide-Based Drug Design. Pharmaceuticals, 11(4), 107. [Link]

  • AAPPTec. (2020). Click Chemistry Building Blocks for Peptide Synthesis. [Link]

  • Chen, Z. W., Luo, M. T., & Ye, D. N. (2014). TFA-mediated alkyne hydration reaction to synthesize methyl ketones. Asian Journal of Chemistry, 26(19), 6528-6530. [Link]

  • AAPPTec. (2020). Azido Amino Acids and Click Chemistry Building Blocks. [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 67(1), 18.1.1-18.1.20. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. [Link]

  • Quora. (2016). Which would you expect to be more stable, an internal alkyne or terminal alkyne? Explain. [Link]

  • Khan Academy. (n.d.). Preparation of alkynes. [Link]

  • Kent, S. B. H. (1988). Chemical synthesis of peptides and proteins. Annual Review of Biochemistry, 57, 957-989. [Link]

  • Albericio, F., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Larock, R. C. (1999).
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409. [Link]

  • Bodanszky, M., & Bodanszky, A. (1994). The practice of peptide synthesis. Springer Science & Business Media.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical Reviews, 97(6), 2243-2266. [Link]

  • Iwasaki, T., et al. (2017). TFA-mediated hydration of alkynes. Organic Letters, 19(18), 4892-4895. [Link]

  • PubMed. (2012). A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization. [Link]

  • MDPI. (2019). On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]

  • Albericio, F., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

  • ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases? [Link]

  • MDPI. (2021). Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate. [Link]

  • MDPI. (2018). Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. [Link]

  • PubMed. (2017). Scope and Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. [Link]

  • PubMed. (2007). Asymmetric Alpha-Alkynylation of Piperidine via N-sulfinyliminium Salts. [Link]

  • MDPI. (2021). Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate. [Link]

  • Khan Academy. (n.d.). Preparation of alkynes. [Link]

  • Semantic Scholar. (2021). Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate. [Link]

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A Comparative Guide to HPLC and NMR Analysis for Purity Validation of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous confirmation of purity for starting materials and intermediates is not merely a procedural step but a cornerstone of scientific rigor and regulatory compliance. The compound at the heart of this guide, Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate, a protected amino acid ester, serves as a critical building block in the synthesis of more complex molecules. Its purity directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, comparative analysis of two paramount analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

The Complementary Nature of HPLC and NMR in Purity Assessment

At the outset, it is crucial to understand that HPLC and NMR are not mutually exclusive but rather complementary techniques that, when used in concert, provide a comprehensive and robust assessment of a compound's purity. HPLC, particularly in its reverse-phase mode, excels at separating a compound from its impurities, offering high-resolution quantification of each component.[1][2] Conversely, NMR provides unparalleled insight into the molecular structure of the main component and any detectable impurities, confirming identity and allowing for quantification without the need for specific reference standards for every impurity.[3][4]

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which is essential for ensuring the reliability of purity data.[5][6][7] Both HPLC and NMR methods discussed herein are designed to be validated according to these principles.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the dominant technique for purity assessments in the pharmaceutical industry due to its reliability and wide applicability.[2][8] For a moderately polar compound like this compound, RP-HPLC is the ideal chromatographic approach.

Causality Behind Methodological Choices in HPLC

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and quantification.

  • Stationary Phase: The C18 Column: A C18 (octadecylsilyl) column is the most widely used stationary phase in reverse-phase HPLC and serves as an excellent starting point for method development.[9][10][11] Its non-polar nature provides effective retention for a broad range of molecules, including our target compound, through hydrophobic interactions.[10][11] The choice of a C18 column is predicated on its proven robustness and versatility in separating compounds of intermediate polarity.[10]

  • Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a polar aqueous component and a less polar organic modifier.[12][13] For this compound, a gradient elution using water and acetonitrile is highly effective. Acetonitrile is often preferred over methanol due to its lower viscosity and favorable UV transparency at lower wavelengths.[8][12] The addition of an acid, such as 0.1% trifluoroacetic acid (TFA), to the mobile phase serves a critical purpose: it suppresses the ionization of any residual silanol groups on the silica-based stationary phase and ensures that acidic or basic analytes are in a single ionic form, leading to sharper, more symmetrical peaks.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally superior to an isocratic (constant composition) elution for analyzing samples with a mix of impurities of varying polarities. This approach ensures that both more polar and less polar impurities are eluted within a reasonable timeframe with good peak shape.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Accurately weigh sample and dissolve in mobile phase mp_prep Prepare aqueous (A) and organic (B) mobile phases degas Filter and degas mobile phases injection Inject sample onto C18 column degas->injection separation Gradient elution (Water/Acetonitrile) injection->separation Separation detection UV Detection (e.g., 210 nm) separation->detection Detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate peak areas chromatogram->integration calculation Calculate % Purity (Area Percent Method) integration->calculation

Caption: Workflow for HPLC purity analysis of this compound.

Detailed Experimental Protocol for HPLC Analysis

Instrumentation:

  • A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Data Analysis:

  • Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Potential Impurities and Their Detection by HPLC

During the synthesis of N-Boc protected amino acids, several types of impurities can arise.[14][15][16] These include:

  • Starting materials: Unreacted precursors.

  • By-products: Formed from side reactions.

  • Degradation products: Resulting from instability of the product.

  • Enantiomeric impurities: The undesired enantiomer, which would require a chiral HPLC method for separation.[17][18]

The developed RP-HPLC method is designed to separate impurities with different polarities from the main compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Absolute Quantification

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about a molecule.[19] For purity assessment, proton (¹H) NMR is particularly valuable.

The Rationale Behind qNMR for Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance.[20][21] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[22][23] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.[20][23] This method is advantageous as it does not require a reference standard of the analyte itself.[24]

Key Considerations for an Accurate qNMR Experiment
  • Solvent Selection: The choice of a deuterated solvent is critical to minimize interference from solvent protons.[19][25] Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound.[26][27] It is important to select a solvent that fully dissolves both the analyte and the internal standard.[20]

  • Internal Standard Selection: An ideal internal standard should:

    • Be of high, certified purity.

    • Be stable and non-reactive with the analyte and solvent.

    • Have signals that do not overlap with any analyte signals.

    • Have a simple spectrum with at least one sharp, well-resolved signal.

    • Maleic acid or 1,4-dinitrobenzene are often suitable choices.

  • Experimental Parameters: To ensure accurate quantification, specific NMR parameters must be optimized. A sufficiently long relaxation delay (D1) is crucial to allow for complete relaxation of all protons between scans, ensuring that the signal integrals are truly proportional to the number of protons.

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis weigh_analyte Accurately weigh analyte dissolve Dissolve both in deuterated solvent weigh_analyte->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve acquire_spectrum Acquire ¹H NMR spectrum with optimized parameters (e.g., long D1) dissolve->acquire_spectrum process_spectrum Process spectrum (phasing, baseline correction) acquire_spectrum->process_spectrum integrate_signals Integrate analyte and standard signals process_spectrum->integrate_signals calculate_purity Calculate purity using the qNMR equation integrate_signals->calculate_purity

Caption: Workflow for quantitative NMR (qNMR) purity determination.

Detailed Experimental Protocol for qNMR Analysis

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean vial.

  • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

NMR Data Acquisition (¹H NMR):

  • Pulse Angle: 90°

  • Relaxation Delay (D1): ≥ 5 x T₁ (where T₁ is the longest spin-lattice relaxation time of the protons being quantified). A value of 30-60 seconds is often a safe starting point.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

Data Analysis:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following equation[20]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

Comparative Analysis: HPLC vs. NMR

FeatureHPLCNMR
Principle Separation based on differential partitioning between stationary and mobile phases.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Primary Strength High-resolution separation of components. Excellent for detecting and quantifying trace impurities.[1]Provides unambiguous structural information. A primary method for absolute quantification (qNMR) without needing analyte-specific standards.[20][28]
Sensitivity Generally higher for detecting trace impurities, especially with sensitive detectors like mass spectrometry.Lower sensitivity for trace impurities compared to HPLC.[29]
Quantification Typically relative quantification (area percent) unless a certified reference standard of the analyte is used for calibration.Can provide absolute quantification (qNMR) using a certified internal standard.[30]
Impurity Identification Retention time provides limited information. Identification requires comparison with known standards or coupling with a mass spectrometer (LC-MS).Can often provide structural information on impurities if they are present at sufficient concentration.
Throughput Can be automated for high-throughput analysis.Sample preparation can be more meticulous for qNMR, and acquisition times can be longer.
Destructive? The sample is consumed and cannot be recovered.Non-destructive; the sample can be fully recovered.[3]

Conclusion: A Synergistic Approach for Unquestionable Purity

For the comprehensive purity validation of "this compound," neither HPLC nor NMR alone tells the complete story. A synergistic approach is the gold standard in the pharmaceutical industry.

  • HPLC for Impurity Profiling: Employ a validated RP-HPLC method to separate and quantify all detectable impurities, providing a detailed impurity profile and establishing the "chromatographic purity."

  • NMR for Identity and Absolute Purity: Use ¹H and ¹³C NMR to unequivocally confirm the structure of the main component. Subsequently, perform a qNMR experiment to determine the absolute purity (assay) of the material. This value provides an orthogonal confirmation of the purity and accounts for any non-chromophoric or non-volatile impurities that might be missed by HPLC-UV or GC.

By integrating the high-resolution separation power of HPLC with the definitive structural and quantitative capabilities of NMR, researchers and drug development professionals can establish a scientifically sound and defensible purity value for "this compound." This dual-pronged strategy not only satisfies stringent regulatory expectations but also ensures the quality and integrity of the subsequent synthetic steps and, ultimately, the final drug substance.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR).

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides.

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.

  • Creative Peptides. Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81.

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  • Isotope Science / Alfa Chemistry. Common Deuterated Solvents and Their Characteristics.

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  • BenchChem. A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.

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  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220–9231.

  • Phenomenex. Reversed Phase HPLC Columns.

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

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  • National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group.

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  • Indian Journals. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

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  • Element Lab Solutions. HPLC Solvent Selection.

  • Jorgensen, W. L. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219.

  • C18 Column HPLC: Advanced Analytical Separation Technology for Precise Chemical Analysis.

  • Zhang, Y. V. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in enzymology, 533, 291–301.

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  • De Spiegeleer, B., D'Hondt, M., Vangenechten, J., & Van Schepdael, A. (2014). Related impurities in peptide medicines. Journal of pharmaceutical and biomedical analysis, 101, 65–78.

  • Thermo Fisher Scientific. (2025, June 13). Mastering Small Molecule Reversed-Phase Method Development [Video]. YouTube.

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  • Reddy, G. S., Kumar, A., & Rao, B. J. (2015). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 7(18), 7685–7695.

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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery and chemical biology, the precise characterization of novel molecules is paramount. Among the versatile building blocks employed in modern synthesis, "Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate" and its derivatives have emerged as valuable tools, particularly in the realm of bioconjugation and click chemistry. Their utility, however, is intrinsically linked to our ability to analytically verify their structure and purity. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information.

This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of this compound and its derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their analytical endeavors. We will explore the nuances of ionization, predict fragmentation pathways based on fundamental chemical principles, and compare the performance of this class of compounds against relevant alternatives, all supported by experimental data and authoritative references.

The Analytical Challenge: Ionization and Fragmentation of a Bifunctional Molecule

This compound presents a fascinating case study for mass spectrometry. It possesses two key functional groups that dictate its behavior in the gas phase: the bulky tert-butoxycarbonyl (Boc) protecting group and an internal alkyne. Understanding the interplay of these moieties is crucial for selecting the optimal analytical strategy.

Ionization: To Derivatize or Not to Derivatize?

The efficiency of electrospray ionization (ESI), a soft ionization technique widely used for small molecules, is heavily dependent on the analyte's ability to acquire a charge.[1][2] While the presence of the nitrogen atom in the carbamate linkage offers a potential site for protonation in positive-ion mode, the overall nonpolar nature of the molecule, particularly the internal alkyne, can lead to suboptimal ionization efficiency.[1] Internal alkynes, lacking a terminal proton, are generally more challenging to ionize compared to their terminal counterparts.

For applications requiring high sensitivity, derivatization strategies can be employed to enhance the ESI response. For instance, the conversion of the internal alkyne to a more readily ionizable species can significantly boost the signal intensity.

The Signature Fragmentation of the Boc Group

The tert-butoxycarbonyl (Boc) group is notorious for its lability under the energetic conditions of mass spectrometry. This characteristic, while sometimes a challenge, provides a distinct fragmentation signature that is invaluable for structural confirmation.[3][4] The primary fragmentation pathways of the Boc group in positive-ion ESI-MS/MS are well-established and involve the neutral losses of:

  • Isobutylene (56 Da): This occurs through a McLafferty-type rearrangement.[5]

  • tert-Butanol (74 Da): A common loss, particularly in the presence of a proton source.[3]

  • Carbon dioxide (44 Da): Following the initial loss of the tert-butyl group.

The presence of prominent peaks corresponding to [M+H-56]⁺ and/or [M+H-100]⁺ (loss of the entire Boc group) in the MS/MS spectrum is a strong indicator of a Boc-protected amine.[6]

Predicted Mass Spectrum and Fragmentation of this compound

Molecular Formula: C₁₀H₁₅NO₄ Molecular Weight: 213.23 g/mol

Expected ESI-MS (Positive Ion Mode): The primary ion observed in the full scan mass spectrum would be the protonated molecule, [M+H]⁺, at an m/z of 214.2. Depending on the solvent system and the presence of alkali metal salts, adducts such as [M+Na]⁺ (m/z 236.2) and [M+K]⁺ (m/z 252.3) may also be observed.

Predicted ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 214.2): Collision-induced dissociation (CID) of the protonated molecule is expected to yield a series of characteristic fragment ions. The fragmentation cascade will likely be dominated by the decomposition of the Boc group, followed by cleavages within the but-2-ynoate backbone.

Fragmentation_Pathway

Comparative Analysis: Derivatives and Alternatives

The true utility of a building block like this compound is realized through its derivatives and in comparison to alternative reagents.

Derivatives: Modulating Reactivity and Analytical Response

The derivatization of this compound can be strategically employed to fine-tune its properties for specific applications and to enhance its mass spectrometric detection.

  • N-Alkylation: Introduction of an alkyl group on the nitrogen atom can alter the compound's reactivity and may influence fragmentation pathways. The selective N-methylation of Boc-protected amino acids has been reported and can be monitored by mass spectrometry.[7]

  • Ester Hydrolysis: Conversion of the methyl ester to a carboxylic acid provides a handle for further conjugation and introduces a readily deprotonatable site for enhanced negative-ion mode ESI-MS analysis.

  • Click Chemistry Adducts: The reaction of the alkyne with azides to form triazoles is a primary application of this compound. The resulting triazole products will have distinct mass spectra, with the fragmentation patterns often revealing information about both the original alkyne and the azide coupling partner.

Derivative/AlternativeKey Structural FeatureExpected Impact on MS Analysis
N-Methylated Derivative N-CH₃ groupIncreased molecular weight by 14 Da. Fragmentation may involve loss of the methyl group.
Carboxylic Acid Derivative -COOH groupEnables efficient negative-ion mode analysis ([M-H]⁻).
Triazole Adduct (post-click) Triazole ringSignificantly increased molecular weight. Fragmentation can occur at the triazole ring, providing structural information.
Terminal Alkyne Analogs -C≡CHGenerally exhibit better ionization efficiency in ESI-MS compared to internal alkynes.
Propargylglycine Derivatives Isomeric structureMay show subtle differences in fragmentation patterns, allowing for isomeric differentiation.[3]

Experimental Protocols

To ensure the reproducibility and integrity of the analytical data, the following detailed experimental protocols are provided as a guideline.

Sample Preparation for LC-MS Analysis
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the analyte and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • MS System: An electrospray ionization (ESI) source coupled to a triple quadrupole (QqQ), time-of-flight (TOF), or Orbitrap mass analyzer.

  • Ionization Mode: Positive ion mode is generally preferred for this class of compounds.

  • MS Scan Range: m/z 100-500 for full scan analysis.

  • MS/MS Analysis: For fragmentation studies, the protonated molecule ([M+H]⁺) is selected as the precursor ion, and a collision energy ramp (e.g., 10-40 eV) is applied to generate a product ion spectrum.

Experimental_Workflow

Conclusion: A Roadmap for Confident Characterization

The mass spectrometric analysis of "this compound" and its derivatives, while presenting certain challenges, is a well-defined process when approached with a solid understanding of the underlying chemical principles. The characteristic fragmentation of the Boc protecting group provides a reliable diagnostic tool for structural confirmation. While the internal alkyne may lead to lower ionization efficiency, this can be mitigated through careful method optimization or, if necessary, chemical derivatization.

By leveraging the insights and protocols outlined in this guide, researchers can confidently navigate the analytical maze, ensuring the structural integrity of these valuable synthetic building blocks and accelerating the pace of discovery in their respective fields. The ability to compare and contrast the mass spectrometric behavior of the parent compound, its derivatives, and functional alternatives empowers scientists to make informed decisions in the design and execution of their experiments.

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A Comparative Guide to the Analytical Standards for Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the characterization of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate, a key intermediate in the synthesis of modified amino acids and bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group offers acid-labile protection of the amino group, making this compound a valuable building block in peptide synthesis and medicinal chemistry. The presence of an alkyne functionality further allows for "click" chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for bioconjugation and drug discovery.

Accurate analytical characterization is paramount to ensure the purity and identity of this reagent, which directly impacts the outcome of subsequent synthetic steps. This document will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and various spectroscopic techniques for the comprehensive analysis of this compound. We will also draw comparisons with its saturated analogue, Methyl 4-((tert-butoxycarbonyl)amino)butanoate, to highlight the unique analytical signatures imparted by the alkyne group.

Spectroscopic Analysis: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure and confirm the identity of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key characteristic absorptions are expected for the alkyne, carbamate, and ester functionalities.

Expected IR Absorption Bands:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Alkyne (C≡C)Stretch2100 - 2260Weak to Medium
N-H (Carbamate)Stretch3200 - 3400Medium
C=O (Ester)Stretch~1740Strong
C=O (Carbamate)Stretch~1710Strong
C-O (Ester & Carbamate)Stretch1000 - 1300Strong
sp³ C-HStretch2850 - 3000Medium

The C≡C stretching absorption is a key diagnostic feature to distinguish the target molecule from its saturated counterpart.[1][2][3] Symmetrical internal alkynes may show a very weak or absent C≡C stretch, but the asymmetry in this molecule should result in a discernible peak.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum will be characterized by distinct signals for the protons of the methyl ester, the methylene group adjacent to the nitrogen, and the large singlet for the tert-butyl group of the Boc protecting group. The protons on the methylene group will show coupling to the N-H proton.

¹³C NMR: The carbon NMR will show characteristic signals for the carbonyl carbons of the ester and carbamate, the quaternary carbon and methyl carbons of the Boc group, and importantly, the two sp-hybridized carbons of the alkyne.

Hypothetical NMR Data for this compound:

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
-C(CH₃)₃~1.45 (s, 9H)~28.3 (3C)
-C(CH₃)₃-~80.5
-NH-~5.10 (t, 1H)-
-CH₂-~4.05 (d, 2H)~35.0
-C≡C--~75.0, ~80.0
-C=O (Ester)-~154.0
-OCH₃~3.75 (s, 3H)~52.5
-C=O (Carbamate)-~155.5
Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For Boc-protected amines, a characteristic fragmentation is the loss of the tert-butyl group or isobutylene.

Expected Fragmentation Pattern:

  • [M+H]⁺: The protonated molecular ion.

  • [M-55]⁺: Loss of the C₄H₇ fragment from the Boc group.

  • [M-100]⁺: Loss of the entire Boc group.

Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to minimize in-source fragmentation of the labile Boc group.

Chromatographic Purity Assessment: Separation and Quantification

Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and its saturated analogue.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the analysis of Boc-protected amino acid derivatives.[5][6][7] Reversed-phase HPLC is particularly well-suited for this compound.

Caption: Workflow for HPLC analysis of this compound.

HPLC Method Parameters:

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Comparison with Saturated Analogue:

Due to the presence of the polar alkyne group, this compound is expected to be slightly more polar than its saturated analogue, Methyl 4-((tert-butoxycarbonyl)amino)butanoate. Therefore, under reversed-phase conditions, the alkynoate will likely have a shorter retention time.

Gas Chromatography (GC)

Direct GC analysis of Boc-protected amino acid esters is challenging due to their relatively low volatility and potential for thermal degradation. Derivatization is typically required to increase volatility.[8][9]

Sources

Efficacy comparison of different catalysts for reactions involving "Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Catalytic Asymmetric Reduction of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Introduction

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure molecules has never been greater. Chiral propargylamines and their derivatives, specifically γ-amino alcohols, are pivotal structural motifs found in a myriad of biologically active compounds. This compound stands out as a highly versatile prochiral building block for accessing these valuable scaffolds. Its structure, featuring a Boc-protected amine and an α,β-ynone system, allows for stereoselective transformations that are crucial for drug development.

The most critical transformation for this substrate is the asymmetric reduction of the ketone moiety to furnish the corresponding chiral propargyl alcohol. The stereochemistry of this newly formed alcohol center is paramount to the biological activity of the final target molecule. Consequently, the selection of an appropriate and efficient catalytic system is a decision of significant consequence for any synthetic chemist.

This guide provides an in-depth, comparative analysis of the leading catalytic methodologies for the asymmetric reduction of this compound and related γ-amino ynones. We will delve into three principal strategies: organoboron catalysis via the Corey-Bakshi-Shibata (CBS) reduction, transition metal catalysis through Noyori asymmetric hydrogenation, and the increasingly prevalent biocatalytic approach using ketoreductases. By examining the mechanistic underpinnings, experimental protocols, and performance data of each, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in catalyst selection.

Chapter 1: Organoboron Catalysis — The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction, also known as the Itsuno-Corey reduction, is a cornerstone of asymmetric synthesis, celebrated for its reliability, high enantioselectivity, and predictable stereochemical outcome.[1][2] It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, in conjunction with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[1][3]

Mechanism and Rationale for Selectivity

The efficacy of the CBS reduction stems from a well-elucidated, catalyst-controlled mechanism.[4][5] The reaction proceeds through a rigid, bicyclic transition state that ensures excellent stereochemical communication.

  • Catalyst-Borane Adduct Formation : The borane reducing agent first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[5]

  • Ketone Coordination : The prochiral ynone substrate then coordinates to the now highly Lewis-acidic endocyclic boron atom. Steric factors dictate that the ketone's carbonyl oxygen coordinates from its less hindered face, orienting the bulkier substituent (RL) away from the catalyst's chiral framework.

  • Intramolecular Hydride Transfer : The activated hydride is transferred from the coordinated borane to the carbonyl carbon via a highly organized, six-membered chair-like transition state.[5] This intramolecular delivery ensures that the hydride attacks a specific enantiotopic face of the ketone, leading to a predictable absolute stereochemistry in the alcohol product.

CBS_Mechanism

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Performance and Data

The CBS reduction is renowned for consistently delivering high enantiomeric excess (ee), often exceeding 95%.[3] While specific data for this compound is not consolidated in a single report, extensive literature on analogous ynones demonstrates the power of this method.

Catalyst SystemSubstrateYield (%)ee (%)ConditionsReference
(S)-Me-CBS / BH₃·THFAryl/Alkyl Ynone9897CH₂Cl₂, -78 °C
(S)-Bu-CBS / CatecholboraneEnone9596Toluene, -78 °C

Note: Data presented is for representative ynone/enone substrates to illustrate typical efficacy.

Experimental Protocol: General Procedure for CBS Reduction
  • Apparatus Setup : A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling : The solution is cooled to -78 °C using an acetone/dry ice bath.

  • Reagent Addition : A solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.0 eq.) is added dropwise to the catalyst solution, and the mixture is stirred for 15 minutes.

  • Substrate Addition : A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -75 °C.

  • Reaction Monitoring : The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching : The reaction is carefully quenched by the dropwise addition of methanol at -78 °C, followed by warming to room temperature.

  • Workup : The mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield the enantiomerically enriched propargyl alcohol.

Chapter 2: Transition Metal Catalysis — Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryoji Noyori, asymmetric hydrogenation using Ruthenium(II)-chiral diphosphine-diamine complexes is a powerful and highly efficient method for the reduction of ketones, particularly those bearing a coordinating functional group.[6] This method is distinguished by its extremely high catalytic activity and turnover numbers (TONs), making it exceptionally well-suited for industrial-scale synthesis.[6]

Mechanism and Rationale for Selectivity

The Noyori hydrogenation operates via a "non-classical" metal-ligand bifunctional mechanism, where the catalyst does not directly coordinate to the substrate's carbonyl oxygen in the key transition state. Instead, the reaction occurs in the outer coordination sphere of the metal.

  • Catalyst Activation : The Ru(II) precatalyst, typically RuCl₂[(S)-BINAP][(S)-DAIPEN], is activated in the presence of a base (e.g., t-BuOK) and hydrogen gas to form the active 18-electron ruthenium hydride species.

  • Outer-Sphere Interaction : The ketone substrate interacts with the catalyst through hydrogen bonding. The N-H proton of the diamine ligand forms a hydrogen bond with the ketone's carbonyl oxygen, while the C-H of the substrate's α-position may interact with the electron-rich BINAP ligand. This positions the ketone for reduction.

  • Concerted Hydride and Proton Transfer : The key step involves a concerted, six-membered pericyclic transition state where the hydride (H⁻) from the ruthenium center and a proton (H⁺) from the amine ligand are simultaneously transferred to the carbonyl carbon and oxygen, respectively.[6] The chirality of both the diphosphine (e.g., BINAP) and the diamine ligand work in concert to create a highly organized chiral environment that dictates the facial selectivity of the reduction.

Noyori_Workflow

Caption: General workflow for a Noyori asymmetric hydrogenation experiment.

Performance and Data

Noyori-type catalysts are particularly effective for γ-amino ketones due to the directing effect of the nitrogen atom. They achieve excellent enantioselectivity with very low catalyst loadings.

Catalyst SystemSubstrateS/C RatioYield (%)ee (%)ConditionsReference
trans-RuCl₂[(R)-xylbinap][(R)-daipen]γ-Amino Ketone2000:1>9598H₂ (8 atm), i-PrOH, 25 °C
Ru(OAc)₂[(S)-BINAP]β-Keto Ester1000:110099H₂ (1 atm), Acetone, 50 °C

Note: Data is for representative amino ketone/keto ester substrates to show typical efficacy.

Experimental Protocol: General Procedure for Asymmetric Hydrogenation
  • Apparatus Setup : A high-pressure autoclave equipped with a glass liner and a magnetic stir bar is charged with the substrate, this compound (1.0 eq.), the ruthenium precatalyst (e.g., RuCl₂[(S)-BINAP], 0.001 eq.), and a degassed solvent such as isopropanol or ethanol.

  • Base Addition : A solution of potassium tert-butoxide (t-BuOK, 0.02 eq.) in isopropanol is added.

  • Sealing and Purging : The autoclave is sealed and purged three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Reaction : The vessel is pressurized with hydrogen gas (typically 4-100 atm) and stirred vigorously at the desired temperature (e.g., 25-80 °C) for the required time (12-48 hours).

  • Workup : After cooling to room temperature, the autoclave is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Purification : The filtrate is concentrated under reduced pressure, and the resulting residue is purified by silica gel chromatography to afford the chiral alcohol product.

Chapter 3: Biocatalysis — Enzymatic Ketone Reduction

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. Ketoreductases (KREDs), a class of oxidoreductase enzymes, catalyze the asymmetric reduction of ketones to chiral alcohols with exceptional selectivity.[7] These enzymes operate under mild, aqueous conditions and offer the distinct advantage of being able to produce either enantiomer of the product by selecting an appropriate (R)- or (S)-selective enzyme.[8]

Mechanism and Rationale for Selectivity

KREDs utilize a nicotinamide cofactor, either NADH or NADPH, as the source of the hydride.

  • Substrate Binding : The ynone substrate enters the enzyme's active site, which is a precisely shaped chiral pocket. The substrate is oriented through a network of non-covalent interactions (hydrogen bonding, hydrophobic interactions, etc.).

  • Cofactor Positioning : The NADPH or NADH cofactor binds adjacent to the substrate, positioning its dihydropyridine ring for hydride delivery.

  • Stereoselective Hydride Transfer : The enzyme facilitates the transfer of a hydride from the C4 position of the cofactor to one specific face of the ketone's carbonyl group. The stereochemical outcome is rigorously controlled by the fixed geometry of the substrate and cofactor within the active site.

  • Product Release and Cofactor Regeneration : The alcohol product is released, and the oxidized cofactor (NADP⁺ or NAD⁺) is either replaced by a fresh reduced molecule or regenerated in situ using a secondary enzyme system (e.g., a glucose dehydrogenase/glucose system).[9]

Performance and Data

A wide range of commercially available KREDs can reduce functionalized ketones with nearly perfect enantioselectivity (>99% ee) and high conversions.[7][10]

Catalyst SystemSubstrate TypeConversion (%)ee (%)ConditionsReference
Candida glabrata KREDN-Boc-3-piperidone>99>99Phosphate buffer (pH 7.0), Glucose/GDH
Lactobacillus brevis ADHAcetylenic KetoneHigh>99Isopropanol (cosolvent), NADP⁺

Note: Data is for representative N-Boc/acetylenic ketones to show typical efficacy.

Experimental Protocol: General Procedure for Biocatalytic Reduction
  • Buffer Preparation : Prepare a potassium phosphate buffer (100 mM, pH 7.0).

  • Reaction Mixture : In a temperature-controlled reaction vessel, combine the buffer, NADP⁺ (0.01 eq.), and the cofactor regeneration system (e.g., D-glucose, 1.2 eq., and glucose-1-dehydrogenase [GDH]).

  • Enzyme Addition : Add the lyophilized ketoreductase enzyme (KRED) to the mixture and stir gently until dissolved.

  • Substrate Addition : Add the substrate, this compound, typically as a solution in a water-miscible co-solvent like DMSO or isopropanol (final co-solvent concentration usually 1-10% v/v).

  • Reaction : Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by HPLC or GC analysis.

  • Workup : Once the reaction is complete, quench by adding a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Extraction : Thoroughly mix and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product via silica gel chromatography.

Chapter 4: Comparative Analysis and Catalyst Selection

Choosing the optimal catalyst requires balancing factors such as cost, scale, desired stereochemical outcome, available equipment, and downstream processing considerations.

Overall Comparison of Catalytic Strategies
ParameterCBS ReductionNoyori Asymmetric HydrogenationBiocatalysis (KREDs)
Catalyst Type Chiral OxazaborolidineRu(II)-Diphosphine-Diamine ComplexEnzyme (Ketoreductase)
Reagents Borane (BH₃·SMe₂)H₂ Gas (High Pressure), BaseNAD(P)H, Cofactor Regeneration System
Catalyst Loading 5-10 mol%0.01-1 mol%1-5% w/w
Typical Yield Very Good to ExcellentExcellentGood to Excellent
Enantioselectivity Excellent (>95% ee)Excellent (>98% ee)Often Perfect (>99.9% ee)
Conditions Cryogenic Temp (-78 °C), Inert AtmosphereHigh Pressure, Inert AtmosphereAmbient Temp/Pressure, Aqueous Buffer
Pros - Highly predictable stereochemistry- Broad substrate scope- Well-understood mechanism- Extremely high TONs/TOFs- Excellent for large scale- High chemoselectivity- Environmentally benign ("Green")- Mild, safe conditions- Access to both enantiomers- Exceptional selectivity
Cons - Stoichiometric borane waste- Requires cryogenic temperatures- Higher catalyst loading- Requires high-pressure equipment- Catalyst can be air-sensitive- Higher initial catalyst cost- Substrate concentration can be limited- Requires specific buffer/pH- Potential for enzyme inhibition
Senior Application Scientist's Recommendation
  • For Laboratory-Scale and Medicinal Chemistry: The Corey-Bakshi-Shibata (CBS) reduction is often the method of choice. Its operational simplicity (at lab scale), broad functional group tolerance, and highly predictable stereochemical outcome make it ideal for rapidly synthesizing chiral building blocks for structure-activity relationship (SAR) studies.[1]

  • For Process Development and Large-Scale Synthesis: Noyori asymmetric hydrogenation is unparalleled in its efficiency. The exceptionally low catalyst loadings and high turnover numbers translate to a highly cost-effective and atom-economical process, which is a critical consideration for manufacturing active pharmaceutical ingredients (APIs).[6]

  • For Green Chemistry and High-Fidelity Stereocontrol: Biocatalysis with KREDs represents the state-of-the-art in sustainable synthesis. The mild, aqueous reaction conditions eliminate the need for cryogenic temperatures or high-pressure equipment. Furthermore, when absolute stereochemical purity is non-negotiable, the near-perfect enantioselectivity of enzymes is often superior to that of small-molecule catalysts.[7][9] The availability of large screening kits allows for the rapid identification of an optimal enzyme for a given transformation.

Conclusion

The asymmetric reduction of this compound is a critical transformation for which chemists have a powerful and diverse toolkit. The choice between organoboron catalysts, transition metal complexes, and enzymes is not a matter of one being universally superior, but rather of selecting the right tool for the specific scientific and practical objectives at hand. The CBS reduction offers predictability and versatility for research, Noyori hydrogenation provides unmatched efficiency for industrial scale-up, and biocatalysis delivers exceptional selectivity under environmentally benign conditions. A thorough understanding of the strengths and limitations of each approach, as outlined in this guide, empowers researchers to advance their projects with greater speed, efficiency, and precision.

References

  • Straeter, N., & Wierenga, R. K. (2012). Enzyme-catalyzed regio- and enantioselective ketone reductions. Methods in Molecular Biology, 861, 339-54. [Link]

  • Cardoso, F. S. P., Abboud, K. A., & Aponick, A. (2013). Imidazole-Based Biaryl P,N-Ligands in Enantioselective A³-Coupling. Journal of the American Chemical Society, 135(39), 14548-14551. [Link]

  • Reddy, M. S., Nageswar, Y. V. D., & Rao, K. R. (2007). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. Journal of Organic Chemistry, 72(15), 5861-5863. [Link]

  • Myers, A. G. et al. The Noyori Asymmetric Hydrogenation Reaction. Harvard University, Chemistry 115 Handout. [Link]

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  • Wikipedia. Corey–Itsuno reduction. Wikipedia. [Link]

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  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Anju, S., & Gopinath, P. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(32), 19433-19449. [Link]

  • Halford, B. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis, 9(2), 1139-1148. [Link]

  • Yuan, S., et al. (2020). Structure-guided evolution of a ketoreductase for efficient and stereoselective bioreduction of bulky α-amino β-keto esters. Catalysis Science & Technology, 10(18), 6186-6195. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

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  • Scribd. 18-Noyori Asymmetric Hydrogenation Reaction. Scribd. [Link]

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  • ResearchGate. Stereoselective complete reduction of alpha-alkyl-beta-ketonitriles to anti gamma-amino alcohols. ResearchGate. [Link]

  • ResearchGate. Stereoselective synthesis of both enantiomers of N-Boc-α-aryl-γ-aminobutyric acids. ResearchGate. [Link]

  • ResearchGate. Enantioselective Mannich Reactions of γ,δ-Unsaturated β-Keto Esters and Application in the Synthesis of β'-Amino enones, 2,6-Disubstituted Piperidin-4-ones and (+)-241D. ResearchGate. [Link]

  • Frontiers. Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. [Link]

  • ResearchGate. Biocatalytic Reductions: From Lab Curiosity to “First Choice”. ResearchGate. [Link]

  • ResearchGate. Chemo- and Stereoselective Reduction of Enaminones for the Preparation of Biologically Active Compounds. ResearchGate. [Link]

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Cost-benefit analysis of using "Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate" in large-scale synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and chemical biology, the incorporation of bioorthogonal handles into molecules of interest is of paramount importance. Among these, terminal alkynes have emerged as exceptionally versatile functional groups, primarily due to their participation in highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This guide provides a comprehensive cost-benefit analysis of utilizing Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate , a key building block for introducing a protected amino-alkyne moiety, in large-scale synthesis. We will objectively compare its synthesis and application with viable alternatives, supported by established chemical principles and available data.

The Strategic Importance of Protected Amino-Alkynes

The dual functionality of a protected amine and a terminal alkyne within a single, compact molecule offers significant advantages in multi-step syntheses. The tert-butoxycarbonyl (Boc) group provides robust protection for the amine functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for subsequent peptide bond formation or other amine-related chemistries.[1] The alkyne moiety serves as a handle for conjugation to other molecules bearing an azide group, enabling the facile construction of complex architectures, such as antibody-drug conjugates (ADCs), peptidomimetics, and diagnostic probes.[2][3]

Synthesis of this compound: A Plausible Scalable Route

While a specific, large-scale validated synthesis of this compound is not extensively detailed in publicly available literature, a chemically sound and scalable approach can be devised based on established reactions. A likely two-step synthesis is proposed here, starting from commercially available and relatively inexpensive precursors: propargylamine and di-tert-butyl dicarbonate.

Step 1: N-Boc Protection of Propargylamine

The first step involves the protection of the amino group of propargylamine with a Boc group. This is a standard and high-yielding reaction.

Synthesis_Step_1 propargylamine Propargylamine reaction_node propargylamine->reaction_node boc_anhydride Di-tert-butyl dicarbonate (Boc)₂O boc_anhydride->reaction_node base Base (e.g., Triethylamine) base->reaction_node solvent Solvent (e.g., Dichloromethane) solvent->reaction_node nboc_propargylamine N-Boc-propargylamine reaction_node->nboc_propargylamine High Yield

Boc protection of propargylamine.

Step 2: Michael Addition to Methyl Propiolate

The second step would likely involve a conjugate addition of the N-Boc-propargylamine to methyl propiolate. This reaction would need to be carefully optimized to favor the desired 1,4-addition product.

Synthesis_Step_2 nboc_propargylamine N-Boc-propargylamine reaction_node2 nboc_propargylamine->reaction_node2 methyl_propiolate Methyl Propiolate methyl_propiolate->reaction_node2 base_cat Catalytic Base (e.g., DBU) base_cat->reaction_node2 solvent2 Solvent (e.g., Acetonitrile) solvent2->reaction_node2 target_molecule This compound reaction_node2->target_molecule Michael Addition

Michael addition to form the target molecule.

Key Alternatives and Their Synthetic Routes

For a comprehensive cost-benefit analysis, it is crucial to compare the target molecule with viable alternatives that serve a similar purpose. The most prominent alternatives are:

  • Alternative 1: N-Boc-propargylamine: This is a simpler molecule that contains the core Boc-protected amino-alkyne functionality. It is commercially available and can be synthesized in a high-yielding one-step reaction from propargylamine and Boc anhydride.[4]

  • Alternative 2: N-Boc-L-propargylglycine: This is a chiral amino acid derivative that incorporates the alkyne functionality in its side chain. It is also commercially available and can be synthesized from L-propargylglycine.

Comparative Analysis: A Multi-faceted Evaluation

ParameterThis compoundN-Boc-propargylamineN-Boc-L-propargylglycine
Synthetic Complexity Two steps from basic starting materials.One step from propargylamine.One step from L-propargylglycine.
Scalability The Michael addition in the second step may require significant optimization for large-scale production to minimize side products and ensure high purity.Excellent. The single protection step is a well-established and robust reaction.Good. The protection of the amino acid is a standard procedure.
Starting Material Cost Propargylamine and methyl propiolate are relatively inexpensive commodity chemicals.Propargylamine is inexpensive.L-propargylglycine is a specialty amino acid and is significantly more expensive than propargylamine.
Overall Process Cost Moderate. The two-step process and potential for purification challenges in the second step add to the overall cost.Low. The one-step, high-yield synthesis from inexpensive starting materials makes this a very cost-effective option.High. The high cost of the starting material is the primary driver of the overall process cost.
Safety & Handling Propargylamine is a flammable and toxic liquid, requiring careful handling.[5] Methyl propiolate is also flammable and an irritant. Standard safety protocols for handling these reagents are necessary.Propargylamine requires careful handling. The overall process is straightforward.L-propargylglycine is a solid and generally considered less hazardous than propargylamine.
Application Flexibility The ester functionality provides an additional point for modification or can be hydrolyzed to the corresponding carboxylic acid.The terminal alkyne and protected amine are the primary functional handles.The chiral center and carboxylic acid group offer more complex structural possibilities and are ideal for direct incorporation into peptides.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-propargylamine (Alternative 1)

Materials:

  • Propargylamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve propargylamine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-propargylamine.

Protocol 2: Plausible Synthesis of this compound

Materials:

  • N-Boc-propargylamine

  • Methyl propiolate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-propargylamine (1.0 eq) in acetonitrile.

  • Add methyl propiolate (1.1 eq) to the solution.

  • Add a catalytic amount of DBU (e.g., 0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Conclusion and Recommendation

The choice between this compound and its alternatives for large-scale synthesis hinges on a careful consideration of cost, synthetic complexity, and the specific requirements of the final application.

  • For applications where a simple, cost-effective Boc-protected amino-alkyne is sufficient, N-Boc-propargylamine is the clear choice. Its one-step, high-yield synthesis from inexpensive starting materials makes it highly attractive for large-scale production.

  • This compound offers additional functionality through its ester group, which can be valuable for further derivatization. However, its two-step synthesis and the need for careful optimization of the Michael addition step increase its overall cost and complexity compared to N-Boc-propargylamine. Its use is justified when the ester functionality is a critical design element of the target molecule.

  • N-Boc-L-propargylglycine is a specialty reagent, and its high cost makes it suitable primarily for applications where the chirality and the specific amino acid scaffold are essential, such as in the synthesis of complex peptides with defined stereochemistry.

For most large-scale applications in drug discovery and development where a versatile and economical building block for introducing a Boc-protected amino-alkyne is needed, N-Boc-propargylamine represents the most favorable option from a cost-benefit perspective.

References

  • U.S. Patent 9,682,934 B2. Modified amino acids. [Link]

  • An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. PMC. [Link]

  • ResearchGate. Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. [Link]

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  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Macmillan Group, Princeton University. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. [Link]

  • PMC. Metal-free multicomponent approach for the synthesis of propargylamine: a review. [Link]

  • ResearchGate. Ceric Ammonium Nitrate (CAN) Mediated Esterification of N-Boc Amino Acids Allows Either Retention or Removal of the N-Boc Group. [Link]

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  • RSC Publishing. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • ResearchGate. Propargylamine synthesis via sequential methylation and C–H functionalization of N-methylanilines and terminal alkynes under metal–organic framework Cu2(BDC)2(DABCO) catalysis. [Link]

  • ResearchGate. Progress in Synthesis of Propargylamine and Its Derivatives by Nanoparticle Catalysis via A3 coupling: A Decade Update. [Link]

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  • 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. [Link]

  • Advanced Journal of Chemistry, Section A. Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. [Link]

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  • ResearchGate. The general reaction for the synthesis of propargylamine derivatives. [Link]

  • RSC Publishing. Solvent-free synthesis of propargylamines: an overview. [Link]

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A Spectroscopic Journey: From a Protected Amino Alkyne Ester to its Saturated and Functionalized Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Key Transformations of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

For the modern researcher in drug discovery and organic synthesis, This compound is a versatile building block. Its structure boasts three key functional groups ripe for chemical manipulation: a terminal alkyne, a carbamate-protected amine, and a methyl ester. The ability to selectively transform these sites opens up a plethora of molecular architectures. However, with each transformation, a fundamental question arises: how do we confirm the desired reaction has occurred and that our product is pure? The answer lies in the language of molecules: spectroscopy.

This guide provides an in-depth spectroscopic comparison of "this compound" and its products from three common and powerful transformations: catalytic hydrogenation, lithium aluminum hydride (LAH) reduction, and Sonogashira coupling. We will delve into the expected changes in Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, providing a clear roadmap for reaction monitoring and product characterization.

The Starting Point: Spectroscopic Signature of this compound

Before we embark on our synthetic journey, let's first characterize our starting material.

Structure:

C1 H₃C-O- C2 C C1->C2 O1 O C2->O1 C3 C≡C- C2->C3 C4 CH₂ C3->C4 N N C4->N H_N H N->H_N C_boc C N->C_boc O_boc1 O C_boc->O_boc1 O_boc2 O C_boc->O_boc2 tBu C(CH₃)₃ O_boc2->tBu

Figure 1: Structure of this compound.

Expected Spectroscopic Data:

Spectroscopic TechniqueKey FeatureExpected Value/Observation
IR (Infrared) C≡C stretch (alkyne)2100-2260 cm⁻¹ (weak)[1]
C=O stretch (ester)~1740 cm⁻¹
C=O stretch (carbamate)~1710 cm⁻¹
N-H stretch (carbamate)~3350 cm⁻¹ (sharp)
¹H NMR -OCH₃ (methyl ester)~3.7 ppm (singlet)
-CH₂-~4.0 ppm (doublet)
-NH-~5.0 ppm (triplet)
-C(CH₃)₃ (Boc group)~1.4 ppm (singlet, 9H)
¹³C NMR C≡C (alkyne carbons)~70-90 ppm
C=O (ester)~170 ppm
C=O (carbamate)~155 ppm
-OCH₃~52 ppm
-CH₂-~30 ppm
-C(CH₃)₃ (Boc quaternary C)~80 ppm
-C(CH₃)₃ (Boc methyl C's)~28 ppm
Mass Spec (ESI+) [M+H]⁺m/z 214.1
[M+Na]⁺m/z 236.1

Reaction 1: Catalytic Hydrogenation - Saturating the Triple Bond

One of the most fundamental transformations of an alkyne is its complete reduction to an alkane. This is typically achieved through catalytic hydrogenation, where hydrogen gas is passed through a solution of the alkyne in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Experimental Protocol: Catalytic Hydrogenation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve starting material in Ethanol B Add 10 mol% Pd/C catalyst A->B C Place under H₂ atmosphere (balloon or Parr shaker) B->C D Stir vigorously at room temperature C->D E Monitor by TLC until starting material is consumed D->E F Filter through Celite to remove Pd/C E->F G Concentrate the filtrate in vacuo F->G H Purify by column chromatography (if necessary) G->H

Figure 2: Workflow for catalytic hydrogenation.

Causality in Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and common catalyst for the complete hydrogenation of alkynes to alkanes.

  • Solvent: Ethanol is a good choice as it readily dissolves the starting material and is inert under the reaction conditions.

  • Hydrogen Source: A hydrogen balloon is sufficient for small-scale reactions, while a Parr shaker is used for higher pressures and larger scales, ensuring complete reaction.

  • Workup: Filtering through Celite is crucial to remove the solid palladium catalyst, which is pyrophoric and can interfere with subsequent steps.

Spectroscopic Comparison: Alkyne vs. Alkane

The primary change in this reaction is the conversion of the alkyne to an alkane. This will have a profound impact on the spectroscopic data.

Product Structure: Methyl 4-((tert-butoxycarbonyl)amino)butanoate

C1 H₃C-O- C2 C C1->C2 O1 O C2->O1 C3 -CH₂-CH₂- C2->C3 C4 CH₂ C3->C4 N N C4->N H_N H N->H_N C_boc C N->C_boc O_boc1 O C_boc->O_boc1 O_boc2 O C_boc->O_boc2 tBu C(CH₃)₃ O_boc2->tBu G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup (Fieser Method) A Suspend LiAlH₄ in anhydrous THF at 0°C B Slowly add a solution of the starting material in anhydrous THF A->B C Stir at 0°C, then warm to room temperature B->C D Monitor by TLC C->D E Cool to 0°C and cautiously add H₂O, then 15% NaOH (aq), then more H₂O D->E F Filter the resulting precipitate E->F G Extract the filtrate with ethyl acetate F->G H Dry, concentrate, and purify G->H

Figure 4: Workflow for LAH reduction.

Causality in Experimental Choices:

  • Reagent: LiAlH₄ is a potent reducing agent necessary for the conversion of an ester to a primary alcohol.

  • Solvent: Anhydrous THF is a standard solvent for LAH reductions as it is inert and can dissolve both the reagent and the substrate. The absence of water is critical as LAH reacts violently with it.

  • Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction and then warmed to room temperature to ensure completion.

  • Workup: The Fieser workup is a common and safe method for quenching the excess LAH and precipitating the aluminum salts, which can then be easily filtered off.

Spectroscopic Comparison: Ester vs. Alcohol

The key transformation here is the reduction of the methyl ester to a primary alcohol.

Product Structure: tert-Butyl (4-hydroxybut-2-yn-1-yl)carbamate

C1 HO-CH₂- C2 C≡C- C1->C2 C3 CH₂ C2->C3 N N C3->N H_N H N->H_N C_boc C N->C_boc O_boc1 O C_boc->O_boc1 O_boc2 O C_boc->O_boc2 tBu C(CH₃)₃ O_boc2->tBu

Figure 5: Structure of the LAH reduction product.

Comparative Spectroscopic Data:

Spectroscopic TechniqueStarting Material (Ester)Product (Alcohol)Rationale for Change
IR C=O (ester): ~1740 cm⁻¹Absent The ester carbonyl is reduced to a hydroxyl group.
No O-H stretch O-H stretch: ~3300 cm⁻¹ (broad)Appearance of the alcohol hydroxyl group.
¹H NMR -OCH₃: ~3.7 ppm (singlet)Absent The methyl ester group is removed during the reaction.
No -CH₂OH signal -CH₂OH: ~3.6 ppm (triplet)Formation of the primary alcohol.
No -OH signal -OH: Variable, broad singletThe hydroxyl proton signal is often broad and its chemical shift is concentration-dependent.
¹³C NMR C=O (ester): ~170 ppmAbsent The ester carbonyl carbon is gone.
-OCH₃: ~52 ppmAbsent The methyl ester carbon is removed.
No -CH₂OH signal -CH₂OH: ~62 ppmAppearance of the carbon bearing the hydroxyl group.
Mass Spec (ESI+) [M+H]⁺: m/z 214.1[M+H]⁺: m/z 186.1 Loss of the -OCH₃ group and addition of H₂ (net loss of 28 Da).

Reaction 3: Sonogashira Coupling - Building Complexity

The terminal alkyne of our starting material is a perfect handle for carbon-carbon bond formation. The Sonogashira coupling, a palladium- and copper-catalyzed reaction, allows for the coupling of a terminal alkyne with an aryl or vinyl halide. [2][3]This reaction is a cornerstone of modern organic synthesis.

Experimental Protocol: Sonogashira Coupling

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification A Combine starting material, aryl halide, Pd(PPh₃)₄, and CuI in a flask B Add anhydrous triethylamine (solvent and base) A->B C Stir at room temperature B->C D Monitor by TLC C->D E Filter off triethylamine hydrochloride D->E F Concentrate the filtrate E->F G Purify by column chromatography F->G

Figure 6: Workflow for Sonogashira coupling.

Causality in Experimental Choices:

  • Catalysts: A combination of a palladium catalyst (like Pd(PPh₃)₄) and a copper(I) co-catalyst (like CuI) is characteristic of the Sonogashira reaction, each playing a distinct role in the catalytic cycle. [4]* Base and Solvent: Triethylamine serves as both the base to deprotonate the terminal alkyne and as the solvent for the reaction.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), an undesired side reaction.

Spectroscopic Comparison: Terminal vs. Internal Alkyne

This reaction transforms the terminal alkyne into an internal alkyne, with the addition of an aryl group.

Product Structure (Example with Iodobenzene): Methyl 4-((tert-butoxycarbonyl)amino)-4-phenylbut-2-ynoate

C1 H₃C-O- C2 C C1->C2 O1 O C2->O1 C3 -C≡C- C2->C3 C4 CH₂ C_aryl Aryl C3->C_aryl C3->C4 N N C4->N H_N H N->H_N C_boc C N->C_boc O_boc1 O C_boc->O_boc1 O_boc2 O C_boc->O_boc2 tBu C(CH₃)₃ O_boc2->tBu

Figure 7: Structure of a Sonogashira coupling product.

Comparative Spectroscopic Data:

Spectroscopic TechniqueStarting Material (Terminal Alkyne)Product (Internal Alkyne)Rationale for Change
IR C≡C stretch: 2100-2260 cm⁻¹ (weak)C≡C stretch: ~2230 cm⁻¹ (weaker or absent)The internal alkyne has a less polarized triple bond, resulting in a weaker IR absorption.
No aromatic signals Aromatic C-H and C=C stretches Appearance of signals characteristic of the newly introduced aromatic ring.
¹H NMR No aromatic signals Aromatic protons: ~7.0-8.0 ppmAppearance of signals from the aryl group.
¹³C NMR No aromatic signals Aromatic carbons: ~120-140 ppmAppearance of signals from the aryl group.
Mass Spec (ESI+) [M+H]⁺: m/z 214.1[M+H]⁺: m/z 290.1 (with phenyl group)The mass increases by the mass of the aryl group minus one hydrogen.

Conclusion

The spectroscopic techniques of IR, NMR, and MS provide a powerful and complementary toolkit for the synthetic chemist. By understanding the characteristic signals of the functional groups in "this compound," we can clearly track its transformation through key reactions like hydrogenation, reduction, and cross-coupling. The disappearance of starting material signals and the appearance of new, predictable product signals offer definitive evidence of a successful reaction. This guide serves as a foundational reference for researchers utilizing this versatile building block, enabling more efficient reaction optimization, purification, and characterization, ultimately accelerating the pace of discovery.

References

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  • Chemistry Stack Exchange. (2024). In what cases can LiAlH4 reduce alkene, or alkyne? Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel molecules is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of all chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate, a compound featuring a Boc-protected amine, a methyl ester, and an internal alkyne. Understanding the interplay of these functional groups is paramount to mitigating risks and ensuring environmental stewardship.

Hazard Identification and Risk Assessment

Key Structural Features and Associated Hazards:

  • N-Boc (tert-butoxycarbonyl) Group: This protecting group is notably labile in acidic conditions.[1] Its thermal decomposition can produce isobutylene and carbon dioxide.[2]

  • Methyl Ester: Esters can undergo hydrolysis in both acidic and basic conditions to form the corresponding carboxylic acid and alcohol (in this case, methanol).[3][4][5]

  • Internal Alkyne (but-2-ynoate): Acetylenic compounds, as a class, present significant hazards. They can be shock-sensitive and may form explosive metal acetylides, particularly with heavy metals like copper, silver, and mercury.[6] They are also incompatible with strong oxidizing agents.

Based on data for structurally similar molecules, such as Methyl 4-((tert-butoxycarbonyl)amino)butanoate, the compound should be treated as:

  • Harmful if swallowed. [7]

  • A skin irritant. [7]

  • A serious eye irritant. [7]

  • Potentially causing respiratory irritation. [7]

Table 1: Hazard Profile of Functional Group Analogs

Functional Group AnalogCAS NumberGHS Hazard Statements
Methyl 4-((tert-butoxycarbonyl)amino)butanoate85909-04-2H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[7]
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate120157-96-2H302: Harmful if swallowed.[8]
Methyl butyrate623-42-7H225: Highly flammable liquid and vapor.

Personal Protective Equipment (PPE)

Given the potential hazards, the following PPE must be worn at all times when handling this compound and its waste:

  • Eye Protection: Chemical safety goggles with side shields.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of as solid chemical waste after handling.

  • Body Protection: A laboratory coat. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of the compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of any vapors or dust.

Waste Segregation and Incompatibility

Proper segregation of chemical waste is the most critical step in preventing dangerous reactions. Due to the reactivity of the alkyne functionality, this compound waste must be segregated from the following:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchloric acid, permanganates)

  • Strong Acids: Can cause rapid and potentially uncontrolled deprotection of the Boc group.

  • Strong Bases: Can catalyze hydrolysis of the ester.

  • Heavy Metal Salts and Solutions: (e.g., copper, silver, mercury, lead) to prevent the formation of explosive acetylides.

  • Halogens: (e.g., chlorine, bromine)

All waste containing this compound should be collected in a dedicated, properly labeled hazardous waste container.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. On-site treatment is not recommended without a thorough, substance-specific validation and approval from your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Collection

  • Collect all waste, including pure compound, reaction mixtures, and contaminated materials (e.g., gloves, weighing paper, pipette tips), in a designated hazardous waste container.

  • The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.

  • Ensure the container is in good condition, free from leaks or cracks.

Step 2: Labeling

  • Properly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

  • List all other components of the waste mixture, if applicable.

Step 3: Storage

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from sources of ignition, heat, and direct sunlight.

  • Store the container in secondary containment to prevent spills.

  • Crucially, ensure the container is physically segregated from the incompatible materials listed in Section 3.

Step 4: Disposal Request

  • Once the waste container is full, or if it has been in storage for an extended period (check your institution's guidelines), submit a hazardous waste pickup request to your institution's EHS department.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.

Disposal of Empty Containers:

  • Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.

  • The first rinseate must be collected and disposed of as hazardous chemical waste. Subsequent rinses with a suitable solvent (e.g., acetone or ethanol) can then be managed according to your institution's policies.

  • After triple-rinsing, deface or remove the original label before disposing of the container in the appropriate solid waste stream (e.g., glass recycling).

Spill and Emergency Procedures

In the event of a spill of this compound:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Personal Protection: Wear the appropriate PPE as outlined in Section 2.

  • Clean-up: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

In case of personal exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a multi-faceted process that hinges on a thorough understanding of its chemical properties. By recognizing the hazards associated with its functional groups—particularly the reactive alkyne—and adhering to strict protocols for PPE, segregation, and waste handling, researchers can ensure a safe laboratory environment and maintain compliance with all regulatory standards. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.

References

  • Quora. (2020, November 20). What is Methyl Butanoate Acid hydrolysis equation (also names of substances formed with simplified v structural formulas)? Retrieved from [Link]

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  • Homework.Study.com. (n.d.). When the ester ethyl butanoate, CH_3CH_2CH_2COOCH_2CH_3, is hydrolyzed under acidic conditions,... Retrieved from [Link]

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  • MySkinRecipes. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. Retrieved from [Link]

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A Researcher's Guide to Handling Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate: Essential Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities requires a foundational commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate, a compound utilized by researchers and drug development professionals. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust safety protocol can be constructed by analyzing its structural components: a propiolate ester, an alkyne, and a tert-butoxycarbonyl (Boc) protected amine. This guide synthesizes data from structurally analogous compounds to establish best practices for personal protective equipment (PPE), ensuring both personal safety and experimental integrity.

Hazard Assessment: An Evidence-Based Approach

The core principle of laboratory safety is a thorough understanding of the potential hazards. Based on data from similar chemical structures, this compound is anticipated to present the following risks:

  • Skin and Eye Irritation: Saturated analogs and other compounds containing the Boc-amino methyl ester moiety consistently report skin and serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[1][2][3][4]

  • Oral Toxicity: Several analogs are classified as harmful if swallowed.[1][5][6]

  • Reactivity: The alkyne functionality within the propiolate ester structure suggests potential for reactivity. While not pyrophoric, alkynes can be energetic and should be handled with care, avoiding conditions such as high heat and pressure in the presence of certain metals.

The tert-butoxycarbonyl (Boc) protecting group is notably labile to strong acids, which would liberate the free amine.[7][8] This reactivity is a key consideration in both the experimental design and in the selection of appropriate PPE and handling procedures.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound in a standard laboratory setting.

Body PartRequired PPERationale and Specifications
Eyes & Face Safety Goggles & Face ShieldSafety goggles with side shields are mandatory to protect against splashes.[5][9] A face shield should be worn over the goggles during procedures with a higher risk of splashing or vigorous reaction, such as when transferring large quantities or during quenching.[10][11]
Hands Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer broad protection against many solvents and organic compounds.[11] Given the risk of skin irritation, gloves should be inspected before use and changed immediately upon contamination. For prolonged or immersive work, consider double-gloving.
Body Flame-Resistant Lab CoatA flame-resistant lab coat, fully buttoned, provides a critical barrier against spills and splashes.[10] Clothing worn underneath should be made of natural fibers like cotton.
Respiratory Chemical Fume HoodAll manipulations of this compound should be conducted within a certified chemical fume hood to mitigate the risk of inhaling vapors, which may cause respiratory irritation.[2][12][13]
Feet Closed-Toed ShoesLeather or chemical-resistant shoes that fully cover the foot are required to protect against spills.[10][11]

This multi-layered approach creates a robust barrier, minimizing the routes of exposure to the chemical.

Operational Workflow: A Step-by-Step Guide

Adherence to a strict operational workflow is paramount for safety. The following diagram and steps outline the essential procedures for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Lab Coat, Goggles, Gloves) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Reagents & Equipment prep_hood->prep_materials handle_transfer Transfer Compound Inside Fume Hood prep_materials->handle_transfer handle_reaction Perform Reaction/Procedure handle_transfer->handle_reaction cleanup_quench Quench Reaction & Neutralize (if necessary) handle_reaction->cleanup_quench cleanup_waste Dispose of Chemical Waste in Designated Container cleanup_quench->cleanup_waste cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash start Material for Disposal is_chemical Is it the chemical or a solution containing it? start->is_chemical is_contaminated Is it a disposable item contaminated with the chemical? is_chemical->is_contaminated No liquid_waste Dispose in Labeled Liquid Hazardous Waste Container is_chemical->liquid_waste Yes is_empty_container Is it an 'empty' container? is_contaminated->is_empty_container No solid_waste Dispose in Labeled Solid Hazardous Waste Container is_contaminated->solid_waste Yes rinse_container Triple rinse with appropriate solvent is_empty_container->rinse_container Yes collect_rinsate Collect rinsate as liquid hazardous waste rinse_container->collect_rinsate dispose_container Dispose of rinsed container per institutional guidelines collect_rinsate->dispose_container

Figure 2: Decision tree for the proper disposal of waste generated from handling this compound.

By adhering to these rigorous safety and disposal protocols, researchers can confidently and safely advance their scientific endeavors while upholding the highest standards of laboratory practice.

References

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  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved January 13, 2026, from [Link]

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  • PubChem. (n.d.). methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved January 13, 2026, from [Link]

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  • Organic Syntheses. (n.d.). Hydrosilylation of Propiolate Esters. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-cyanobutanoate. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). Tert-Butyloxycarbonyl Protecting Group. Retrieved January 13, 2026, from [Link]

  • NurdRage. (2017, January 31). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor. YouTube. Retrieved January 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 13, 2026, from [Link]

  • Google Patents. (n.d.). US3541144A - Process for the preparation of propiolic acid.
  • Google Patents. (n.d.). CN101318900A - Process for synthesizing ethyl propiolate.
  • ResearchGate. (2025, August 6). Regioselective Hydrosilylations of Propiolate Esters with Tris(trimethylsilyl)silane. Retrieved January 13, 2026, from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. Retrieved January 13, 2026, from [Link]

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